N,N-dimethyl-2-nitrobenzamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUMNGHBYUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390771 | |
| Record name | N,N-dimethyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-71-5 | |
| Record name | N,N-Dimethyl-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-nitrobenzamide is a valuable chemical intermediate in the synthesis of various more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitro group ortho to a dimethylamido group, presents unique electronic and steric properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Primary Synthesis Pathway: Amidation of 2-Nitrobenzoic Acid via an Acyl Chloride Intermediate
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 2-nitrobenzoic acid.[2] The carboxylic acid is first converted to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, which is then reacted with dimethylamine to form the desired amide.
Step 1: Formation of 2-Nitrobenzoyl Chloride
The conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride is typically achieved using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3] Oxalyl chloride is also a viable reagent.[4][5]
Mechanism of Acyl Chloride Formation with Thionyl Chloride:
The reaction proceeds through a nucleophilic acyl substitution mechanism.[3][6]
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the reformation of the carbonyl double bond and the elimination of sulfur dioxide and a chloride ion, yielding the final acyl chloride product.
Figure 1: Reaction scheme for the formation of 2-nitrobenzoyl chloride.
Experimental Protocol: Synthesis of 2-Nitrobenzoyl Chloride
-
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap (to neutralize HCl and SO₂ byproducts)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 equivalent).[2][7]
-
Slowly add thionyl chloride (typically 2.0 equivalents or in excess) to the flask.[2] The reaction can be performed neat or in an inert solvent like toluene.[7]
-
Heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[2][7] The completion of the reaction is indicated by the dissolution of the solid 2-nitrobenzoic acid.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[2][7] This step is crucial to prevent side reactions in the subsequent amidation step. The crude 2-nitrobenzoyl chloride is often used directly in the next step without further purification.[2][8]
-
Table 1: Reactant and Product Properties for Acyl Chloride Formation
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Nitrobenzoic Acid | 167.12 | 146-148 | - |
| Thionyl Chloride | 118.97 | -104.5 | 79 |
| 2-Nitrobenzoyl Chloride | 185.56 | 17-20 | 141-143 @ 18 mmHg |
Data sourced from Sigma-Aldrich and PubChem.[9][10]
Step 2: Amidation of 2-Nitrobenzoyl Chloride with Dimethylamine
The highly reactive 2-nitrobenzoyl chloride readily undergoes nucleophilic acyl substitution with dimethylamine to yield this compound.
Mechanism of Amidation:
-
The nitrogen atom of dimethylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.
-
A second equivalent of dimethylamine or another base (like triethylamine) deprotonates the resulting ammonium ion to give the final amide product and dimethylammonium chloride.
Figure 2: Workflow for the amidation of 2-nitrobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Crude 2-nitrobenzoyl chloride
-
Aqueous solution of dimethylamine (e.g., 40%) or anhydrous dimethylamine gas
-
Anhydrous inert solvent (e.g., dichloromethane, THF)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane.[2][8]
-
Cool the solution in an ice bath to 0-10°C.[8] This is to control the exothermic nature of the reaction.
-
Slowly add a solution of dimethylamine (at least 2.0 equivalents) dropwise with vigorous stirring.[8] The use of excess amine drives the reaction to completion and neutralizes the HCl produced.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete reaction.[8]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Purification:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.[8]
-
Combine the organic extracts and wash with water, followed by a brine solution.[8]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄).[8]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol, or by vacuum distillation.[8][11]
-
-
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 2018-71-5 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molar Mass | 194.19 g/mol |
Data sourced from BLD Pharm.[12]
Alternative Synthesis Pathways
While the acyl chloride route is prevalent, other methods for synthesizing this compound and related compounds exist, each with its own advantages and disadvantages.
One-Pot Synthesis from Carboxylic Acids
A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has been developed.[13] This method avoids the isolation of the acyl chloride intermediate, potentially improving efficiency and reducing handling of the moisture-sensitive acyl chloride.[4] In this procedure, the carboxylic acid is activated in situ by thionyl chloride, and the amine is then added to the reaction mixture.[4][13]
Direct Amidation of Carboxylic Acids
The direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of a stable and unreactive ammonium carboxylate salt.[3] However, heating this salt to temperatures above 100°C can drive off water and form the amide.[3] This method is less common for this specific compound due to the potential for side reactions at high temperatures.
Synthesis from other 2-Nitro-Substituted Precursors
In some cases, this compound can be prepared from other precursors. For instance, a related compound, 3-methyl-2-nitrobenzamide, has been synthesized from methyl 3-methyl-2-nitrobenzoate and methylamine.[14] This suggests that this compound could potentially be synthesized from methyl 2-nitrobenzoate and dimethylamine.
Safety and Handling
-
2-Nitrobenzoic acid is an irritant.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
-
2-Nitrobenzoyl chloride is a corrosive and water-reactive compound.[10] It is also shock-sensitive.[10]
-
Dimethylamine is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It should be handled with care in a well-ventilated area.
-
This compound should be handled according to standard laboratory safety procedures. While specific toxicity data is limited, nitroaromatic compounds, in general, should be treated with caution.[15]
Troubleshooting and Optimization
-
Low Yield: Low yields can result from incomplete reaction, degradation of materials, or loss during work-up.[2] Monitoring the reaction by TLC can ensure the complete consumption of starting material.[2] Using high-purity, anhydrous reagents and solvents is crucial, especially when working with the acyl chloride intermediate, to prevent hydrolysis back to the carboxylic acid.[2]
-
Impurities: The primary impurity is often the starting material, 2-nitrobenzoic acid, due to hydrolysis of the acyl chloride.[2] Thorough drying of glassware and solvents is essential to minimize this side reaction.[2] Purification by recrystallization is an effective method to remove such impurities.[2]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the formation of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid using thionyl chloride, followed by amidation with dimethylamine. This method is robust, high-yielding, and well-documented in the chemical literature. While alternative one-pot procedures exist, the two-step approach allows for greater control over the reaction and purification of the intermediate if necessary. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to safety precautions are paramount for the successful synthesis of this important chemical intermediate.
References
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Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). [Link]
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Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
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PrepChem.com. Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of N,N-dimethyl-2-nitrobenzamide, a key chemical intermediate in various synthetic applications. This document is structured to deliver not only precise data but also the underlying scientific context and methodologies, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: Understanding the Molecular Landscape
This compound (CAS No. 2018-71-5) belongs to the family of nitrobenzamides, a class of compounds with significant utility in organic synthesis and medicinal chemistry. The strategic placement of the nitro group at the ortho position to the N,N-dimethylamido group introduces unique electronic and steric characteristics that influence its reactivity and potential applications. The electron-withdrawing nature of the nitro group renders the aromatic ring electron-deficient, impacting its susceptibility to nucleophilic and electrophilic attack. In contrast, the N,N-dimethylamido group, while possessing a carbonyl, can also influence the molecule's polarity and hydrogen bonding capabilities. A thorough understanding of its physicochemical properties is paramount for its effective use in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its solubility, permeability, and interaction with biological systems, making their accurate determination a critical step in any scientific investigation.
Structural and Molecular Data
The foundational properties of this compound are summarized in the table below. These values are fundamental for stoichiometric calculations and structural elucidation.
| Property | Value | Source |
| CAS Number | 2018-71-5 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2][3] |
| Chemical Structure |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provides an unambiguous identification of a compound and offers insights into its electronic and structural features.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and N-methyl protons. The aromatic protons are shifted downfield due to the electron-withdrawing effect of the adjacent nitro group, typically appearing in the range of δ 7.5–8.2 ppm. The N-methyl protons typically resonate as one or two singlets in the range of δ 3.0–3.3 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies for this compound are:
-
C=O (Amide I): A strong absorption band is observed around 1640 cm⁻¹.
-
N-O (Nitro group): Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Synthesis and Chemical Reactivity
This compound is typically synthesized from 2-nitrobenzoic acid or its derivatives. A common and effective laboratory-scale synthesis involves a two-step process.
Synthesis from 2-Nitrobenzoic Acid: A Validated Protocol
This protocol outlines the conversion of 2-nitrobenzoic acid to this compound via the formation of an acyl chloride intermediate. This method is widely applicable for the synthesis of various amides.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from 2-nitrobenzoic acid to this compound.
Experimental Protocol:
Part 1: Synthesis of 2-Nitrobenzoyl Chloride [4]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 2-nitrobenzoic acid. Slowly add an excess of thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-nitrobenzoyl chloride is typically used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous inert solvent, such as dichloromethane (DCM), in a flask cooled in an ice bath.
-
Reagents: Slowly add an aqueous solution of dimethylamine to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[5][6]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[5][6]
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[5][6]
-
Ingestion: Harmful if swallowed.[6]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][7][8][9]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and handling of this compound. The provided data and protocols are intended to support researchers and scientists in their synthetic endeavors and to ensure safe and effective utilization of this versatile chemical intermediate. A thorough grasp of these fundamental characteristics is essential for the successful design and execution of complex synthetic strategies in drug discovery and development.
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N,N-dimethyl-2-nitrobenzamide CAS number and supplier
An In-Depth Technical Guide to N,N-dimethyl-2-nitrobenzamide for Researchers and Drug Development Professionals
Introduction
This compound is a valuable chemical intermediate, playing a significant role in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a nitro group and an amide moiety on a benzene ring, provides a versatile scaffold for developing novel therapeutic agents and other biologically active molecules. This guide offers a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and a list of potential suppliers.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 2018-71-5 | [1] |
| Molecular Formula | C9H10N2O3 | [2][1] |
| Molecular Weight | 194.19 g/mol | |
| Synonyms | Benzamide, N,N-dimethyl-2-nitro- | [2] |
Synthesis of this compound
Proposed Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of 2-nitrobenzoyl chloride: A solution of 2-nitrobenzoyl chloride in the same solvent is added dropwise to the cooled dimethylamine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Workup: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Applications in Research and Drug Development
Nitrobenzamides, including this compound, are pivotal starting materials in medicinal chemistry.[3] Their primary application lies in their utility as synthetic intermediates for constructing pharmacologically relevant heterocyclic scaffolds.[3]
-
Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form heterocycles such as quinazolinones.[4] These compounds are known to exhibit a broad range of biological activities, including anticancer and anti-inflammatory properties.[3]
-
Precursor for Biologically Active Molecules: Research is ongoing to explore the potential of this compound and its derivatives as pharmaceutical agents, particularly in the development of new drugs.[4] The nitro group can act as a bioisostere for other functional groups or can be a key pharmacophore in certain drug candidates.
-
Intermediate in Chemical Synthesis: Beyond medicinal chemistry, it serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.[4]
Safety and Handling
Proper safety precautions are crucial when handling this compound and related compounds. The following guidelines are based on safety data for similar chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses or goggles.[4][5]
-
Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[5]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: If swallowed, seek immediate medical attention.[5]
-
Suppliers
Several chemical suppliers offer this compound. It is advisable to request a certificate of analysis to ensure the purity and quality of the product.
| Supplier | Website |
| Sigma-Aldrich | |
| BLD Pharm | |
| CP Lab Safety | [Link] |
| BenchChem | |
| ECHEMI |
Conclusion
This compound is a key building block in synthetic organic and medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in research and drug development.
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molecular structure and weight of N,N-dimethyl-2-nitrobenzamide
An In-Depth Technical Guide to N,N-dimethyl-2-nitrobenzamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, a robust and validated synthetic pathway, detailed spectroscopic characterization, and its potential applications as a versatile chemical intermediate. This document is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this compound.
Molecular Structure and Physicochemical Properties
This compound is a derivative of benzoic acid featuring a nitro group at the ortho position to the carbonyl and a dimethylated amide functionality. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the amide group.
Caption: Molecular Structure of this compound.
Table 1: Compound Identification and Physicochemical Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 2018-71-5 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₀N₂O₃ | CP Lab Safety[1] |
| Molecular Weight | 194.19 g/mol | Sigma-Aldrich |
| Appearance | Off-white to beige solid | Fisher Scientific[2] |
| Purity | Typically ≥95% | CP Lab Safety[1] |
Synthesis via Nucleophilic Acyl Substitution
The most direct and reliable method for preparing this compound is through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, specifically 2-nitrobenzoyl chloride, with dimethylamine.
Causality of Experimental Design: The high electrophilicity of the carbonyl carbon in 2-nitrobenzoyl chloride makes it an excellent substrate for nucleophilic attack.[3] Dimethylamine serves as the nucleophile. A tertiary amine base, such as triethylamine, is incorporated into the protocol. Its function is not catalytic but stoichiometric; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the dimethylamine nucleophile, which would otherwise form a non-nucleophilic ammonium salt and halt the reaction.[4] The reaction is typically performed at a low temperature initially to control the exothermic reaction, followed by warming to room temperature to ensure completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound This protocol is adapted from standard procedures for the synthesis of similar benzamides.[5][6]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine solution (e.g., 40% aqueous, 1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-nitrobenzoyl chloride) is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Structural Characterization
Post-synthesis, rigorous characterization is essential to verify the identity and purity of the target compound. A combination of spectroscopic methods provides a self-validating system to confirm the successful formation of this compound.
Caption: Analytical workflow for the structural validation of the final product.
Spectroscopic Data Summary:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. The absence of an N-H stretch (around 3300 cm⁻¹) and the presence of a strong carbonyl absorption are primary indicators of a tertiary amide.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides information on the electronic environment of the protons. The dimethylamino protons will appear as one or two singlets, while the aromatic protons will be shifted downfield due to the deshielding effects of the nitro and carbonyl groups.[7]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: This analysis confirms the carbon framework of the molecule. The carbonyl carbon is typically observed significantly downfield.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| FT-IR | C=O Stretch (Amide) | ~1640 cm⁻¹[8] | Confirms the presence of the tertiary amide carbonyl group. |
| N-O Asymmetric Stretch | ~1530 cm⁻¹[8] | Characteristic of the nitro functional group. | |
| N-O Symmetric Stretch | ~1350 cm⁻¹[8] | Characteristic of the nitro functional group. | |
| ¹H NMR | N-(CH₃)₂ | δ 3.0–3.3 ppm[7] | Protons on the methyl groups attached to the amide nitrogen. May show two distinct singlets due to restricted rotation around the C-N bond. |
| Ar-H | δ 7.5–8.2 ppm[7] | Aromatic protons are deshielded by the adjacent electron-withdrawing groups. | |
| ¹³C NMR | N-(CH₃)₂ | δ 35.1, 38.4 ppm[9] | Carbons of the N,N-dimethyl groups. |
| Ar-C | δ 124.9–145.2 ppm[9] | Carbons of the benzene ring. |
| | C=O | δ 168.1 ppm[9] | Carbonyl carbon of the amide. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the known hazards of its constituent functional groups, primarily aromatic nitro compounds and tertiary amides.[2][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Potential Research Applications
This compound is a valuable building block for more complex molecules, particularly within the fields of medicinal chemistry and materials science. While specific applications for this exact molecule are not extensively documented, its structure suggests several areas of potential utility.
-
Intermediate in Pharmaceutical Synthesis: The nitrobenzamide scaffold is present in various biologically active molecules. Nitroaromatic compounds are investigated as hypoxia-activated prodrugs for cancer therapy, where the nitro group is selectively reduced in low-oxygen tumor environments to a cytotoxic species.[12] Furthermore, substituted nitrobenzamides have been synthesized and evaluated for antimycobacterial activity, targeting essential enzymes in Mycobacterium tuberculosis.[13][14] The 2-nitro group can be readily reduced to a 2-amino group, a key precursor for the synthesis of heterocyclic compounds like quinazolinones, which exhibit a broad range of pharmacological activities.[12]
-
Building Block in Organic Synthesis: The functional groups of this compound can be selectively manipulated. The nitro group can undergo reduction, while the aromatic ring is susceptible to nucleophilic aromatic substitution, making it a versatile intermediate for creating libraries of substituted benzamides for screening in drug discovery programs.[15]
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A Technical Guide to the Solubility of N,N-Dimethyl-2-Nitrobenzamide in Organic Solvents: A Predictive and Methodological Approach
Abstract
N,N-dimethyl-2-nitrobenzamide is a substituted benzamide with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in organic solvents is paramount for its application in reaction chemistry, purification, formulation, and screening. Currently, there is a notable absence of publicly available, quantitative solubility data for this specific compound. This guide provides a comprehensive framework for researchers to address this knowledge gap. We will first deconstruct the molecule's physicochemical profile to establish a predictive basis for its solubility behavior. Subsequently, this guide will present a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. The objective is to empower researchers with both the theoretical understanding and the practical methodology required to confidently assess and utilize the solubility characteristics of this compound.
Molecular Profile and Physicochemical Analysis
The solubility of a compound is fundamentally dictated by its molecular structure. An analysis of this compound's functional groups provides the causal basis for predicting its interactions with various organic solvents.
Structural and Functional Group Causality
The structure of this compound comprises three key regions that govern its solubility:
-
Aromatic Benzene Ring: This core is inherently nonpolar and hydrophobic, favoring interactions with solvents that have similar aromatic or nonpolar characteristics through π-π stacking and van der Waals forces.
-
N,N-dimethylamide Group: This is a polar, aprotic functional group. The carbonyl oxygen is a hydrogen bond acceptor, but the absence of a proton on the nitrogen means it cannot act as a hydrogen bond donor. This polarity strongly suggests favorable interactions with polar aprotic solvents.
-
Ortho-Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. Its presence increases the overall polarity of the molecule compared to its non-nitrated counterpart, N,N-dimethylbenzamide.[1]
The steric hindrance caused by the ortho positioning of the large nitro group relative to the dimethylamide group may slightly influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules, though this effect is generally secondary to the electronic properties.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, we can infer its properties from closely related isomers and analogs. These predictions form the basis for solvent selection and analytical method development.
| Property | Predicted Value / Characteristic | Rationale & Cited Analogs |
| Molecular Formula | C₉H₁₀N₂O₃ | Based on chemical structure. |
| Molecular Weight | 194.19 g/mol | Consistent for isomers like N,N-dimethyl-4-nitrobenzamide.[2] |
| Polarity | Polar Aprotic | The combination of the nitro and dimethylamide groups creates significant dipole moments. |
| LogP (Octanol/Water) | ~0.8 - 1.4 | The isomer N,N-dimethyl-4-nitrobenzamide has a computed XLogP3 of 0.8.[2] The related N,3-dimethyl-2-nitrobenzamide has a computed XLogP3 of 1.4.[3] This range suggests moderate lipophilicity. |
| Water Solubility | Very Low | The parent compound 2-nitrobenzamide is very poorly soluble in water (<0.1 mg/mL).[4][5] The hydrophobic ring and N,N-dimethyl groups further decrease aqueous solubility. |
| Hydrogen Bond Donor | 0 | The tertiary amide nitrogen has no protons to donate. |
| Hydrogen Bond Acceptor | 3 | The carbonyl oxygen and the two oxygens of the nitro group can accept hydrogen bonds.[3] |
Theoretical Framework for Solubility Prediction
A robust theoretical framework allows for the rational prediction of solubility, minimizing trial-and-error in the laboratory.
The "Like Dissolves Like" Principle
The adage "like dissolves like" is a direct consequence of intermolecular forces. A solute will dissolve in a solvent when the energy of solute-solvent interactions is sufficient to overcome the energy of solute-solute (crystal lattice) and solvent-solvent interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low. While the benzene ring offers some compatibility, the highly polar nitro and amide groups are energetically unfavorable in a nonpolar environment.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO, Acetonitrile): High solubility is predicted. These solvents can engage in strong dipole-dipole interactions with both the nitro and amide groups. The parent compound, N,N-dimethylbenzamide, is highly soluble in acetone and chloroform.[6] The isomer, p-nitrobenzamide, demonstrates its highest solubility in DMSO and DMF.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. These solvents can act as hydrogen bond donors to the carbonyl and nitro oxygens. The positional isomer N,N-dimethyl-4-nitrobenzamide is reported to be soluble in heated methanol.[8]
Thermodynamic Considerations and Predictive Modeling
The dissolution process is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative. In most cases for solid solutes, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[6]
For researchers with access to computational tools, thermodynamic models can provide in silico estimations of solubility before extensive lab work is undertaken:
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict solubility from first principles, relying on the molecular structure alone. It is particularly useful for screening a wide range of solvents.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that estimates activity coefficients, which can then be used to calculate solubility. It is effective for predicting solubility in solvent mixtures.
These models are valuable for prioritizing which solvents to screen experimentally, saving time and resources.[9]
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining solubility is the isothermal shake-flask method.[10] This protocol ensures that a true thermodynamic equilibrium is reached, providing reliable and reproducible data.
Rationale and Self-Validation
This protocol is designed as a self-validating system. The key is to prove that the measured concentration represents a true equilibrium state. This is achieved by ensuring an excess of the solid phase is present throughout the experiment and by sampling over time to confirm the concentration has plateaued.
Step-by-Step Methodology
Step 1: Materials and Reagent Preparation
-
Solute: Obtain or synthesize this compound of the highest possible purity (>99%). Purity should be confirmed by HPLC and NMR. Impurities can significantly alter solubility measurements.
-
Solvents: Use HPLC-grade or equivalent high-purity solvents.
-
Apparatus: Use temperature-controlled orbital shakers, calibrated analytical balances, centrifuges, and a validated quantitative analysis system (e.g., HPLC-UV).
Step 2: Sample Preparation and Saturation
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent.
-
"Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. This confirms that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
Step 3: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[10]
-
Self-Validation Check: To confirm equilibrium, prepare a parallel set of samples and measure the concentration at 24, 48, and 72 hours. The concentration should be constant across the later time points.
Step 4: Phase Separation
-
After equilibration, remove the vials from the shaker. Allow the solid to settle briefly.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solids.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Critical Step: Immediately dilute the aliquot with a known volume of mobile phase (if using HPLC) or a suitable solvent to prevent precipitation due to temperature changes or evaporation. A high dilution factor (e.g., 1:100 or 1:1000) is recommended.
Step 5: Quantitative Analysis (HPLC-UV)
-
Rationale: HPLC with UV detection is ideal for this molecule due to the strong UV absorbance conferred by the nitro-aromatic system. A typical detection wavelength would be around 254 nm.[11]
-
Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: An isocratic mixture of acetonitrile and water is a common starting point for benzamides.[12]
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.
-
-
Calculation: Inject the diluted sample from Step 4. Use the peak area and the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
Visualization of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Workflow.
Predicted Solubility Profile and Data Presentation
Based on the theoretical principles and data from analogous compounds, the following qualitative solubility profile for this compound is proposed as a starting point for experimental investigation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, N,N-Dimethylacetamide | High | Strong dipole-dipole interactions with the polar nitro and amide groups. p-Nitrobenzamide is highly soluble in these.[7] |
| Ketones | Acetone, MEK | High | Good polarity match. N,N-dimethylbenzamide is highly soluble in acetone.[6] |
| Esters | Ethyl Acetate | Medium to High | Good balance of polarity to interact with the functional groups and a nonpolar region to interact with the ring. |
| Alcohols | Methanol, Ethanol, Isopropanol | Medium | Can act as H-bond donors to the solute's acceptors. Solubility likely increases significantly with temperature.[8] |
| Halogenated | Dichloromethane, Chloroform | Medium | Moderate polarity. N,N-dimethylbenzamide is highly soluble in chloroform.[6] |
| Aromatic | Toluene | Low to Medium | Favorable π-π interactions with the benzene ring, but poor solvation of the polar groups. |
| Ethers | Tetrahydrofuran (THF) | Low to Medium | Moderate polarity but limited hydrogen bonding capability. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Intermolecular forces are mismatched; insufficient energy to break the solute's crystal lattice. |
Conclusion
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spectroscopic data of N,N-dimethyl-2-nitrobenzamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-2-nitrobenzamide
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various synthetic applications. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount to ensuring the integrity and reproducibility of our work. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds.
Molecular Structure and Analytical Workflow
This compound (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: an ortho-substituted aromatic ring, a nitro group, and a tertiary amide. The electron-withdrawing nature of both the nitro and amide groups, combined with steric hindrance, creates a unique electronic environment that is readily interrogated by modern spectroscopic techniques.
Our analytical approach is a multi-technique validation process, ensuring each piece of data corroborates the others to build a conclusive structural assignment.
Caption: Figure 1. Spectroscopic Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The unique electronic environment of each proton and carbon nucleus results in a distinct chemical shift and coupling pattern.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
¹H NMR Analysis
The proton NMR spectrum is particularly informative due to the restricted rotation around the amide C-N bond. This steric hindrance makes the two N-methyl groups chemically non-equivalent (diastereotopic), giving rise to two distinct singlets instead of one.
Caption: Figure 2. Structure of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6 | 8.20 | dd | 8.3, 1.0 | 1H |
| H-4 | 7.72 | m | - | 1H |
| H-5 | 7.57 | m | - | 1H |
| H-3 | 7.41 | dd | 7.5, 1.3 | 1H |
| N-CH₃ (a) | 3.17 | s | - | 3H |
| N-CH₃ (b) | 2.84 | s | - | 3H |
Table 1: ¹H NMR Data (300 MHz, CDCl₃) [1]
Interpretation:
-
Aromatic Protons (δ 7.41-8.20): The four protons on the benzene ring resonate in the downfield region, a consequence of the deshielding effects from the aromatic ring current and the potent electron-withdrawing capabilities of the ortho-nitro and amide substituents.[2] The proton ortho to the nitro group (H-6) is the most deshielded. The observed multiplicities (doublet of doublets and multiplets) arise from ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 1-2 Hz) coupling between adjacent protons.[3]
-
N-Methyl Protons (δ 3.17, 2.84): The presence of two separate singlets for the N-methyl groups is a classic indicator of hindered rotation about the C-N amide bond.[4] This rotation is slow on the NMR timescale, rendering the two methyl groups chemically distinct; one is cis and the other is trans to the carbonyl oxygen.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum confirms the presence of nine unique carbon environments, consistent with the molecular structure.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Amide) | 168.13 |
| C-2 (C-NO₂) | 145.15 |
| C-1 | 134.71 |
| Aromatic CH | 133.39 |
| Aromatic CH | 129.86 |
| Aromatic CH | 128.25 |
| Aromatic CH | 124.85 |
| N-CH₃ | 38.38 |
| N-CH₃ | 35.05 |
Table 2: ¹³C NMR Data (75 MHz, CDCl₃) [1]
Interpretation:
-
Carbonyl Carbon (δ 168.13): The amide carbonyl carbon appears significantly downfield, a characteristic feature for this functional group.[5]
-
Aromatic Carbons (δ 124-146): The six aromatic carbons give rise to six distinct signals. The carbon bearing the nitro group (C-2) is the most downfield in this region due to the strong deshielding effect of the nitro group.
-
N-Methyl Carbons (δ 38.38, 35.05): Consistent with the ¹H NMR data, the two N-methyl carbons are non-equivalent and appear as two separate signals in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic |
| ~2940 | C-H Stretch | Aliphatic (CH₃) |
| ~1640 | C=O Stretch | Tertiary Amide |
| ~1530 | N-O Asymmetric Stretch | Nitro Group |
| ~1350 | N-O Symmetric Stretch | Nitro Group |
Table 3: Key FT-IR Absorption Bands [6]
Interpretation: The IR spectrum provides definitive evidence for the primary functional groups:
-
Amide Carbonyl (C=O) Stretch (~1640 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the C=O double bond in the tertiary amide.[6]
-
Nitro (NO₂) Stretches (~1530 and ~1350 cm⁻¹): The presence of two very strong absorption bands is a hallmark of the nitro group.[7][8] These correspond to the asymmetric and symmetric N-O stretching vibrations, respectively. Their position confirms the nitro group is conjugated with the aromatic ring.[9][10]
-
C-H Stretches (~2940 and ~3100 cm⁻¹): The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups, while the weaker bands just above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic ring.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.
Experimental Protocol: MS
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
MS Fragmentation Analysis
The molecular weight of this compound is 194.19. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 194. The fragmentation pattern of aromatic amides is often dominated by cleavage of the amide bond.[11][12]
| m/z | Proposed Fragment Identity |
| 194 | [M]⁺, Molecular Ion |
| 150 | [M - N(CH₃)₂]⁺, 2-Nitrobenzoyl cation |
| 122 | [M - N(CH₃)₂ - CO]⁺, 2-Nitrophenyl cation |
| 76 | [C₆H₄]⁺, Benzyne cation |
| 44 | [N(CH₃)₂]⁺, Dimethylaminyl cation |
Table 4: Predicted Mass Spectrometry Fragments (EI)
Proposed Fragmentation Pathway: The primary fragmentation event is the alpha-cleavage of the C-N amide bond, which is a common pathway for amides.[12] This results in the loss of a dimethylamino radical to form the stable 2-nitrobenzoyl cation.
Caption: Figure 3. Proposed MS Fragmentation Pathway
Conclusion
The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR data confirm the complete carbon-hydrogen framework, with the key observation of diastereotopic N-methyl groups confirming the restricted amide bond rotation. FT-IR analysis validates the presence of the critical amide and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through a predictable fragmentation pattern. This multi-faceted approach ensures the highest degree of confidence in the compound's identity and purity, a critical requirement for all research and development applications.
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An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N-dimethyl-2-nitrobenzamide
Abstract
N,N-dimethyl-2-nitrobenzamide is a molecule of interest in synthetic chemistry, potentially serving as a precursor in the development of pharmaceuticals and other fine chemicals.[1] The presence of an ortho-substituted nitro group on the benzamide scaffold introduces significant considerations regarding its thermal stability. This guide provides a comprehensive analysis of the potential thermal hazards associated with this compound. We will explore its structural features that suggest thermal instability, outline rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), and propose a likely decomposition mechanism based on established principles for analogous ortho-nitroaromatic compounds. This document is intended for researchers, process chemists, and safety professionals to foster a deeper understanding of the material's properties and ensure its safe handling, storage, and use.
Introduction: Structural Rationale for Thermal Scrutiny
This compound belongs to the class of aromatic nitro compounds, which are widely recognized for their energetic properties and potential thermal hazards.[2] The explosive decomposition of such compounds is a redox process where the nitro group acts as the oxidant and the hydrocarbon framework serves as the fuel.[3]
The specific arrangement of functional groups in this compound warrants particular attention. The proximity of the electron-withdrawing nitro group (NO₂) to the N,N-dimethylamido group (-CON(CH₃)₂) on the benzene ring creates a strained ortho-substituted system. This arrangement can facilitate intramolecular reactions that serve as low-energy pathways for decomposition, potentially leading to a thermal runaway event if not properly controlled. Studies on o-nitrotoluene have shown that the ortho-positioning of a substituent can introduce unique decomposition mechanisms not observed in meta or para isomers, often with lower activation energies.[2] Therefore, a thorough evaluation of the thermal stability of this compound is not merely a procedural step but a critical safety imperative for any application, from laboratory-scale synthesis to potential industrial scale-up.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) provides initial screening data on decomposition temperature and energy.[4] Thermogravimetric Analysis (TGA) quantifies mass loss associated with decomposition, and Accelerating Rate Calorimetry (ARC) simulates worst-case adiabatic conditions to assess runaway potential.[5][6]
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting and decomposition.[7][8]
Objective: To determine the onset temperature (Tₒₙₛₑₜ) and enthalpy of decomposition (ΔHₔ).
Methodology:
-
Instrument: A calibrated DSC instrument, such as a Mettler Toledo DSC 3 or similar.[4]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible to prevent evaporation and contain any pressure generated during decomposition.[4]
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 30 °C to 400 °C.
-
Heating Rates: Perform scans at multiple heating rates (e.g., 2, 5, and 10 °C/min) to analyze the kinetics of decomposition.[4]
-
Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere (50 mL/min) to prevent oxidative side reactions.[4]
-
-
Data Analysis: Determine the extrapolated onset temperature of the first major exotherm and integrate the peak area to calculate the heat of decomposition (in J/g).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.[9][10]
Objective: To identify the temperature range of mass loss and quantify the extent of decomposition.
Methodology:
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert nitrogen atmosphere (50 mL/min).[11]
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset of mass loss and the percentage of mass lost at different stages. The derivative of this curve (DTG) helps pinpoint the temperatures of maximum decomposition rates.
Accelerating Rate Calorimetry (ARC) Protocol
ARC is the "gold standard" for process safety testing, simulating a worst-case thermal runaway scenario under adiabatic conditions (zero heat loss).[6][12] It provides critical data such as the onset temperature of self-heating, time to maximum rate (TMR), and the associated temperature and pressure rise rates.[13][14]
Objective: To determine the adiabatic thermal runaway characteristics.
Methodology:
-
Instrument: An Accelerating Rate Calorimeter (ARC).[5]
-
Sample Preparation: Load a precisely known quantity of the sample (e.g., 5-10 g) into a spherical titanium or stainless steel sample bomb.
-
Experimental Conditions (Heat-Wait-Search Mode):
-
Start Temperature: Begin at a temperature well below the DSC onset, e.g., 60 °C.
-
Heat Step: Increase the temperature in discrete steps (e.g., 5 °C).
-
Wait Period: Allow the sample to thermally equilibrate at each step.
-
Search Period: Monitor the sample for any self-heating. A self-heating rate above a defined sensitivity threshold (e.g., 0.02 °C/min) signifies the onset of an exothermic reaction.[14]
-
Adiabatic Tracking: Once an exotherm is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. The calorimeter then tracks the temperature and pressure increase until the reaction is complete.
-
-
Data Analysis: From the temperature and pressure vs. time data, calculate key safety parameters like the adiabatic temperature rise (ΔTₐₔ), the Time to Maximum Rate (TMR), and the final pressure.
Logical Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal stability.
Data Interpretation and Analysis
Table 1: Representative Thermal Analysis Data for this compound
| Parameter | Technique | Representative Value | Interpretation |
| Onset Temperature (Tₒₙₛₑₜ) | DSC | ~180 - 220 °C | The temperature at which decomposition begins. A lower onset suggests lower thermal stability. |
| Heat of Decomposition (ΔHₔ) | DSC | > 500 J/g | The energy released. High values indicate a significant hazard potential.[16] |
| Mass Loss Onset | TGA | ~180 - 220 °C | Correlates with the DSC onset, confirming decomposition is occurring. |
| Total Mass Loss | TGA | > 80% | Indicates decomposition into primarily gaseous products, leading to potential for pressure buildup. |
| Adiabatic Onset (Tₒₙₛₑₜ,ₐ) | ARC | ~160 - 190 °C | The onset under adiabatic conditions is typically lower than in scanning experiments. |
| Time to Maximum Rate (TMR) from Onset | ARC | < 24 hours | A short TMR indicates a rapidly accelerating reaction with little time for corrective action. |
| Adiabatic Temperature Rise (ΔTₐₔ) | ARC | > 200 °C | A large temperature rise confirms a high potential for a thermal runaway. |
| Final Pressure (Pբ) | ARC | > 10 bar | Significant gas generation poses a containment failure risk. |
Proposed Decomposition Mechanism
The thermal decomposition of aromatic nitro compounds can proceed through several pathways, including C-NO₂ bond homolysis or intramolecular rearrangements.[17] For ortho-substituted nitroaromatics, intramolecular cyclization is often a favored, lower-energy pathway.[2]
In the case of this compound, a plausible initial step involves an intramolecular hydrogen abstraction from one of the N-methyl groups by an oxygen atom of the adjacent nitro group. This is followed by cyclization and subsequent rearrangement and fragmentation to yield stable gaseous products like N₂, CO₂, and H₂O.[3] This type of intramolecular pathway often has a lower activation energy than direct C-NO₂ bond cleavage.
Proposed Intramolecular Decomposition Pathway
Caption: Proposed decomposition mechanism pathway.
Safety Recommendations and Process Controls
Based on the anticipated thermal profile, the handling of this compound requires strict safety protocols.
-
Temperature Control: All processes involving this compound should be conducted well below the determined onset temperature. A safety margin of at least 50-70 °C below the ARC onset temperature is recommended for determining the maximum safe operating temperature.
-
Avoid Confinement: Heating the material in a closed or poorly vented system could lead to a catastrophic pressure buildup and explosion. Ensure all reactions are conducted in appropriately sized vessels with adequate pressure relief systems.
-
Material Compatibility: Avoid contact with incompatible materials, such as strong bases or acids, which can catalyze decomposition and lower the onset temperature.[2]
-
Storage: Store in a cool, well-ventilated area away from heat sources.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[18]
Conclusion
This compound should be regarded as a substance with significant potential for thermal decomposition. Its ortho-nitro amide structure suggests a predisposition to intramolecular reactions that can initiate a rapid and highly exothermic decomposition. Rigorous thermal analysis using DSC, TGA, and ARC is mandatory to quantify its stability and establish safe operating limits before any scale-up is considered. By understanding the underlying chemical principles and employing robust experimental evaluation, researchers and development professionals can mitigate the risks associated with this and other energetic molecules, ensuring a safer research and manufacturing environment.
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Navigating the Unseen: A Technical Guide to the Potential Hazards and Safety Precautions for N,N-dimethyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Specificity and Scientific Inference
Section 1: Compound Profile and Physicochemical Characteristics
N,N-dimethyl-2-nitrobenzamide is a nitro-substituted benzamide derivative.[1] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the overall reactivity of the molecule.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N,N-dimethylbenzamide |
| CAS Number | 2018-71-5[3] | 611-74-5[4] |
| Molecular Formula | C₉H₁₀N₂O₃[3] | C₉H₁₁NO[4] |
| Molecular Weight | 194.19 g/mol [3] | 149.19 g/mol [4] |
| Appearance | Inferred to be a solid | White crystalline solid[4] |
| Purity | Typically >95% for research grades | Various |
Section 2: Hazard Identification and Risk Assessment
While a specific GHS classification for this compound is not established, an analysis of related compounds allows for a presumptive hazard assessment.
Presumptive Hazard Classification
Based on data for N,N-dimethylbenzamide and other nitroaromatic compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: N,N-dimethylbenzamide is harmful if swallowed.[4] Nitro-substituted benzamides are also classified as harmful if swallowed.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Mechanistic Insights into Potential Toxicity
The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce cellular damage.[1] It is believed that these reactive species can interfere with critical cellular processes, including DNA synthesis and repair, which forms the basis for the exploration of some nitrobenzamides as potential anticancer agents.[1]
Section 3: Safe Handling and Engineering Controls
A proactive approach to safety is paramount when handling chemicals with incomplete toxicological profiles.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Containment: For weighing and transferring solid material, the use of a balance enclosure or a powder containment hood is recommended to minimize dust generation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
Table 2: Recommended Personal Protective Equipment
| PPE Component | Specification and Recommendation |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Regularly inspect gloves for signs of degradation and replace them immediately if compromised. |
| Eye Protection | Chemical safety goggles are mandatory. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities or splash-prone procedures, a chemically resistant apron is advised. |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection is not typically required. In the absence of adequate engineering controls or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used. |
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the laboratory and alert emergency personnel.
Section 5: Biological Activity and Research Applications
This compound belongs to a class of compounds that have garnered interest for their potential biological activities.
Antimicrobial and Anticancer Potential
Nitrobenzamide derivatives have been investigated for their antimicrobial and anticancer properties.[1] The presence of the nitro group is often a key feature for biological activity.[2]
Mechanism of Action in Mycobacteria
Recent studies on N-alkyl nitrobenzamides suggest a potential mechanism of action involving the inhibition of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).[7] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. The nitro group in these compounds is believed to play a role in their binding to the enzyme's active site.[7] While this research was not conducted on this compound specifically, it provides a plausible avenue for its potential biological effects.
Section 6: Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.
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discovery and history of N,N-dimethyl-2-nitrobenzamide
An In-depth Technical Guide to N,N-Dimethyl-2-nitrobenzamide: Synthesis, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a versatile nitroaromatic compound. While not as extensively documented as some of its isomers, this molecule serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's synthesis, physicochemical properties, and known applications, offering a foundation for its further exploration and utilization.
Introduction and Historical Context
This compound belongs to the class of nitrobenzamides, aromatic compounds characterized by a carboxamide group and a nitro group attached to a benzene ring. The ortho-positioning of the nitro group relative to the N,N-dimethylcarboxamide moiety imparts specific steric and electronic properties that influence its reactivity and potential biological activity. While a definitive historical account of its initial discovery is not prominently documented in readily available literature, its synthesis logically follows the development of fundamental organic reactions in the 20th century. The preparation of N,N-disubstituted benzamides from their corresponding benzoyl chlorides is a well-established synthetic transformation, suggesting that this compound was likely first synthesized as part of broader investigations into the reactivity of 2-nitrobenzoyl chloride and the properties of nitro-substituted aromatic compounds.
Synthesis and Mechanistic Insights
The primary and most direct route for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-nitrobenzoyl chloride and dimethylamine. This reaction is a classic example of amide bond formation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base, such as triethylamine or an excess of dimethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Nitrobenzoyl chloride
-
Dimethylamine (e.g., 40% aqueous solution or as a gas)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Triethylamine (optional, if not using excess dimethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-nitrobenzoyl chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of dimethylamine (approximately 2 equivalents) in dichloromethane to the cooled solution of 2-nitrobenzoyl chloride. If using an aqueous solution of dimethylamine, the reaction may need to be performed in a biphasic system or the amine extracted into an organic solvent.
-
If not using excess dimethylamine, add triethylamine (approximately 1.1 equivalents) to the reaction mixture to act as an acid scavenger.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, application, and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 69-72 °C | |
| Purity | 95% |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons typically appear in the downfield region (δ 7.5-8.2 ppm) due to the deshielding effect of the electron-withdrawing nitro group and the carbonyl group. The two N-methyl groups give rise to two distinct singlets due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. One methyl signal appears around δ 3.17 ppm and the other around δ 2.84 ppm.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 165-170 ppm. The aromatic carbons are found in the δ 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The carbons of the two N-methyl groups will appear as distinct signals in the upfield region of the spectrum. The reported ¹³C NMR chemical shifts (in CDCl₃) are: δ 168.13, 145.15, 134.71, 133.39, 129.86, 128.25, 124.85, 38.38, and 35.05 ppm.[1]
IR (Infrared) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
C=O stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.
-
N-O asymmetric stretch (nitro group): A strong absorption band around 1520-1560 cm⁻¹.
-
N-O symmetric stretch (nitro group): A strong absorption band around 1340-1380 cm⁻¹.
-
C-N stretch: An absorption band in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 194. Key fragmentation pathways would likely involve the loss of the dimethylamino group, the nitro group, and cleavage of the amide bond.
Applications in Research and Development
While specific, large-scale industrial applications of this compound are not widely reported, its structure makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry.
Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then undergo a variety of chemical transformations. This 2-amino-N,N-dimethylbenzamide derivative is a key building block for the synthesis of various heterocyclic compounds, such as quinazolinones and benzodiazepines, which are prevalent scaffolds in pharmacologically active molecules.[2]
Caption: Synthetic utility of this compound as a precursor.
The reduction of the nitro group is a critical step and can be achieved using various reducing agents, such as:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).
-
Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
-
Transfer Hydrogenation: Using reagents like hydrazine or ammonium formate in the presence of a catalyst.
Medicinal Chemistry
Nitroaromatic compounds, including nitrobenzamides, have been investigated for a range of biological activities. The nitro group can act as a bioisostere for other functional groups and can be involved in bioreductive activation in hypoxic environments, a characteristic exploited in the development of anticancer and antimicrobial agents.[3][4] While the biological activity of this compound itself is not extensively studied, its derivatives and related nitrobenzamides have shown potential as:
-
Anticancer agents: The nitro group can be reduced in the low-oxygen environment of tumors to form cytotoxic species.
-
Antimicrobial agents: Nitroaromatic compounds have been developed as antibiotics and antiparasitic drugs.[3][4]
-
Enzyme inhibitors: The benzamide scaffold is present in a variety of enzyme inhibitors, and the introduction of a nitro group can modulate binding affinity and pharmacokinetic properties.
Further research is warranted to explore the specific biological activities of this compound and its derivatives.
Safety and Handling
General Hazards:
-
Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Sensitization: Some individuals may develop allergic skin reactions upon repeated exposure.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical compound. Its straightforward synthesis and the versatile reactivity of its functional groups make it a useful intermediate in organic synthesis, particularly for the preparation of heterocyclic systems of medicinal interest. While its own biological profile remains largely unexplored, the broader class of nitrobenzamides has shown significant potential in drug discovery. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in research and development and to encourage further investigation into its properties and applications.
References
- Yadav, G. D., & Mistry, C. K. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ChemistrySelect, 2(21), 6013-6022.
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138975, N,N-Dimethyl-4-nitro-benzamide. Retrieved January 15, 2026 from [Link].
Sources
Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to N,N-dimethyl-2-nitrobenzamide
Abstract
N,N-dimethyl-2-nitrobenzamide, a versatile nitroaromatic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a sterically demanding ortho-nitro group in proximity to a dimethylated amide functionality, dictates its distinct electronic and conformational behavior. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound, bridging computational analysis with experimental spectroscopic validation. We delve into the molecule's optimized geometry, electronic properties, and vibrational frequencies through Density Functional Theory (DFT) calculations. These theoretical insights are then juxtaposed with experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a holistic understanding of its molecular characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on the theoretical and spectroscopic attributes of this compound.
Introduction: The Significance of this compound
Nitroaromatic compounds are a cornerstone in the development of pharmaceuticals and functional materials. The nitro group, a potent electron-withdrawing moiety, significantly influences a molecule's reactivity, electronic properties, and biological activity.[1] this compound is a compelling subject for theoretical and experimental investigation due to the intramolecular interactions anticipated between the ortho-positioned nitro and N,N-dimethylamido groups. These interactions are expected to govern the molecule's conformational preferences and, consequently, its chemical behavior.
The study of such molecules is pivotal in medicinal chemistry, where nitroaromatic compounds are explored as hypoxia-activated prodrugs for cancer therapy.[1] The selective reduction of the nitro group under hypoxic conditions, often prevalent in solid tumors, can trigger the release of a cytotoxic agent.[1] A thorough understanding of the electronic landscape of this compound is therefore crucial for the rational design of such therapeutic agents. Furthermore, this compound serves as a valuable intermediate in the synthesis of various heterocyclic scaffolds of pharmacological importance.[2]
This guide will systematically dissect the theoretical framework used to model this compound and correlate these findings with tangible spectroscopic data.
Synthesis and Spectroscopic Characterization
A robust understanding of a molecule's theoretical properties must be grounded in its empirical characterization. The synthesis of this compound can be achieved through several established synthetic routes, often involving the amidation of 2-nitrobenzoic acid or the nitration of N,N-dimethylbenzamide.
General Synthetic Approach: Amidation of 2-Nitrobenzoyl Chloride
A common and efficient method for the synthesis of this compound involves the reaction of 2-nitrobenzoyl chloride with dimethylamine.
Step-by-Step Protocol:
-
Preparation of 2-Nitrobenzoyl Chloride: 2-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude 2-nitrobenzoyl chloride.
-
Amidation Reaction: The crude 2-nitrobenzoyl chloride is dissolved in an inert solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath.
-
A solution of dimethylamine in the same solvent is added dropwise to the cooled solution of 2-nitrobenzoyl chloride with vigorous stirring. An excess of dimethylamine is typically used to neutralize the HCl generated during the reaction.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.
Spectroscopic Fingerprints
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observances and Assignments | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.5–8.2 ppm (m, 4H, Ar-H), δ 3.0–3.3 ppm (s, 6H, N(CH₃)₂) | [2] |
| ¹³C NMR (CDCl₃) | δ ~168 ppm (C=O), δ ~145 ppm (C-NO₂), δ ~124-135 ppm (Ar-C), δ ~35-38 ppm (N-CH₃) | [3] |
| FT-IR (ATR) | ~1640 cm⁻¹ (C=O stretching), ~1530 cm⁻¹ (asymmetric NO₂ stretching), ~1350 cm⁻¹ (symmetric NO₂ stretching) | [3] |
Theoretical Investigations: A Computational Deep Dive
To gain a deeper understanding of the intrinsic properties of this compound, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) calculations provide a robust framework for predicting molecular geometry, electronic structure, and vibrational frequencies.[4]
Computational Methodology
Step-by-Step Protocol for DFT Calculations:
-
Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure: The 3D structure of this compound is built using a molecular editor and subjected to an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field).
-
DFT Optimization: The geometry of the molecule is then optimized at a higher level of theory, typically using the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5]
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: Further calculations, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate charge distribution and intramolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also obtained to analyze the molecule's electronic reactivity.
Conformational Analysis: The Ortho-Effect
The steric and electronic interplay between the ortho-nitro group and the N,N-dimethylamido group is a key determinant of the molecule's conformation. The bulky nitro group forces the amide functionality out of the plane of the benzene ring to minimize steric repulsion.
Caption: HOMO-LUMO Energy Diagram.
Table 2: Predicted Electronic Properties of this compound (Illustrative DFT B3LYP/6-31G(d,p) Data)
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating capacity |
| LUMO Energy | ~ -2.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 4.0 - 5.0 D | Molecular polarity |
These values are illustrative and can be precisely calculated using the DFT methodology outlined above.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. [4]
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carbonyl and nitro groups.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-deficient), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups and the aromatic ring.
-
Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.
Caption: Predicted MEP Distribution for this compound.
The MEP map provides a clear rationale for the intermolecular interactions the molecule is likely to engage in, which is critical for understanding its crystal packing and interactions with biological targets.
Bridging Theory and Experiment: A Correlative Approach
The true power of theoretical studies lies in their ability to explain and predict experimental observations. The calculated vibrational frequencies from DFT, for instance, can be directly compared to the experimental IR spectrum, aiding in the assignment of specific vibrational modes. Similarly, calculated NMR chemical shifts, although more computationally intensive to predict accurately, can corroborate experimental assignments.
The non-planar conformation predicted by DFT calculations explains the observed chemical shifts in the ¹H NMR spectrum, where the aromatic protons experience a complex magnetic environment. This synergy between theory and experiment provides a robust and self-validating framework for characterizing this compound.
Future Directions and Applications
The theoretical and spectroscopic understanding of this compound opens up several avenues for future research and development:
-
Drug Design: The detailed electronic and structural information can be used to design novel derivatives with enhanced biological activity, for example, as more potent and selective hypoxia-activated prodrugs.
-
Materials Science: The polar nature and potential for intermolecular interactions make this and related molecules interesting candidates for the development of new organic materials with specific electronic or optical properties.
-
Reaction Mechanism Studies: The computational models can be extended to study the mechanisms of reactions involving this compound, aiding in the optimization of synthetic processes.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of this compound. Through the integration of computational modeling using Density Functional Theory and experimental data from NMR and IR spectroscopy, a detailed picture of the molecule's structure, electronic properties, and reactivity has been established. The pronounced steric interaction between the ortho-nitro and N,N-dimethylamido groups leads to a non-planar conformation that significantly influences its characteristics. The insights gained from this correlative approach are invaluable for guiding the future design and application of this versatile molecule in medicinal chemistry and beyond.
References
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ResearchGate. HOMO-LUMO energy and other electronic properties of title compound. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]
-
Muthayammal College of Arts and Science. 61 NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o- NITROBENZAMIDE. [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Anilines from N,N-Dimethyl-2-nitrobenzamide
Introduction: Strategic Importance of Anilines and the Utility of the Nitrobenzamide Route
Anilines are foundational scaffolds in modern medicinal chemistry and materials science, serving as critical precursors for a vast array of pharmaceuticals, agrochemicals, and functional polymers. The targeted synthesis of substituted anilines, therefore, remains a subject of intense research and development. The reduction of nitroarenes represents the most classical and widely employed method for aniline synthesis. Among the various nitroarene precursors, N,N-dimethyl-2-nitrobenzamide offers a unique synthetic handle. The presence of the ortho-amide group can influence the reactivity of the nitro group and provides a valuable point for further molecular elaboration, making this substrate particularly relevant in complex molecule synthesis.
This document provides a detailed guide for the synthesis of 2-amino-N,N-dimethylbenzamide (the corresponding aniline) from this compound. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a high-yielding and clean transformation.
Part 1: Mechanistic Insights & Strategic Considerations
The conversion of a nitro group to an amine is a six-electron reduction. While numerous reagents can effect this transformation, the choice of reductant is paramount and is often dictated by factors such as functional group tolerance, cost, safety, and scalability.
Common Reduction Methodologies
Several methods are commonly employed for the reduction of nitroarenes:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, utilizing catalysts like Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[1] It is highly effective but requires specialized equipment (e.g., a Parr hydrogenator) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[2] The mechanism involves the stepwise reduction of the nitro group on the catalyst surface.[3]
-
Metal-Acid Reductions: Classic methods like Tin (Sn) or Iron (Fe) in the presence of a strong acid (e.g., HCl) are robust and inexpensive.[4] However, these reactions often require harsh acidic conditions and can generate significant amounts of metallic waste, posing work-up and disposal challenges. A patent for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, describes using iron powder and acid for the reduction of the corresponding nitrobenzamide.[5]
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium formate or cyclohexene, in the presence of a transition metal catalyst (e.g., Pd/C).[6] It avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[6]
-
Other Reagents: Other reducing agents like sodium dithionite have been used for the reduction of 2-nitrobenzamides in the synthesis of quinazolin-4(3H)-ones.[7]
For the specific case of this compound, catalytic hydrogenation is a highly preferred method due to its high efficiency and the relative stability of the amide functional group under these conditions.
Visualizing the General Reduction Pathway
The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. However, when using a palladium catalyst, these intermediates may not be readily detected in the reaction mixture, suggesting a direct hydrogenation route on the catalyst surface.[8][9]
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Application Notes and Protocols for the Reduction of the Nitro Group in N,N-dimethyl-2-nitrobenzamide
Introduction: The Strategic Importance of 2-Amino-N,N-dimethylbenzamide in Synthesis
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, forming the backbone of many industrial processes for producing pharmaceuticals, agrochemicals, and dyes.[1][2] The resulting aromatic amines are versatile intermediates, and 2-amino-N,N-dimethylbenzamide, the product from the reduction of N,N-dimethyl-2-nitrobenzamide, is a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic amino group and a tertiary amide, allows for diverse subsequent chemical modifications in the development of complex molecular architectures.
This guide provides a comprehensive overview of robust and scalable protocols for the reduction of this compound. We will delve into the mechanistic underpinnings of three widely employed methodologies: Catalytic Transfer Hydrogenation, Catalytic Hydrogenation with H₂ gas, and classical metal-mediated reductions. The causality behind experimental choices, safety considerations, and detailed, step-by-step protocols are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently perform this critical transformation.
Methodology 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is an experimentally convenient and highly efficient method for the reduction of nitro groups.[3] This technique avoids the need for specialized high-pressure hydrogenation equipment by utilizing a hydrogen donor in the presence of a metal catalyst.[4] Ammonium formate is a commonly used, inexpensive, and effective hydrogen donor for this purpose.[5][6][7]
Causality of Experimental Choices
-
Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction. The carbon support provides a high surface area for the reaction.
-
Hydrogen Donor: Ammonium formate, in the presence of Pd/C, decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[6] This method is generally safer than using hydrogen gas.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and the ammonium formate, and are compatible with the catalyst.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can sometimes lead to side reactions or decomposition of the hydrogen donor.[8]
Experimental Workflow: CTH
Caption: Workflow for Catalytic Transfer Hydrogenation.
Detailed Protocol: CTH of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium formate (4.0-5.0 eq).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 wt% of the starting material) to the reaction mixture.
-
Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired 2-amino-N,N-dimethylbenzamide.
Methodology 2: Catalytic Hydrogenation using Hydrogen Gas
Direct hydrogenation using hydrogen gas is a clean and highly efficient method for nitro group reduction, producing water as the only byproduct.[2] This method requires specialized equipment to handle the flammable hydrogen gas safely.[9][10]
Causality of Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[11] Raney Nickel is an alternative, particularly if dehalogenation of aryl halides is a concern on the substrate.[11]
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas. While atmospheric pressure can be sufficient, pressures of 50 psi or higher can accelerate the reaction rate.
-
Solvent: Polar solvents like ethanol, methanol, or ethyl acetate are commonly used.
-
Safety: Due to the use of flammable hydrogen gas and potentially pyrophoric catalysts, strict safety precautions are essential.[10][12][13][14] The reaction should be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas (e.g., nitrogen) before and after the reaction.[9][12]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation with H₂ Gas.
Detailed Protocol: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 wt% of the starting material) to the solution.
-
Inerting: Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas three times to remove all oxygen.[9]
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Methodology 3: Metal-Mediated Reduction
The reduction of nitroarenes using metals in acidic media is a classic and reliable method.[15] Reagents such as iron in acetic or hydrochloric acid, and tin(II) chloride are commonly employed.[11][16] These methods are often chemoselective, leaving other reducible functional groups intact.[17][18]
Causality of Experimental Choices
-
Reducing Agent:
-
Iron (Fe): Iron powder in the presence of an acid (like acetic acid or HCl) is a cost-effective and mild reducing agent.[16][19]
-
Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and highly chemoselective reagent, often used when sensitive functional groups are present in the molecule.[11][17][18]
-
-
Acid: The acid serves to activate the metal and acts as a proton source for the formation of water during the reduction.
-
Solvent: Alcohols like ethanol are common solvents for these reactions.
-
Work-up: The work-up for metal-mediated reductions typically involves a basification step to precipitate metal hydroxides and liberate the free amine product.
Experimental Workflow: Metal-Mediated Reduction (Fe/HCl)
Caption: Workflow for Metal-Mediated Reduction with Fe/HCl.
Detailed Protocol: Reduction with Iron/HCl (Béchamp Reduction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Reaction: Continue to heat at reflux until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Allow the reaction to cool to room temperature and filter to remove the excess iron and iron salts.
-
Isolation: Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium carbonate, which will precipitate iron hydroxides and liberate the free amine.
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.
Quantitative Data Summary
| Method | Reducing Agent/Catalyst | Hydrogen Source | Typical Conditions | Yield | Key Advantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol, RT | High | Experimental simplicity, avoids H₂ gas |
| Catalytic Hydrogenation | 10% Pd/C or Raney Ni | H₂ Gas (1-4 atm) | Ethanol, RT | Very High | High atom economy, clean reaction |
| Metal-Mediated Reduction | Fe Powder | H⁺ (from HCl/AcOH) | Ethanol/Water, Reflux | Good to High | Cost-effective, good chemoselectivity |
| Metal-Mediated Reduction | SnCl₂·2H₂O | - | Ethanol, 70°C | High | Mild, excellent chemoselectivity[18] |
Conclusion
The reduction of this compound to 2-amino-N,N-dimethylbenzamide can be successfully achieved through several reliable methods. The choice of protocol depends on the available equipment, scale, and the presence of other functional groups in the molecule. Catalytic hydrogenation offers the cleanest conversion with high yields but requires specialized equipment. Catalytic transfer hydrogenation provides a safer and more convenient alternative, while metal-mediated reductions are cost-effective and offer excellent chemoselectivity. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently select and execute the most appropriate method for their synthetic needs.
References
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Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Switching of support materials for the hydrogenation of nitroarenes: A review. Retrieved from [Link]
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Gusić, H., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(23), 5569. Retrieved from [Link]
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Lin-S-Tec. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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Industrial Projects & Safety Management. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
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MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2753-2758. Retrieved from [Link]
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Taylor & Francis Online. (2007). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
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StackExchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]
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PubMed. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]
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Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
ACS Publications. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
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Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]
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PubMed. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Retrieved from [Link]
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Amar Equipments. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
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ResearchGate. (2024). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. Retrieved from [Link]
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ACS Publications. (1976). Transfer Hydrogenation and Transfer Hydrogenolysis. 13. Hydrogen Transfer from Cyclic Amines to Aromatic Nitro Compounds Catalyzed by Noble Metal Salts. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
IntechOpen. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]
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ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
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Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]
-
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ResearchGate. (n.d.). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
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AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]
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ResearchGate. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]
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Leveraging N,N-Dimethyl-2-Nitrobenzamide for the Strategic Synthesis of Nitrogen-Containing Heterocycles
An Application Guide for Researchers and Drug Development Professionals
Abstract
N,N-dimethyl-2-nitrobenzamide is a highly versatile and strategic starting material in synthetic organic chemistry, particularly for the construction of medicinally relevant nitrogen-containing heterocyclic scaffolds.[1][2] The unique ortho-positioning of a reducible nitro group and a stable, directing N,N-dimethylamide functionality provides a powerful platform for a variety of intramolecular cyclization strategies. This application note offers an in-depth exploration of the core chemical principles, detailed experimental protocols, and expert insights into the use of this compound for synthesizing key heterocyclic systems, including quinazolinones and indoles. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable chemical building block.
The Core Directive: Understanding the Mechanistic Rationale
The synthetic utility of this compound is fundamentally rooted in the principle of reductive cyclization . The process leverages the nitro group as a masked amine. Upon reduction, the newly formed aniline nitrogen is perfectly positioned to undergo an intramolecular nucleophilic attack on an electrophilic center, typically derived from or introduced via the amide group, to forge the new heterocyclic ring.
The causality behind this strategy is threefold:
-
Activation via Reduction : The electron-withdrawing nitro group is chemically robust. Its reduction to an electron-donating amino group "activates" the molecule for intramolecular cyclization. Common and effective reducing agents include sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., Pd/C, Raney Nickel), or metal-acid systems like iron in acetic acid (Fe/AcOH).[1][3][4]
-
Intramolecular Advantage : The ortho-positioning of the nascent amine and the amide group creates a high effective molarity, kinetically favoring the intramolecular ring-closing reaction over competing intermolecular processes.
-
Aromatization as a Driving Force : The final step in many of these syntheses involves a dehydration or elimination event, leading to the formation of a stable, aromatic heterocyclic system, which provides a strong thermodynamic driving force for the overall reaction.
The general mechanistic pathway is illustrated below.
Caption: General mechanism of reductive cyclization using this compound.
Applications & Experimental Protocols
The true value of this compound is demonstrated through its application in synthesizing diverse heterocyclic cores. Below are detailed, field-proven protocols.
Synthesis of 2-Arylquinazolin-4(3H)-ones via One-Pot Reductive Cyclization
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[2] This one-pot procedure provides an efficient route from readily available starting materials.[2]
Reaction Scheme: this compound + Aryl Aldehyde → 2-Arylquinazolin-4(3H)-one
Materials:
-
This compound (1.0 eq)
-
Aryl aldehyde (e.g., benzaldehyde) (1.2 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (e.g., 1.94 g, 10 mmol) and the aryl aldehyde (e.g., 1.27 g, 12 mmol) in a mixture of DMF (30 mL) and water (10 mL).
-
Addition of Reducing Agent : While stirring the solution at room temperature, add sodium dithionite (e.g., 5.22 g, 30 mmol) portion-wise over 15 minutes. An exotherm may be observed.
-
Heating : Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation : A solid precipitate will form. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Purification : The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-arylquinazolin-4(3H)-one.
Synthesis of Indoles via the Leimgruber-Batcho Methodology
While the classic Leimgruber-Batcho synthesis starts from a 2-nitrotoluene, its core principle of forming an enamine followed by reductive cyclization is a cornerstone of indole synthesis and is highly relevant.[3][4][5] The process involves first creating a β-nitro-enamine intermediate, which then undergoes reduction and spontaneous cyclization to form the indole ring.
Conceptual Two-Step Scheme:
-
o-Nitrotoluene derivative + Formamide Acetal → β-Nitro-enamine
-
β-Nitro-enamine → Indole derivative
Detailed Protocol (Adapted for 4-Benzyloxyindole Synthesis): [5] This protocol illustrates the key steps of the Leimgruber-Batcho synthesis.
Materials:
-
(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene (the enamine intermediate) (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Raney Nickel (catalyst)
-
Hydrazine hydrate (85%)
-
Celite
Step-by-Step Protocol:
-
Reaction Setup : To a stirred solution of the nitro-enamine (e.g., 162.2 g, 0.50 mol) in THF (1 L) and Methanol (1 L) at 30 °C under a nitrogen atmosphere, cautiously add Raney Nickel (10 mL slurry).
-
Reductive Cyclization : Add 85% hydrazine hydrate (44 mL) dropwise. Vigorous gas evolution (N₂) will occur, and the reaction is exothermic. Maintain the temperature between 45-50 °C using a water bath. The characteristic red color of the enamine will fade to dark brown.
-
Completion : After the initial exotherm subsides, add two additional portions of hydrazine hydrate (44 mL each) at 30-minute intervals. Continue stirring for 2 hours after the final addition.
-
Catalyst Removal : Cool the mixture to room temperature and remove the Raney Nickel catalyst by filtering through a pad of Celite. Wash the filter cake thoroughly with methylene chloride.
-
Isolation : Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue contains the crude indole product.
-
Purification : The crude product is purified by column chromatography on silica gel to afford the pure 4-benzyloxyindole.
Data Summary and Workflow
To facilitate experimental design, the following table summarizes key parameters for the syntheses discussed.
| Heterocycle Target | Precursor | Key Reagents | Reducing Agent | Typical Yield Range |
| Quinazolin-4(3H)-one | This compound | Aryl Aldehyde, DMF | Sodium Dithionite | 60-85% |
| Indole | o-Nitrotoluene derivative | Formamide Acetal, Pyrrolidine | H₂/Pd-C, Raney Ni/N₂H₄, Fe/AcOH | 70-95% |
| Benzimidazole (conceptual) | This compound | Carboxylic Acid | H₂/Pd-C (for first step) | N/A |
The general laboratory workflow for these syntheses follows a standardized pattern from setup to final analysis.
Caption: A general workflow for the synthesis and purification of heterocyclic compounds.
Troubleshooting and Safety Considerations
Expertise-Driven Insights:
-
Incomplete Nitro Reduction : If TLC analysis shows persistent starting material, the reducing agent may be old or insufficient. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons. For dithionite reductions, adding a slight excess can be beneficial.
-
Low Cyclization Yield : Ensure anhydrous solvents are used where necessary, particularly in steps involving formamide acetals. For the quinazolinone synthesis, the presence of water is part of the protocol, but for other cyclizations, it can be detrimental.
-
Difficult Purification : Amide-containing compounds can sometimes streak on silica gel. A mobile phase containing a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) can improve chromatographic separation.
Safety is Paramount:
-
Nitro Compounds : Aromatic nitro compounds are potentially toxic and can be explosive, especially polynitro compounds. Handle with appropriate personal protective equipment (PPE).
-
Reducing Agents : Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). Conduct in a well-ventilated fume hood and use proper grounding. Hydrazine hydrate is highly toxic and corrosive.
-
Solvents : DMF is a reproductive toxin. Always handle it in a fume hood with appropriate gloves.
Conclusion
This compound stands out as a robust and economical precursor for constructing valuable nitrogen heterocycles. The underlying strategy of reductive cyclization is both powerful and versatile, enabling access to diverse molecular architectures like quinazolinones and serving as a conceptual basis for understanding complex syntheses like the Leimgruber-Batcho indole synthesis. The protocols and insights provided in this guide serve as a validated starting point for researchers aiming to leverage this compound in their synthetic and drug discovery endeavors.[6][7]
References
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- Benchchem. The Versatility of 2-Nitrobenzamide as a Precursor for Heterocyclic Compound Synthesis.
- Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
- ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
- National Center for Biotechnology Information. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021).
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- Benchchem. N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | 190520-68-4.
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- MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
- University of Birmingham. Synthesis of Medium-Ring Nitrogen Heterocycles and their Application to Diverse Scaffold Assembly.
- Royal Society of Chemistry. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation.
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- Journal of the Chemical Society, Perkin Transactions 2. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
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Application Notes and Protocols for the Catalytic Hydrogenation of N,N-dimethyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the catalytic hydrogenation of N,N-dimethyl-2-nitrobenzamide to synthesize 2-amino-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles, safety considerations, and mechanistic insights to ensure a successful and safe reaction.
Introduction: The Significance of Nitroarene Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[2] These anilines are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency, clean reaction profile, and the ability to often proceed under mild conditions.[2]
This application note focuses on the specific conversion of this compound to 2-amino-N,N-dimethylbenzamide. The presence of the ortho-amide functionality requires careful consideration of reaction conditions to achieve high selectivity and yield.
Mechanistic Overview of Catalytic Hydrogenation
The catalytic hydrogenation of a nitro group is a complex multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[4] The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.[5][6][7]
Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroarene.
It is crucial to drive the reaction to completion to avoid the accumulation of the hydroxylamine intermediate, which can be unstable and may lead to the formation of dimeric impurities such as azo and azoxy compounds.[4]
Choosing the Right Catalyst and Conditions
The choice of catalyst and reaction conditions is paramount for a successful hydrogenation. Below is a comparative overview of common catalytic systems.
| Catalyst | Typical Loading (w/w %) | Pressure | Temperature (°C) | Solvent | Advantages | Disadvantages |
| Pd/C | 5-10 | 1-50 atm H₂ | 25-80 | Methanol, Ethanol, Ethyl Acetate | High activity, good functional group tolerance.[8] | Can cause dehalogenation of aryl halides.[8] Pyrophoric.[9] |
| Raney Nickel | 10-20 | 1-100 atm H₂ | 25-100 | Ethanol, THF | Lower cost than palladium, less prone to dehalogenation.[4][8] | Pyrophoric, requires careful handling.[4][10] |
| Pt/C | 5-10 | 1-50 atm H₂ | 25-80 | Acetic Acid, Ethanol | Effective for reducing aromatic rings at higher pressures. | Can be less selective than Pd/C. |
| Iron/Acid | Stoichiometric | Atmospheric | Reflux | Acetic Acid, Ethanol/Water | Inexpensive, mild conditions.[8][11] | Generates significant iron waste.[7] |
For the hydrogenation of this compound, Palladium on carbon (Pd/C) is often the catalyst of choice due to its high efficiency under relatively mild conditions.[8]
Detailed Experimental Protocol
This protocol details the catalytic hydrogenation of this compound using 10% Pd/C as the catalyst.
Materials and Equipment
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Nitrogen gas (inert)
-
Hydrogen gas (high purity)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Hydrogen-filled balloon or a Parr hydrogenation apparatus
-
Vacuum/nitrogen manifold
-
Celite® or a similar filter aid
-
Büchner funnel and filter flask
-
Rotary evaporator
Safety Precautions
-
Hydrogen gas is extremely flammable and can form explosive mixtures with air. [10] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Palladium on carbon is pyrophoric, especially after use and when dry. [9] Never allow the catalyst to dry and come into contact with air.[10] Always handle the catalyst under an inert atmosphere or as a wet slurry.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Have a fire extinguisher readily available.[10]
Step-by-Step Procedure
Caption: Experimental workflow for catalytic hydrogenation.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a gentle stream of nitrogen, add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (50% wet, 0.05-0.10 eq by weight of dry catalyst) to the stirred solution. Caution: Do not add the catalyst to a dry flask or in the absence of an inert atmosphere.[9]
-
-
Inerting the System:
-
Hydrogenation:
-
Replace the nitrogen atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen from a balloon or by connecting to a hydrogenation apparatus. Repeat this cycle three times.[14]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is typically sufficient for small-scale reactions).
-
For larger-scale reactions or if the reaction is sluggish, a Parr apparatus can be used to apply higher hydrogen pressure (e.g., 50 psi).
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take an aliquot for analysis, first, replace the hydrogen atmosphere with nitrogen by evacuating and backfilling with nitrogen three times.[9] Then, quickly remove a small sample via syringe.
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), replace the hydrogen atmosphere with nitrogen.[9]
-
Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry, as the used catalyst is highly pyrophoric.[10]
-
Immediately after filtration, quench the catalyst on the Celite® pad by adding copious amounts of water.[5][9] The wet catalyst should be disposed of in a designated waste container.[10]
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude 2-amino-N,N-dimethylbenzamide can be purified by recrystallization or column chromatography if necessary.
-
Characterization of the Product
The final product, 2-amino-N,N-dimethylbenzamide, can be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight (164.20 g/mol ).[15]
-
Melting Point: For comparison with literature values.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen, poor stirring. | Use fresh catalyst, ensure a positive hydrogen pressure, increase stirring speed. |
| Formation of Byproducts | Accumulation of hydroxylamine intermediate. | Ensure complete reaction, consider adding a promoter like vanadium if necessary.[4] |
| Low Yield | Loss of product during work-up, incomplete reaction. | Ensure thorough washing of the filter cake, monitor the reaction to completion. |
| Catalyst Ignites During Filtration | Catalyst became dry and exposed to air. | Keep the filter cake wet with solvent at all times during filtration and quench immediately with water after use.[10] |
References
- BenchChem. (2025).
- Linzda. (n.d.).
- Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Stanford Environmental Health & Safety. (n.d.).
- University of Rochester. (n.d.).
- ACS Chemical Health & Safety. (n.d.).
- Rasayan Journal of Chemistry. (2021).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure.
- Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ResearchGate. (2008). ChemInform Abstract: New Conditions for Synthesis of (.+-.)-2-Monosubstituted and (.+-.)-2,2-Disubstituted 2,3-Dihydro-4(1H)
- PubChem. (n.d.). 2-Amino-N,N-dimethylbenzamide.
- National Institutes of Health. (n.d.).
- PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site.
- ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC)
- ACS Publications. (2021).
- YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group.
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Application Notes & Protocols: The Strategic Role of Substituted 2-Nitrobenzamides in Modern Agrochemical Synthesis
Abstract
The relentless pursuit of potent, selective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the anthranilic diamide class of insecticides, exemplified by chlorantraniliprole, has emerged as a critical tool for pest management due to its novel mode of action. The synthesis of these complex molecules relies on the strategic assembly of key molecular building blocks. This technical guide provides an in-depth exploration of the pivotal role played by substituted 2-nitrobenzamides, particularly N,3-dimethyl-2-nitrobenzamide, as a precursor in the synthesis of vital agrochemical intermediates. We will elucidate the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and present data in a clear, actionable format for researchers, chemists, and professionals in the field.
Introduction: The Significance of the Nitrobenzamide Scaffold
While a variety of substituted benzamides exist, the 2-nitrobenzamide moiety is of particular strategic importance in multi-step syntheses. The ortho-nitro group serves two primary functions:
-
A Masked Amine: The nitro group is a robust and stable functional group that does not interfere with a wide range of synthetic transformations. It can be selectively and efficiently reduced to a primary amine at a later, strategic point in the synthesis. This "masked" functionality is crucial for controlling regioselectivity in subsequent reactions.
-
Electronic Influence: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring to electrophilic substitution, influencing the reactivity and stability of the molecule.
This guide focuses on the synthetic pathway originating from N,3-dimethyl-2-nitrobenzamide , a critical precursor for the insecticide chlorantraniliprole. We will also provide data for the related compound, N,N-dimethyl-2-nitrobenzamide , to offer a comparative perspective.
Physicochemical Properties of Key Nitrobenzamide Intermediates
A clear understanding of the starting materials is fundamental. The properties of the user-specified this compound and the industrially crucial N,3-dimethyl-2-nitrobenzamide are summarized below.
| Property | This compound | N,3-Dimethyl-2-nitrobenzamide |
| CAS Number | 2018-71-5[1] | 600126-70-3[2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₃[1] | C₉H₁₀N₂O₃[2][3][4] |
| Molecular Weight | 194.19 g/mol [1] | 194.19 g/mol [2][3] |
| IUPAC Name | This compound | N,3-dimethyl-2-nitrobenzamide[3] |
| Appearance | Solid | Crystalline Powder |
Core Synthetic Pathway: From Nitro-Intermediate to Anthranilamide Building Block
The primary goal of this synthetic sequence is the transformation of N,3-dimethyl-2-nitrobenzamide into 2-amino-5-chloro-N,3-dimethylbenzamide. This latter compound is a key intermediate that undergoes amide coupling to form the final chlorantraniliprole insecticide.[6][7][8] The overall workflow is a foundational example of multi-step synthesis in agrochemical development.
Caption: High-level workflow for the synthesis of the key agrochemical intermediate.
Step 1: Reduction of the Nitro Group
Mechanistic Insight: The conversion of the aromatic nitro group to a primary amine is the most critical step in this sequence. It "unmasks" the amine, transforming the electron-poor ring into an electron-rich one, thereby activating it for the subsequent electrophilic chlorination. Several methods can achieve this transformation; catalytic hydrogenation is often preferred in industrial settings for its high efficiency and clean conversion, while chemical reduction offers an alternative without the need for high-pressure equipment.[2]
Protocol 1: Catalytic Hydrogenation of N,3-dimethyl-2-nitrobenzamide
This protocol is adapted from established industrial processes for the reduction of nitroarenes.[6]
-
Materials:
-
N,3-dimethyl-2-nitrobenzamide (19.4 g, 0.1 mol)
-
Ethanol or Methanol (200 mL)
-
Raney Nickel or 5% Palladium on Carbon (Pd/C) (approx. 1 g, catalyst loading varies)
-
Hydrogen Gas (H₂)
-
Parr Hydrogenation Apparatus or equivalent pressure vessel
-
Celite or other filtration aid
-
-
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Vessel: To the vessel, add the solvent (Ethanol), N,3-dimethyl-2-nitrobenzamide, and the catalyst. Expertise Note: The catalyst should be handled carefully, especially Raney Nickel which is often stored under water and can be pyrophoric upon drying. Pd/C is less hazardous but should still be handled in a well-ventilated area.
-
Sealing and Purging: Seal the vessel securely. Purge the headspace multiple times with low-pressure hydrogen gas to remove all air. The presence of oxygen can create an explosive mixture with hydrogen and can also poison the catalyst.
-
Reaction: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 0.2-0.5 MPa). Begin stirring and heat the mixture to the desired temperature (e.g., 50-60°C).
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 2-10 hours.
-
Cooldown and Depressurization: Once complete, stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel with an inert gas.
-
Filtration (Workup): The reaction mixture contains a fine catalyst that must be removed. Filter the mixture through a pad of Celite. Trustworthiness Note: Never allow the catalyst on the filter paper to dry completely in the air, as it can ignite. Keep it wet with solvent until it can be properly quenched and disposed of.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-amino-N,3-dimethylbenzamide, which can be used in the next step, often without further purification.
-
Step 2: Electrophilic Chlorination
Mechanistic Insight: The product from Step 1, 2-amino-N,3-dimethylbenzamide, now possesses a strongly activating amino group. This group directs incoming electrophiles to the ortho and para positions. As the ortho position is sterically hindered by the adjacent methyl and amide groups, chlorination occurs selectively at the para position (C5) relative to the amine. Sulfuryl chloride (SO₂Cl₂) is an effective and common reagent for this transformation.
Protocol 2: Chlorination of 2-amino-N,3-dimethylbenzamide
This protocol is based on synthetic methods disclosed in agrochemical patents.[9]
-
Materials:
-
2-amino-N,3-dimethylbenzamide (from Step 1, approx. 0.1 mol)
-
Inert organic solvent (e.g., Dichloromethane or Acetonitrile, 250 mL)
-
Sulfuryl Chloride (SO₂Cl₂) (16.2 g, 0.12 mol, 1.2 equivalents)
-
-
Procedure:
-
Dissolution: Dissolve the crude 2-amino-N,3-dimethylbenzamide in the inert solvent in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the sulfuryl chloride dropwise via the dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 0.5-5 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching (Workup): Slowly and carefully pour the reaction mixture into a beaker of ice water to quench any unreacted sulfuryl chloride.
-
Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution (to neutralize HCl byproduct) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the final intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. Purity can be assessed by HPLC, and the product can be recrystallized if necessary.
-
Application in Final Agrochemical Synthesis
The synthesized 2-amino-5-chloro-N,3-dimethylbenzamide is now ready for the final coupling step to produce chlorantraniliprole. This involves forming an amide bond with the second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Caption: Final amide coupling to synthesize the active agrochemical ingredient.
Protocol 3: Example Amide Coupling Reaction
This protocol demonstrates a common method for activating a carboxylic acid for amidation.[10]
-
Materials:
-
2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol)
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol)
-
Propionitrile or Acetonitrile (solvent)
-
A tertiary amine base (e.g., 3-picoline or triethylamine) (52 mmol)
-
Methanesulfonyl chloride (24 mmol)
-
-
Procedure:
-
Mixing: Combine the two key intermediates (the aminobenzamide and the pyrazole carboxylic acid) and the base in the solvent.
-
Activation: Cool the mixture to between -5°C and 0°C. Add methanesulfonyl chloride dropwise, maintaining the low temperature. This forms a mixed anhydride in situ, activating the carboxylic acid.
-
Coupling: Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup: Add water to the reaction mixture to precipitate the product.
-
Isolation: Filter the solid product, wash with a mixture of the organic solvent and water, and then with the pure organic solvent. Dry the solid under nitrogen to afford chlorantraniliprole.
-
Summary of Data and Expected Outcomes
The following table summarizes typical experimental parameters and outcomes for the described synthetic pathway.
| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1. Reduction | H₂/Raney Ni or Pd/C | Ethanol | 50-60°C | 2-10 h | >95% |
| 2. Chlorination | Sulfuryl Chloride | Acetonitrile | 0°C to RT | 0.5-5 h | 80-90% |
| 3. Coupling | Methanesulfonyl Chloride | Propionitrile | -5°C to RT | 4 h | ~97% |
References
- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.
- Synthesis of chlorantriniliprole.
- Chlorantraniliprole synthesis. ChemicalBook.
- Method for synthesizing chlorantraniliprole.
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IPIndia.
- N,3-dimethyl-2-nitrobenzamide | 600126-70-3. Benchchem.
- This compound, 95% Purity, C9H10N2O3, 1 gram. CP Lab Safety.
- N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654. PubChem.
- N,3-dimethyl-2-nitroBenzamide (cas 600126-70-3) SDS/MSDS download. Guidechem.
- N,3-dimethyl-2-nitroBenzamide | 600126-70-3. ChemicalBook.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
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- 10. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Monitoring the Synthesis of N,N-dimethyl-2-nitrobenzamide
Introduction: The Critical Need for Reaction Monitoring in Amide Synthesis
The synthesis of N,N-dimethyl-2-nitrobenzamide, a key intermediate in the development of various pharmaceuticals and fine chemicals, is a precise process requiring stringent control over reaction conditions to ensure optimal yield and purity. The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with dimethylamine. While seemingly straightforward, this reaction is susceptible to side reactions and incomplete conversion, necessitating robust analytical monitoring. This guide provides a comprehensive overview of established protocols for monitoring the progress of this reaction, offering researchers, scientists, and drug development professionals the tools to enhance reaction efficiency, minimize impurity formation, and ensure the quality of the final product.
The primary challenge in this synthesis is the moisture-sensitive nature of the starting material, 2-nitrobenzoyl chloride. In the presence of water, it readily hydrolyzes to 2-nitrobenzoic acid, a significant impurity that can complicate downstream processing and reduce the overall yield.[1] Therefore, real-time or near-real-time monitoring is crucial to confirm the consumption of starting materials and the formation of the desired product, while simultaneously screening for the formation of key byproducts. This document details the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Reaction Scheme and Key Components
The primary reaction involves the formation of an amide bond between 2-nitrobenzoyl chloride and dimethylamine. A non-nucleophilic base, such as triethylamine, is often added to neutralize the hydrochloric acid byproduct.[2]
Caption: General reaction scheme for the synthesis of this compound.
A critical side reaction is the hydrolysis of 2-nitrobenzoyl chloride to 2-nitrobenzoic acid.
Caption: Primary side reaction: Hydrolysis of 2-nitrobenzoyl chloride.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress due to its simplicity, speed, and low cost.[1] It allows for the simultaneous visualization of the starting material, product, and potential non-volatile byproducts.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase for separating moderately polar organic compounds like those involved in this reaction. Its polar surface interacts with the analytes, and differences in these interactions lead to separation.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. By adjusting the ratio of these solvents, the polarity of the mobile phase can be tuned to achieve optimal separation. A more polar mobile phase will move all spots further up the plate, while a less polar mobile phase will result in lower retention factor (Rf) values. For this specific reaction, a mobile phase that provides a product Rf of 0.3-0.5 is ideal for clear separation from starting materials and byproducts.[4]
-
Visualization: The aromatic nature of the reactants and product allows for easy visualization under a UV lamp at 254 nm, where they will appear as dark spots against a fluorescent background.[5]
Experimental Protocol:
-
Plate Preparation: On a silica gel TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
SM Lane: Using a capillary tube, apply a small spot of a dilute solution of 2-nitrobenzoyl chloride in a volatile solvent (e.g., dichloromethane).
-
C Lane: Apply a spot of the starting material as above. Then, on top of the same spot, apply a spot of the reaction mixture.
-
RM Lane: Apply a small spot of the reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization and Interpretation: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material in the RM lane has disappeared. The appearance of a new spot corresponds to the product. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Data Presentation:
| Compound | Expected Rf Value (3:1 Hexane:Ethyl Acetate) | Polarity |
| 2-Nitrobenzoyl Chloride | ~0.7 - 0.8 | Low |
| This compound | ~0.3 - 0.5 | Medium |
| 2-Nitrobenzoic Acid | ~0.1 - 0.2 (may streak) | High |
Note: Rf values are approximate and can vary depending on the specific conditions.
Caption: Workflow for monitoring the reaction by TLC.
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach
HPLC offers a more quantitative method for monitoring the reaction, providing information on the relative concentrations of reactants, products, and byproducts.[6] Reversed-phase HPLC is particularly well-suited for this analysis.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase.[7] Since this compound and its potential byproduct, 2-nitrobenzoic acid, are polar molecules, they will have a stronger affinity for the polar mobile phase and elute relatively quickly, while the less polar starting material, 2-nitrobenzoyl chloride (if it persists), will be retained longer. This allows for excellent separation.[8]
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common. Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the elution of compounds with a wide range of polarities.
-
Detector: A UV detector is ideal for this analysis as all key components contain a chromophore (the aromatic ring and nitro group) and will absorb UV light.
Experimental Protocol:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Monitor the chromatograms over time. The peak corresponding to 2-nitrobenzoyl chloride will decrease in area, while the peak for this compound will increase. The presence and growth of a peak corresponding to 2-nitrobenzoic acid would indicate hydrolysis. Quantification can be achieved by creating calibration curves with authentic standards.
Data Presentation:
| Compound | Expected Retention Time (min) |
| 2-Nitrobenzoic Acid | ~3-4 |
| This compound | ~6-7 |
| 2-Nitrobenzoyl Chloride | ~8-9 |
Note: Retention times are approximate and will vary based on the specific HPLC system and conditions.
Caption: Workflow for quantitative monitoring by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Byproduct Identification
GC-MS is a powerful technique for separating and identifying volatile components in a reaction mixture. It is particularly useful for confirming the identity of the product and any volatile byproducts.
Causality Behind Experimental Choices:
-
Gas Chromatography: GC separates compounds based on their boiling points and interactions with the stationary phase of the column. This compound is sufficiently volatile to be analyzed by GC.
-
Mass Spectrometry: The mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, which acts as a "fingerprint" for identification. This is invaluable for confirming the structure of the product and identifying unknown impurities.
Experimental Protocol:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it as described for HPLC. Extract the aqueous sample with a small volume of a suitable organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and inject the solution into the GC-MS.
-
GC-MS Parameters:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
-
Data Analysis: The retention time of the major peak can be used to track the formation of the product. The mass spectrum of this peak should match the expected fragmentation pattern of this compound. The total ion chromatogram can be examined for the presence of other peaks, which can be identified by their mass spectra.
Data Presentation:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10-12 | 194 (M+), 150, 120, 76 |
| 2-Nitrobenzoyl Chloride | ~8-10 | 185/187 (M+, Cl isotope pattern), 150, 120, 76 |
| 2-Nitrobenzoic Acid | (May not elute well without derivatization) | - |
Note: Retention times and mass fragments are predictive and should be confirmed with standards.
Caption: Workflow for GC-MS analysis of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and In-Situ Monitoring
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction's progress, often in real-time (in-situ). ¹H NMR is particularly useful for this purpose.
Causality Behind Experimental Choices:
-
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule. The conversion of 2-nitrobenzoyl chloride to this compound results in the appearance of new signals corresponding to the N-methyl protons of the amide, providing a clear marker for product formation.
-
Deuterated Solvents: Reactions are often run in or samples are prepared with deuterated solvents to avoid large solvent signals that would obscure the signals of the analytes.[1]
Experimental Protocol:
-
Sample Preparation for Reaction Monitoring:
-
In-situ: If the reaction is run in a deuterated solvent (e.g., CDCl₃), the NMR tube can be placed directly in the spectrometer for periodic analysis.
-
Aliquot Analysis: Withdraw a small aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).[9]
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the disappearance of signals corresponding to the starting material and the appearance and integration of signals for the product. The two N-methyl groups of the product will give rise to one or two singlets (depending on the rotation around the C-N amide bond) in the range of δ 3.0-3.5 ppm. The aromatic protons will also shift upon conversion.
Data Presentation:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 2-Nitrobenzoyl Chloride | Aromatic protons (multiplets) ~ δ 7.5-8.2 |
| This compound | N-methyl protons (singlets) ~ δ 3.14, 3.00; Aromatic protons (multiplets) ~ δ 7.5-8.3 |
| 2-Nitrobenzoic Acid | Aromatic protons (multiplets) ~ δ 7.6-8.2; Carboxylic acid proton (broad singlet) > δ 10 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[10]
Caption: Workflow for NMR-based reaction monitoring.
Conclusion
The effective monitoring of the synthesis of this compound is paramount for achieving high yield and purity. This guide has detailed the application of four complementary analytical techniques: TLC for rapid qualitative checks, HPLC for quantitative analysis, GC-MS for volatile component identification, and NMR for structural confirmation and in-situ monitoring. By employing these protocols and understanding the rationale behind the experimental choices, researchers can gain precise control over the reaction, leading to a more efficient and reliable synthesis process. The integration of these techniques provides a self-validating system, ensuring the integrity of the final product and facilitating a smoother transition from laboratory-scale synthesis to larger-scale production in the pharmaceutical and chemical industries.
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Organic Chemistry subreddit. (2021). What are the best practices for sample preparation for NMR analysis? Reddit. [Link]
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Chemguide. (n.d.). The preparation of amides. Chemguide. [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
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PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. PrepChem. [Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
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ResearchGate. (2016). Why we do use reversed phase in HPLC? ResearchGate. [Link]
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Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]
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LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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PubMed Central (PMC). (n.d.). Reversed-phase fused-core HPLC modeling of peptides. National Institutes of Health. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Swissmedic. [Link]
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PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. National Library of Medicine. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison Chemistry. [Link]
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Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
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Chromatography Today. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Today. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. National Library of Medicine. [Link]
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Semantic Scholar. (n.d.). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). ResearchGate. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
PubMed Central (PMC). (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Reddit. (2025). Acyl Chloride and Primary Amine Reactions. Reddit. [Link]
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Amide Synthesis [fishersci.it]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-2-nitrobenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of N,N-dimethyl-2-nitrobenzamide. The content is structured to address common challenges and provide a clear understanding of the underlying chemical principles to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in this synthesis are most often traced back to a few critical factors, primarily related to the stability of the acyl chloride intermediate and the reaction conditions.
-
Moisture Contamination: The most common culprit is the hydrolysis of the highly reactive 2-nitrobenzoyl chloride intermediate back to the starting material, 2-nitrobenzoic acid.[1][2] This occurs if any moisture is present in the reaction setup.
-
Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your dimethylamine and any tertiary amine base are dry.
-
-
Incomplete Acyl Chloride Formation: The conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride may be incomplete.
-
Suboptimal Temperature: The reaction of 2-nitrobenzoyl chloride with dimethylamine is exothermic.[1] Running the reaction at too high a temperature can lead to side reactions and degradation, while a temperature that is too low may result in an incomplete reaction.
-
Solution: Add the dimethylamine solution dropwise to the 2-nitrobenzoyl chloride solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to slowly warm to room temperature.[1]
-
-
Loss During Workup: The product might be lost during the extraction and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous workup to maximize the precipitation or extraction of the amide into the organic layer. When performing recrystallization, use a minimal amount of hot solvent to avoid product loss in the mother liquor.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My NMR/TLC analysis of the final product shows significant impurities. What are they likely to be and how can I remove them?
-
Answer: The primary impurity is often the starting material, 2-nitrobenzoic acid, due to hydrolysis. Other byproducts can also form depending on the reaction conditions.
-
Unreacted 2-Nitrobenzoic Acid: This is the most common impurity and arises from the hydrolysis of the 2-nitrobenzoyl chloride intermediate.[1][2]
-
Removal: During the aqueous workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the acidic 2-nitrobenzoic acid into its water-soluble carboxylate salt, which will be removed into the aqueous layer.
-
-
2-Nitrobenzoic Anhydride: This can form, particularly at elevated temperatures, from the reaction of the acylammonium intermediate with a carboxylate anion (from hydrolyzed acyl chloride).
-
Removal: This impurity can often be removed by careful column chromatography or recrystallization.
-
-
Unreacted Starting Materials: If the reaction did not go to completion, you might have unreacted 2-nitrobenzoic acid.
-
Removal: As mentioned above, a basic wash during workup is effective.
-
-
Issue 3: Formation of a Dark, Tarry, or Oily Product
-
Question: Instead of a solid product, my reaction yielded a dark, oily, or tar-like substance. What went wrong?
-
Answer: The formation of such substances typically points towards degradation or the presence of significant impurities that depress the melting point of the product.
-
Overly Aggressive Reaction Conditions: High temperatures or the use of highly concentrated reagents can lead to the degradation of the starting materials or the product.[1]
-
Solution: Maintain strict temperature control, especially during the addition of reagents. Consider a slower, dropwise addition of dimethylamine.[1]
-
-
Prolonged Reaction Times: Leaving the reaction to stir for an extended period after completion can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the starting material (2-nitrobenzoyl chloride) is consumed, proceed with the workup.[1]
-
-
Purification Strategy: An oily product can sometimes be coaxed into crystallizing.
-
Solution: Try washing the crude oil with a non-polar solvent like hexane to remove highly soluble impurities. Subsequent purification by column chromatography or recrystallization from a suitable solvent system should yield the solid product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route for this compound?
-
A1: The most common and generally reliable laboratory synthesis is a two-step process. First, 2-nitrobenzoic acid is converted to the more reactive 2-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine, typically in the presence of a base to neutralize the HCl byproduct.[1]
-
-
Q2: Why is it crucial to use anhydrous conditions?
-
Q3: Can I use an alternative to thionyl chloride or oxalyl chloride for the activation of 2-nitrobenzoic acid?
-
A3: Yes, various modern amide coupling reagents can be used. These include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3] These reagents often lead to cleaner reactions with fewer harsh byproducts but can be more expensive.
-
-
Q4: What is the role of a tertiary amine base (e.g., triethylamine or pyridine) in the reaction?
-
A4: When reacting 2-nitrobenzoyl chloride with dimethylamine, hydrochloric acid (HCl) is formed as a byproduct. The tertiary amine acts as a base to "scavenge" or neutralize this HCl. This prevents the HCl from protonating the dimethylamine, which would form a non-nucleophilic ammonium salt and halt the reaction.
-
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar benzamides and represent a reliable method for the preparation of this compound.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is divided into two main steps: the formation of the acyl chloride and the subsequent amidation.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), add 2-nitrobenzoic acid (1.0 eq).
-
Add anhydrous toluene or DCM as a solvent.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the flask at room temperature.[1]
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the solid 2-nitrobenzoic acid.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation. The crude 2-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and is often used directly in the next step without further purification.[1]
-
Step 2: Synthesis of this compound
-
Materials:
-
Crude 2-nitrobenzoyl chloride from Step 1
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Dimethylamine (2M solution in THF or as a gas)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
-
Procedure:
-
Dissolve the crude 2-nitrobenzoyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (1.2 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the dimethylamine/triethylamine solution dropwise to the stirred 2-nitrobenzoyl chloride solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Spectroscopic Data for Characterization
| Technique | This compound | Potential Impurity: 2-Nitrobenzoic Acid |
| IR (cm⁻¹) | ~1640 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)[4] | ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~2500-3300 (broad O-H stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (multiplet, ~7.4-7.8 ppm), N-methyl protons (two singlets, ~2.8-3.2 ppm due to restricted rotation) | Aromatic protons (multiplet, ~7.6-8.2 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~124-145 (aromatic carbons), ~35, ~38 (N-methyl carbons) | ~169 (C=O), ~124-147 (aromatic carbons) |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Side Reaction Pathway
Caption: The major side reaction pathway: hydrolysis of the acyl chloride intermediate.
References
- Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
PrepChem. (2023). Synthesis of 2-nitrobenzoyl chloride. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
Sources
Technical Support Center: Purification of Crude N,N-Dimethyl-2-Nitrobenzamide by Recrystallization
Welcome to the Technical Support Center for the purification of N,N-dimethyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve high-purity this compound for your research and development needs.
Introduction
This compound is a valuable intermediate in organic synthesis. The purity of this compound is often critical for the success of subsequent reactions and the biological activity of target molecules. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including this compound. This method relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An effective recrystallization process will dissolve the crude product in a hot solvent, and upon cooling, the pure compound will crystallize out, leaving the impurities dissolved in the mother liquor.
This guide will walk you through the essential aspects of recrystallization for this compound, from solvent selection to troubleshooting common issues, ensuring you can confidently and efficiently purify your crude product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: The crude this compound does not dissolve in the hot solvent.
-
Question: I've added my chosen solvent and heated it to boiling, but my crude product isn't dissolving. What should I do?
-
Answer: This is a common issue that can arise from a few factors. Here's how to troubleshoot it:
-
Insufficient Solvent: You may not have added enough solvent to reach the saturation point at the solvent's boiling temperature. Continue to add small portions of the hot solvent to the mixture with continuous stirring or swirling until the solid dissolves. Remember to add the minimum amount of boiling solvent necessary to fully dissolve the compound to maximize your yield.[1][2]
-
Inappropriate Solvent Choice: The solvent you've selected may simply be a poor solvent for this compound, even at elevated temperatures. If you have added a significant volume of boiling solvent (e.g., more than 20-30 times the mass of your crude product) and the solid has not dissolved, it is best to start over with a different solvent. Refer to the "Solvent Selection Protocol" in the FAQ section.
-
Presence of Insoluble Impurities: It's possible that your crude product contains insoluble impurities that will not dissolve in the hot solvent. If the bulk of your product has dissolved but some solid material remains, you should perform a hot filtration to remove these impurities before proceeding to the cooling and crystallization step.[1][3]
-
Issue 2: No crystals form upon cooling the solution.
-
Question: My product dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What went wrong?
-
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[3]
-
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent. Once the volume has been reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to "oil out" or precipitate too quickly, trapping impurities.
-
Extended Cooling: Sometimes, crystallization is a slow process. Allow the flask to stand undisturbed for a longer period, even overnight, in a cold environment.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Question: As my solution cools, an oily layer is forming instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This is a common problem, especially with impure samples. Here are the steps to resolve this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation point.[3]
-
Slower Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by placing the flask in a beaker of hot water and allowing the entire system to cool to room temperature. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound (or the melting point of the impure mixture). Consider using a solvent with a lower boiling point.
-
Consider Impurities: A high concentration of impurities can significantly depress the melting point of your compound, leading to oiling out. If possible, try to remove some impurities by another method (like a preliminary wash) before recrystallization.
-
Issue 4: The yield of recrystallized product is very low.
-
Question: I've collected my crystals, but the final weight is much lower than I expected. How can I improve my yield?
-
Answer: A low recovery can be frustrating, but it is often preventable. Consider the following potential causes:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. The more solvent used, the more product will remain dissolved in the mother liquor upon cooling. Use the minimum amount of boiling solvent necessary for dissolution.[1]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.[1][3]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 2-nitrobenzoic acid or 2-nitrobenzoyl chloride, and dimethylamine.[4]
-
Hydrolysis Products: If water was present during the synthesis from 2-nitrobenzoyl chloride, 2-nitrobenzoic acid can be a significant impurity.[4]
-
Side-Reaction Products: Depending on the reaction conditions, other isomers or over-nitrated products could be present.[4]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given that this compound is a polar molecule, polar organic solvents are a good starting point. Ethanol is often a suitable solvent for nitrobenzamides.[4] However, experimental verification is crucial.
Solvent Selection Protocol:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. Potential solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble, gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the test tubes that formed a clear solution to cool to room temperature, and then place them in an ice bath.
-
The best solvent is the one that yields a large amount of pure-looking crystals upon cooling. If no single solvent is ideal, consider a mixed solvent system (e.g., ethanol-water).
Q3: What is the expected melting point of pure this compound?
A3: As of the latest literature review, a definitive, experimentally verified melting point for this compound is not widely reported. The melting point of the related compound, 2-nitrobenzamide, is approximately 176.5 °C (349.9 °F).[5][6] It is crucial to characterize your purified product using analytical techniques such as NMR and Mass Spectrometry to confirm its identity and assess its purity. A sharp melting point range for your recrystallized product is a good indicator of high purity.
Q4: How can I remove colored impurities from my crude product?
A4: Colored impurities can often be removed using activated charcoal. After dissolving your crude product in the hot solvent, allow the solution to cool slightly and then add a small amount of activated charcoal (about 1-2% of the weight of your crude product). Gently boil the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You can then remove the charcoal by hot filtration.[2][3]
Q5: What safety precautions should I take when performing this recrystallization?
A5: Always adhere to standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
If using flammable solvents like ethanol, use a heating mantle or a steam bath for heating. Avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined using the "Solvent Selection Protocol" described in the FAQ section. For this example, we will proceed with ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Heating source (hot plate, heating mantle, or steam bath)
-
Magnetic stir bar and stir plate (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Ice bath
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip or magnetic stir bar. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the preheated flask.[1][3]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Carefully transfer the purified crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point range is indicative of high purity. Further characterization by NMR and/or Mass Spectrometry is recommended to confirm the identity and purity of the final product.
Visualizations
Recrystallization Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues during recrystallization.
Physical and Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₀N₂O₃ | [7] |
| Molecular Weight | 194.19 g/mol | [7] |
| CAS Number | 2018-71-5 | - |
| Appearance | Expected to be a solid | [8] |
| Melting Point | Not widely reported. The related 2-nitrobenzamide melts at ~176.5 °C. | [5][6] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol. | [4] |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3277654, N,3-dimethyl-2-nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2025). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47205288, N-(2-cyanopropyl)-N,3-dimethyl-2-nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
-
ResearchGate. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-4-nitro-benzamide | C9H10N2O3 | CID 138975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of N,N-dimethyl-2-nitrobenzamide
Welcome to the technical support center for the optimization of the reduction of N,N-dimethyl-2-nitrobenzamide to its corresponding amine, 2-amino-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The transformation of a nitro group to an amine is a fundamental process in organic synthesis, yet it can present numerous challenges.[1][2] This resource aims to equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Incomplete Reaction or Low Yield
Question: My reduction of this compound is consistently showing low conversion to the desired 2-amino-N,N-dimethylbenzamide. What are the likely causes and how can I improve the yield?
Answer: Incomplete conversion is a common hurdle in nitro group reductions and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[3][4]
Potential Causes and Solutions:
-
Catalyst Activity and Loading:
-
Cause: The catalyst, most commonly Palladium on carbon (Pd/C), may have reduced activity due to improper storage, handling, or being from an old batch.[3] The catalyst loading could also be insufficient for the scale of your reaction.
-
Solution: Always use a fresh, high-quality catalyst. For a bench-scale reaction, a 5-10 mol% loading of Pd/C is a good starting point. If the reaction is still sluggish, consider increasing the catalyst loading. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent deactivation.[5]
-
-
Hydrogen Source and Pressure:
-
Cause: For catalytic hydrogenations, an inadequate supply of hydrogen will stall the reaction. This could be due to a leak in the system or, if using a hydrogen balloon, an insufficient volume of gas for the reaction scale. It takes three molar equivalents of H₂ to reduce a nitro group.[6]
-
Solution: Carefully check your reaction setup for leaks.[7] If using a balloon, ensure it is sufficiently large and consider replacing it with a fresh one during the reaction. For more stubborn reductions, moving to a pressurized reaction vessel to increase the hydrogen pressure can significantly improve the reaction rate.[8]
-
-
Solvent and Solubility:
-
Cause: The starting material, this compound, may have poor solubility in the chosen solvent, limiting its interaction with the catalyst.[4][8]
-
Solution: Select a solvent in which the starting material is readily soluble. Methanol, ethanol, and ethyl acetate are common choices for catalytic hydrogenations.[9] In cases of poor solubility, a co-solvent system, such as THF with a protic co-solvent like ethanol or acetic acid, can be beneficial.[4][8]
-
-
Reaction Temperature:
-
Cause: While many hydrogenations proceed efficiently at room temperature, some substrates require thermal energy to overcome the activation barrier.[4]
-
Solution: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, be cautious, as excessive heat can sometimes lead to side reactions.[4]
-
Issue 2: Formation of Side Products
Question: I'm observing impurities in my reaction mixture that I suspect are side products from the reduction. What are these likely to be and how can I minimize their formation?
Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[10][11] If the reaction does not go to completion, these intermediates can be present in your final product. Additionally, other side reactions can occur depending on the reaction conditions.
Common Side Products and Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| N,N-dimethyl-2-(hydroxylamino)benzamide | Incomplete reduction. | Increase reaction time, catalyst loading, or hydrogen pressure. Consider adding a catalytic amount of an acid like acetic acid to facilitate the final reduction step. |
| Azoxy and Azo Compounds | Can form from the condensation of the nitroso and hydroxylamine intermediates, especially under neutral or basic conditions.[11] | Ensure complete reduction to the amine. Using acidic conditions (e.g., with Fe/HCl or SnCl₂/HCl) can often prevent the accumulation of these intermediates.[1] |
| Products of Over-reduction | While the amide functionality is generally stable to catalytic hydrogenation, aggressive conditions (high pressure, high temperature, prolonged reaction times) could potentially lead to its reduction. | Use milder conditions. Monitor the reaction closely by TLC or LCMS and stop it once the starting material is consumed. |
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting logic for side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the catalytic hydrogenation of this compound?
A1: A robust starting point for the catalytic hydrogenation would be:
-
Catalyst: 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Hydrogen Source: Hydrogen gas, either from a balloon or in a pressurized vessel at 1-3 atm.
-
Solvent: Methanol or Ethanol.
-
Temperature: Room temperature.
-
Procedure: Dissolve the this compound in the solvent, add the catalyst under an inert atmosphere (e.g., nitrogen), purge the system with hydrogen, and stir vigorously.[12]
Q2: Are there alternative reducing agents to catalytic hydrogenation?
A2: Yes, several other methods can be effective for reducing nitro groups.[1] These can be particularly useful if your molecule contains other functional groups that are sensitive to hydrogenation.
-
Metal/Acid Combinations: Iron powder with hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) is a classic and reliable method.[12][13] Tin(II) chloride in a protic solvent (SnCl₂/EtOH) is another mild and effective option.[4][13]
-
Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst, avoiding the need for gaseous hydrogen. Common hydrogen donors include ammonium formate, hydrazine, and cyclohexadiene.[9][14]
Comparison of Common Reduction Methods:
| Method | Advantages | Disadvantages |
| H₂/Pd/C | Clean reaction, high yields, catalyst is easily removed by filtration.[13] | Requires specialized equipment for handling hydrogen gas, can reduce other functional groups.[6][15] |
| Fe/Acid | Inexpensive, highly chemoselective for the nitro group.[13] | Requires a stoichiometric amount of metal, workup can be cumbersome to remove iron salts.[12] |
| SnCl₂ | Mild conditions, good for substrates with sensitive functional groups.[13] | Stoichiometric amounts of tin salts are generated, which need to be removed. |
| Transfer Hydrogenation | Avoids the use of flammable hydrogen gas.[14] | Can be slower than direct hydrogenation, hydrogen donor may need to be used in large excess. |
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material on a TLC plate. The product, 2-amino-N,N-dimethylbenzamide, will have a different Rf value than the starting nitro compound. Staining with a UV lamp is usually sufficient for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[16]
Q4: What are the key safety precautions for catalytic hydrogenation?
A4: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, so strict safety measures are essential.[6][17]
-
Inert Atmosphere: Always handle the catalyst, especially dry Pd/C, under an inert atmosphere (nitrogen or argon) to prevent ignition.[5]
-
Proper Ventilation: Conduct the reaction in a well-ventilated fume hood.[7][18]
-
System Purging: Before introducing hydrogen, ensure the reaction system is purged of air to prevent the formation of an explosive mixture.[5][18] Similarly, purge the system with an inert gas after the reaction is complete to remove excess hydrogen.[17]
-
Catalyst Filtration: After the reaction, filter the catalyst carefully. Do not allow the filter cake to dry completely, as the used catalyst can be pyrophoric.[6][17] It is good practice to wet the filter cake with water after filtration to deactivate the catalyst before disposal.[6]
Experimental Protocol: Catalytic Hydrogenation of this compound
Caption: Standard workflow for catalytic hydrogenation.[12]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (5-10 mol%).
-
Purging: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon or a pressurized source. Repeat this cycle three times.[12]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen by evacuating and backfilling with nitrogen three times.[6][12]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry out.[17]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-N,N-dimethylbenzamide, which can be purified further if necessary (e.g., by recrystallization or column chromatography).
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Hydrogenation Reaction Safety In The Chemical Industry.
- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
- Hydrogenation SOP.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH.
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
- Nitro Reduction - Common Conditions.
- Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters - Green Chemistry (RSC Publishing).
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. CNS, carbon nanosphere; MW, molecular weight - ResearchGate.
- N,3-dimethyl-2-nitrobenzamide | 600126-70-3 | Benchchem.
- analytical methods.
- Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Aromatic Side Chain Reduction: Nitro - csbsju.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.
- Reduction of nitro compounds - Wikipedia.
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
- my nitro refuses to be reduced : r/Chempros - Reddit.
- Tests for Organic nitro groups - Reduction to NHOH - YouTube.
- PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1 - Googleapis.com.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654 - PubChem.
- 2-Amino-N,N-dimethylbenzamide | CAS 6526-66-5 | SCBT.
- Reduction of N,N-dimethylbenzamide with LiAlH4 - Chemistry Stack Exchange.
- Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information.
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating | Request PDF - ResearchGate.
- Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry Data.
- 5-Dimethyl-amino-N,N-dimethyl-2-nitro-benzamide - PubMed.
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
- method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide - Patent Guru.
- 2-Amino-N,N-dimethyl-4-nitrobenzamide CAS 1369924-32-2 - Benchchem.
- Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table - ResearchGate.
- Common side reactions and byproducts in 2-Nitrobenzamide synthesis. - Benchchem.
- US3441610A - Catalytic hydrogenation of nitro-alkanes to n-alkylhydroxylamines - Google Patents.
- Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them - Benchchem.
- How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage - Benchchem.
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Technical Support Center: Selective Reduction of N,N-Dimethyl-2-Nitrobenzamide
Welcome to the technical support center for the selective reduction of N,N-dimethyl-2-nitrobenzamide to 2-amino-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing undesired side reactions, including the over-reduction of the amide functionality.
Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the relative reactivity of the nitro and amide groups and provide actionable strategies to achieve high yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the likely causes and step-by-step solutions.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction is sluggish, or the starting this compound is not being fully consumed. What are the potential causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent challenge and can often be traced back to issues with the catalyst, reagents, or reaction conditions. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
-
Catalyst Inactivity (Catalytic Hydrogenation):
-
Poisoning: The active sites on catalysts like Palladium on Carbon (Pd/C) can be blocked by sulfur-containing compounds, heavy metal ions, or even some nitrogen-containing heterocycles. Ensure high-purity solvents and reagents are used and that all glassware is meticulously cleaned.[1]
-
Deactivation: Catalysts can lose activity due to improper storage or handling. It is advisable to use a fresh batch of catalyst to rule out deactivation. For pyrophoric catalysts like Raney Nickel, handling under an inert atmosphere is critical.[1]
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low. For a typical bench-scale reaction, 5-10 mol% of Pd/C is a good starting point. If the reaction is slow, consider incrementally increasing the catalyst loading.
-
-
Reagent Quality (Metal/Acid or Dithionite Reductions):
-
Metal Surface Area: For reductions using metals like iron (Fe) or tin(II) chloride (SnCl₂), the surface area and purity of the metal are paramount.[2] Ensure the metal is a fine powder. Activation of the metal surface, for instance, by pre-washing with dilute acid, can sometimes be beneficial.
-
Decomposition: Reagents like sodium dithionite (Na₂S₂O₄) can decompose upon storage.[2] Always use a fresh, high-quality batch.
-
-
Poor Solubility:
-
The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. This compound has moderate polarity. If solubility is an issue, consider a co-solvent system. For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid can be beneficial.[3]
-
-
Inadequate Reaction Conditions:
-
Hydrogen Pressure (for hydrogenation): For stubborn reductions, atmospheric pressure from a hydrogen balloon may be insufficient. The use of a Parr hydrogenator to increase the pressure can significantly accelerate the reaction rate.[3]
-
Temperature: While many nitro reductions proceed at room temperature, some substrates require gentle heating.[2] However, be cautious, as higher temperatures can sometimes promote side reactions.
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing significant byproducts, leading to a complex mixture and difficult purification. How can I improve the selectivity for the desired 2-amino-N,N-dimethylbenzamide?
Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The accumulation of these intermediates or their subsequent reaction can lead to impurities like azo or azoxy compounds.
Potential Causes & Solutions:
-
Incomplete Reduction Pathway: The formation of hydroxylamine, nitroso, or azoxy compounds indicates that the reduction has not gone to completion.
-
Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction past these intermediate stages.[2]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. If intermediates are observed, extending the reaction time or a modest increase in temperature may be necessary.
-
-
Localized Overheating: Exothermic reactions, if not properly controlled, can lead to localized high temperatures, which may promote the formation of dimeric species like azoxybenzenes. Ensure efficient stirring and, if necessary, use an ice bath to manage the reaction exotherm, especially during the initial addition of reagents.[2]
The diagram below illustrates the general pathway for nitro group reduction and highlights where side products can form.
Caption: Nitro group reduction pathway and potential side products.
Frequently Asked Questions (FAQs)
Q1: What is "over-reduction" in the context of this compound, and how can I prevent it?
A1: "Over-reduction" refers to the undesired reduction of the tertiary amide group. Amides can be reduced to amines or, in some cases, alcohols. However, the amide functional group is one of the more robust carbonyl derivatives and is significantly less reactive than a nitro group.[4]
The key to preventing over-reduction is to choose reaction conditions that are selective for the nitro group. The conditions required to reduce a tertiary amide are typically much harsher than those needed for nitro group reduction.
| Functional Group | Reagent/Conditions for Reduction | Ease of Reduction |
| Aromatic Nitro | H₂ (1 atm), Pd/C, RT | High |
| Fe/NH₄Cl, reflux | High | |
| SnCl₂, reflux | High | |
| Na₂S₂O₄, RT to reflux | High | |
| Tertiary Amide | LiAlH₄, refluxing THF | Moderate |
| BH₃-THF, reflux | Moderate | |
| H₂ (>100 atm), Ru or Rh catalyst, >150 °C | Very Low[5] |
As the table shows, standard conditions for nitro group reduction, such as catalytic hydrogenation at atmospheric pressure or using mild reducing metals, will not affect the amide group. Over-reduction of the amide is highly unlikely under conditions optimized for nitro group reduction. To avoid it, simply steer clear of powerful, non-selective reducing agents like LiAlH₄ or borane complexes if your goal is solely the formation of the aniline.[6][7]
Q2: What are the most reliable methods for the selective reduction of the nitro group in this compound?
A2: Several methods are highly effective and chemoselective. The choice often depends on scale, available equipment, and tolerance to other functional groups.
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method, producing water as the only byproduct. It is highly selective for the nitro group over the amide.[8]
-
Pros: High yield, clean reaction, easy product isolation (filtration of catalyst).
-
Cons: Requires specialized hydrogenation equipment (though a balloon of H₂ is often sufficient for small scale), potential for catalyst poisoning.
-
-
Iron in the Presence of an Acid or Ammonium Chloride (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and inexpensive method. The use of ammonium chloride provides mildly acidic conditions, which can be advantageous for acid-sensitive substrates.[3]
-
Pros: Cost-effective, scalable, and tolerant of many functional groups.
-
Cons: The workup can be cumbersome due to the formation of iron sludge, which requires filtration.[2]
-
-
Sodium Dithionite (Na₂S₂O₄): This is a mild and effective metal-free alternative, particularly useful for substrates with functional groups that might be sensitive to catalytic hydrogenation (e.g., certain halides or double bonds).[9]
-
Pros: Mild conditions, good functional group tolerance.
-
Cons: Requires an aqueous or semi-aqueous solvent system, and the reagent can decompose on storage.
-
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material (this compound) and the product (2-amino-N,N-dimethylbenzamide). The product, being an aniline, is significantly more polar and should have a lower Rf value. Staining with potassium permanganate or visualization under UV light are effective ways to see the spots. Regular monitoring will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or harsh conditions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is a general procedure for the selective reduction of the nitro group.
-
Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask or a Parr bottle), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or THF.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. For bench-scale reactions, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen. For larger scales or more difficult reductions, a Parr hydrogenator should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified if necessary.
Protocol 2: Reduction using Iron and Ammonium Chloride
This protocol offers a cost-effective and scalable alternative to catalytic hydrogenation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol or a mixture of ethanol and water, and ammonium chloride (3-5 eq).
-
Addition of Iron: Add iron powder (3-5 eq) to the mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol. The combined filtrate is then concentrated under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic salts. The organic layer is then dried and concentrated to afford the product.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the reduction of this compound.
Caption: A troubleshooting workflow for the reduction of this compound.
References
-
Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]
-
Werner, T., & Stohrer, J. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2638–2642. [Link]
-
Ozawa, J. (2014). Catalytic Hydrogenation of Amides. SlideShare. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]
-
Balaraman, E., et al. (2012). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. Journal of the American Chemical Society, 134(41), 17111–17114. [Link]
-
Beller, M., et al. (2012). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 16(7), 1157–1164. [Link]
-
Thomas, S., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(9), 3619–3628. [Link]
-
Ikariya, T., et al. (2015). Reduction of Amides to Amines under Mild Conditions via Catalytic Hydrogenation of Amide Acetals and Imidates. ResearchGate. [Link]
-
Kikugawa, Y., et al. (1998). Novel borane–selenium complex: highly selective reduction of tertiary amides and nitriles to the corresponding amines with sodium borohydride–dialkylselenium dibromide. Journal of the Chemical Society, Perkin Transactions 1, (11), 1837-1842. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chida, N., et al. (2015). How can I reduce a secondary amide in the presence of nitro and Boc groups. ResearchGate. [Link]
-
G. A. Sprenger, et al. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Beilstein Journal of Organic Chemistry, 10, 2618-2626. [Link]
-
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. [Link]
-
Samec, J. S. M., et al. (2016). Mechanistic Insights on the Ruthenium-Catalyzed Hydrogenation of Amides – C–N vs. C–O Cleavage. ResearchGate. [Link]
-
Falck, J. R., et al. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. ResearchGate. [Link]
-
Chemistry university. (2021). Selectivity in Catalytic Hydrogenations [Video]. YouTube. [Link]
-
Rueping, M., et al. (2021). Site-selective copper(I) catalyzed hydrogenation of amides. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
LibreTexts Chemistry. (2020). 13.4: Reaction Rates and Relative Reactivity. [Link]
-
LibreTexts Chemistry. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]
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- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Amide reduction - Wikipedia [en.wikipedia.org]
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- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of N,N-dimethyl-2-nitrobenzamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of N,N-dimethyl-2-nitrobenzamide. Focusing on the common and highly effective two-step synthesis from 2-nitrobenzoic acid, this document addresses specific experimental issues to help optimize reaction yields and product purity.
Synthesis Overview & Core Challenge
The most prevalent laboratory synthesis of this compound involves a two-step process:
-
Activation: Conversion of 2-nitrobenzoic acid into its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: Reaction of the in-situ generated 2-nitrobenzoyl chloride with dimethylamine to form the final amide product.
The primary challenge leading to low yields in this synthesis is the high reactivity of the 2-nitrobenzoyl chloride intermediate. This compound is extremely sensitive to moisture and can readily hydrolyze back to the starting material, 2-nitrobenzoic acid, significantly reducing the amount of intermediate available to react with dimethylamine.[1][2]
General Synthetic Workflow
Sources
removal of unreacted 2-nitrobenzoic acid from N,N-dimethyl-2-nitrobenzamide
Technical Support Center: Purification of N,N-dimethyl-2-nitrobenzamide
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing acidic impurities, specifically unreacted 2-nitrobenzoic acid, from their reaction mixtures. Here, we provide in-depth, experience-driven answers to common purification challenges, complete with detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it critical to remove unreacted 2-nitrobenzoic acid from my this compound product?
Answer: Residual 2-nitrobenzoic acid is more than just an impurity; it can actively interfere with subsequent steps in a synthetic pathway. Carboxylic acids can act as catalysts or reactants in unintended side reactions, potentially leading to lower yields and the formation of complex byproduct profiles in downstream processes. For applications in drug development, even trace amounts of acidic impurities can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API), making its complete removal a regulatory and safety necessity.
Q2: What is the primary chemical principle used to separate the acidic starting material from the neutral amide product?
Answer: The separation hinges on the dramatic difference in the acidity of the two molecules. 2-Nitrobenzoic acid, with a pKa of approximately 2.16, is a relatively strong organic acid.[1][2] This acidity means it can be easily deprotonated by a mild base to form a water-soluble carboxylate salt (2-nitrobenzoate). In contrast, this compound is a neutral amide and does not react with mild bases.
This difference in reactivity allows for a highly effective separation using a technique called acid-base liquid-liquid extraction .[3][4] By dissolving the crude product in an organic solvent and washing it with a basic aqueous solution, the acidic impurity is selectively transferred into the aqueous phase as its salt, leaving the pure, neutral amide in the organic phase.[5][6]
Core Purification Protocol: Alkaline Liquid-Liquid Extraction
This is the most direct and widely used method for this specific purification challenge.
Q3: Can you provide a detailed, step-by-step protocol for removing 2-nitrobenzoic acid using an alkaline wash?
Answer: Certainly. The following protocol is a robust method for purifying this compound on a laboratory scale.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent in which the amide is highly soluble. Dichloromethane (DCM) or ethyl acetate are excellent choices. Aim for a concentration that ensures all solids are fully dissolved.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Alkaline Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution (a result of the acid-base reaction). Close the stopcock and shake the funnel gently for 1-2 minutes.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer (containing the amide) and the aqueous layer (containing the sodium 2-nitrobenzoate salt) will divide based on density.
-
Drain the Aqueous Layer: Drain the lower (aqueous) layer. If using DCM, this will be the bottom layer. If using ethyl acetate, the aqueous layer will be on the bottom.
-
Repeat Wash: Repeat the wash with a fresh portion of saturated NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: To remove any residual dissolved water from the organic layer, wash it with an equal volume of saturated aqueous sodium chloride (brine).
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
Q4: Which base should I choose for the extraction, and are there any risks?
Answer: The choice of base is critical to avoid unintended hydrolysis of the amide product. Amides are generally stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[7][8][9][10]
| Base | Concentration | Suitability & Rationale | Risks |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Highly Recommended. It is a weak base, strong enough to deprotonate the 2-nitrobenzoic acid but gentle enough to not significantly hydrolyze the amide at room temperature.[3] | Low risk of amide hydrolysis. Vigorous CO₂ evolution can cause pressure buildup if not vented properly. |
| Sodium Carbonate (Na₂CO₃) | 5-10% Aqueous | Use with Caution. A stronger base than NaHCO₃. Effective, but the risk of amide hydrolysis increases slightly. | Moderate risk of hydrolysis, especially with extended contact time or elevated temperatures. |
| Sodium Hydroxide (NaOH) | Dilute (e.g., 1M) | Not Recommended. A strong base that significantly increases the rate of amide hydrolysis, potentially converting your desired product back into the starting material.[7][9] | High risk of product loss due to saponification (base-catalyzed hydrolysis) of the amide.[8] |
Visualizing the Workflow & Chemical Principles
Diagram 1: Workflow for Purification
Caption: Selective separation based on acid-base chemistry.
Troubleshooting & Advanced Purification
Q5: The extraction didn't remove all the acid, or I need ultra-high purity. What are my other options?
Answer: If extraction proves insufficient, or for applications requiring the highest purity, two other classic techniques are highly effective:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. [11]Silica gel is a polar stationary phase. The less polar this compound will travel down the column faster than the more polar 2-nitrobenzoic acid.
-
Stationary Phase: Silica gel
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A typical starting gradient might be 10-30% ethyl acetate in hexanes. The optimal ratio should be determined by Thin-Layer Chromatography (TLC). [11]
-
-
Recrystallization: This technique purifies a solid compound based on differences in solubility. The goal is to find a solvent system where the amide is highly soluble when hot but poorly soluble when cold, while the acidic impurity remains soluble at all temperatures.
-
Solvent Screening: Ethanol, isopropanol, or a mixed solvent system like ethanol/water are good starting points for recrystallization of nitrobenzamides. [11][12]The ideal solvent will dissolve the crude product completely at its boiling point and allow high-purity crystals to form upon slow cooling.
-
Q6: How can I quickly check if the purification was successful?
Answer: Thin-Layer Chromatography (TLC) is the fastest and most common method to assess purity.
-
Procedure: Spot the crude material, the purified product, and the starting 2-nitrobenzoic acid on a silica gel TLC plate.
-
Eluent: Use a solvent system like 30% ethyl acetate in hexanes.
-
Visualization: View the plate under UV light.
-
Interpretation: The 2-nitrobenzoic acid will appear as a more polar spot (lower Rf value) that should be absent in the lane corresponding to your purified product. The pure this compound will appear as a single, less polar spot (higher Rf value).
For definitive structural confirmation and to check for trace impurities, ¹H NMR spectroscopy is the gold standard. [13]It will clearly distinguish between the aromatic proton signals of the amide and any residual acid.
Physical & Chemical Properties at a Glance
| Property | 2-Nitrobenzoic Acid | This compound |
| Molecular Formula | C₇H₅NO₄ | C₉H₁₀N₂O₃ |
| Molar Mass | 167.12 g/mol [14][15] | 194.19 g/mol |
| Appearance | Yellowish-white crystalline solid [1][16] | White to off-white solid |
| pKa | ~2.16 [1][2] | Not Applicable (Neutral) |
| Solubility in Water | Slightly soluble (6.8 g/L) [17] | Insoluble [18] |
| Solubility in Organics | Soluble in ethanol, ether, acetone [16][19] | Soluble in ethanol, acetone, chloroform [20] |
References
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
YouTube. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]
-
Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
National Institutes of Health. Amide Bond Activation of Biological Molecules. [Link]
-
Wikipedia. 2-Nitrobenzoic acid. [Link]
-
Solubility of Things. N,N-Dimethylbenzamide - Solubility. [Link]
-
Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]
-
NIST. Benzoic acid, 2-nitro-. [Link]
-
PubChem. 2-Nitrobenzoic acid. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
- Google Patents.
-
PubChem. N,3-dimethyl-2-nitrobenzamide. [Link]
-
PubChem. 2-Nitrobenzamide. [Link]
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]
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Technical Support Center: Improving the Regioselectivity of 2-Nitrobenzoic Acid Amidation
Welcome to the technical support guide for the amidation of 2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this transformation. The unique substitution pattern of 2-nitrobenzoic acid presents considerable steric and electronic hurdles that can lead to low yields, incomplete reactions, and the formation of unwanted byproducts.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions for improved efficiency and success.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the underlying chemical principles and offers actionable solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction has failed to proceed. What are the primary causes?
A1: Low or no conversion in the amidation of 2-nitrobenzoic acid is a common and frustrating issue. The root cause is almost always a combination of two distinct factors inherent to the substrate's structure:
-
Steric Hindrance: The nitro group at the ortho- (C2) position physically obstructs the carboxylic acid at the C1 position. This steric bulk makes it difficult for the activating agent to access the carboxyl group and, subsequently, for the amine nucleophile to attack the activated intermediate. This is a primary barrier for sterically demanding reactions.[1][2]
-
Electronic Deactivation: The nitro group is a powerful electron-withdrawing group. This property reduces the nucleophilicity of the carboxylate, making the initial activation step—typically the reaction with a coupling agent like a carbodiimide—slower and less efficient than with electron-rich or neutral benzoic acids.[3]
To overcome these challenges, a standard amidation protocol is often insufficient. You must enhance the reactivity of the system by carefully selecting your reagents and conditions. Consider increasing reaction time or temperature, but always monitor for byproduct formation.[4]
Caption: The dual challenge of steric and electronic effects in 2-nitrobenzoic acid.
Q2: I see multiple spots on my TLC plate, including one that doesn't move from the baseline and another that corresponds to my starting material. What are these byproducts?
A2: The formation of byproducts is a clear sign that your reaction pathway has diverged. In carbodiimide-mediated couplings (e.g., using EDC or DCC), two side reactions are particularly common:
-
N-Acylurea Formation: The primary reactive species formed when a carbodiimide reacts with a carboxylic acid is the O-acylisourea intermediate.[5] This species is highly reactive but also unstable, especially in polar aprotic solvents like DMF. It can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[5] This side reaction consumes your activated acid and is a major cause of low yields.
-
Hydrolysis: If there is any residual water in your solvents, reagents, or glassware, the highly reactive O-acylisourea intermediate can be hydrolyzed back to the starting 2-nitrobenzoic acid.[6] This is why using anhydrous solvents and reagents is critical for success. The unreacted starting material will appear on your TLC. The urea byproduct of the coupling agent (e.g., DCU from DCC, or the water-soluble EDU from EDC) will also be present.
The most effective way to mitigate N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives act as "acyl transfer agents," reacting with the O-acylisourea intermediate faster than it can rearrange. This forms a more stable active ester (e.g., OBt ester) which then reacts cleanly with your amine, significantly improving the yield of the desired amide.[7]
Q3: The reaction works with simple aliphatic amines, but fails when I use an electron-deficient amine like 4-chloroaniline. How can I make this coupling work?
A3: This is a classic reactivity problem. Amide bond formation is a nucleophilic acyl substitution. The success of the reaction depends on both an activated electrophile (the carboxylic acid) and a sufficiently strong nucleophile (the amine).
Electron-deficient anilines are poor nucleophiles. When you pair a weak nucleophile with a sterically hindered and electronically deactivated carboxylic acid like 2-nitrobenzoic acid, the reaction is often too slow to be practical.
To drive this challenging transformation, you need to maximize the electrophilicity of the activated carboxylic acid. This can be achieved by adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[8][9] DMAP functions as a potent acyl transfer catalyst. It reacts with the activated intermediate (e.g., the O-acylisourea or OBt ester) to form a highly reactive acylpyridinium salt. This intermediate is significantly more electrophilic and more susceptible to attack by even weak amine nucleophiles.[8] Therefore, a combination of EDC, HOBt, and a catalytic amount of DMAP is a powerful system for coupling challenging substrates.[8][10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of coupling reagent for this reaction?
A1: There is no single "best" reagent, as the optimal choice depends on the specific amine and the scale of your reaction. However, a good starting point is a carbodiimide in combination with an additive.
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Water-soluble urea byproduct (easy removal); HOBt minimizes side reactions and racemization.[7][11] | HOBt has explosive properties in its anhydrous form and its availability is increasingly restricted.[5][7] | General-purpose, reliable choice for most primary and secondary amines. |
| EDC / OxymaPure | OxymaPure is a non-explosive, highly efficient alternative to HOBt.[5][7] | Can be more expensive than HOBt. | A safer and often more efficient alternative to EDC/HOBt, now considered a standard for many applications. |
| DCC / HOBt | Inexpensive and effective.[7] | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, making purification difficult (requires filtration).[11][12] | Solution-phase synthesis where the byproduct can be easily filtered off. Not suitable for solid-phase synthesis. |
| HATU / DIPEA | Extremely powerful uronium-based reagent, very fast reaction times. | Expensive; generates stoichiometric amounts of byproducts.[3] | "Last resort" for extremely difficult couplings, such as with very sterically hindered or electron-deficient amines. |
Q2: What is the mechanistic role of EDC and HOBt in the amidation reaction?
A2: The combination of EDC (a carbodiimide) and HOBt is a classic example of synergistic activation designed to favor the desired reaction pathway over side reactions.
-
Activation by EDC: The carboxylic acid attacks the EDC, forming a highly reactive but unstable O-acylisourea intermediate.[5][13]
-
The Problem: This intermediate can either be attacked by the amine (desired path) or rearrange to a dead-end N-acylurea byproduct (undesired path).[5]
-
Intervention by HOBt: HOBt is a better nucleophile than most amines. It rapidly attacks the O-acylisourea intermediate to form an OBt active ester.[7]
-
The Solution: This OBt ester is more stable than the O-acylisourea, preventing the N-acylurea rearrangement. While it is less reactive, it is still electrophilic enough to be readily attacked by the amine to form the final amide product, regenerating HOBt.[7]
This two-stage activation strategy effectively channels the reaction towards the desired product.
Sources
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Technical Support Center: N,N-Dimethyl-2-Nitrobenzamide Stability Under Acidic Conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N,N-dimethyl-2-nitrobenzamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work under acidic conditions. Our guidance is grounded in established principles of physical organic chemistry and practical insights from forced degradation studies.
Introduction: The Challenge of the Ortho-Nitro Group
This compound is a valuable intermediate in various synthetic pathways. However, its chemical stability, particularly in acidic media, can be a significant challenge. The presence of a nitro group at the ortho position to the N,N-dimethylamido group introduces a unique combination of electronic and steric factors that can profoundly influence its susceptibility to hydrolysis. This guide will help you understand and navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be labile under acidic conditions?
A1: The acid-catalyzed hydrolysis of amides is a well-documented process.[1] For this compound, this reactivity is modulated by the ortho-nitro group. The process is initiated by the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the cleavage of the amide bond. The primary degradation products are 2-nitrobenzoic acid and dimethylamine.
Q2: What are the likely mechanisms for the acid-catalyzed hydrolysis of this compound?
A2: The hydrolysis of amides in acidic media can proceed through two main pathways, the A-1 (unimolecular) and A-2 (bimolecular) mechanisms. In moderately acidic solutions, the A-2 pathway is more common. This involves the protonated amide being attacked by a water molecule in the rate-determining step. In strongly acidic conditions, an A-1 mechanism, where the protonated amide undergoes unimolecular dissociation to form an acylium ion, might become more prevalent. For N-methyl-N-nitrobenzamides, a shift from a non-catalyzed to an acid-catalyzed A-1 mechanism has been observed at higher acid concentrations.[2]
Q3: How does the ortho-nitro group specifically influence the stability?
A3: The ortho-nitro group has two opposing effects:
-
Electronic Effect: As a strong electron-withdrawing group, it can destabilize the C-N amide bond, making it more susceptible to cleavage.
-
Steric Effect: The bulky nitro group can sterically hinder the approach of the water nucleophile to the carbonyl carbon, potentially slowing down the hydrolysis rate compared to its meta- or para-isomers. The orientation of the nitro group relative to the benzene ring can also play a role in its electronic influence.[3][4]
Q4: Could there be any intramolecular interactions affecting the stability?
A4: Yes, the proximity of the ortho-nitro group to the amide side chain could lead to intramolecular interactions. While less common for hydrolysis, such interactions can sometimes stabilize the ground state or transition state, altering the reaction rate. For instance, intramolecular hydrogen bonding or other through-space electronic interactions might play a role. Studies on other ortho-substituted systems have shown that intramolecular catalysis can occur.[5][6][7]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Degradation Upon Acidification
Symptoms:
-
Immediate appearance of multiple new peaks in the HPLC chromatogram after adding acid.
-
Significant decrease or complete loss of the this compound peak.
-
Poor mass balance in quantitative analysis.[8]
Root Cause Analysis:
This scenario suggests that the acidic conditions are too harsh for the intrinsic stability of the molecule. High acid concentration, elevated temperature, or a combination of both can lead to rapid primary and subsequent secondary degradation.[2]
Solutions:
-
Modify Acid Concentration and Temperature: Begin with milder conditions. If using 1M HCl, try reducing the concentration to 0.1M or even 0.01M.[9][10] Similarly, if the experiment is conducted at an elevated temperature (e.g., 60°C), perform the initial acidification at room temperature or even on ice to control the reaction rate.[9][10]
-
Time-Course Study: Perform a time-course experiment under the selected mild conditions. Sample the reaction mixture at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the progression of the degradation and identify the primary degradation products before they degrade further.
-
Choice of Acid: While HCl and H₂SO₄ are commonly used, their catalytic efficiency can differ. Consider using a different strong acid to see if the degradation profile changes.
Issue 2: Inconsistent or Irreproducible Degradation Profiles
Symptoms:
-
Varying number and intensity of degradation peaks between seemingly identical experiments.
-
Shifting retention times of the parent compound or its degradants.
Root Cause Analysis:
Irreproducibility often points to subtle variations in experimental parameters or issues with the analytical method itself. For compounds with low aqueous solubility, precipitation and re-dissolution during the experiment can lead to inconsistent results.
Solutions:
-
Solubility and Co-solvents: this compound may have limited solubility in purely aqueous acidic solutions.
-
Use of Co-solvents: If solubility is an issue, consider using a water-miscible, inert organic co-solvent such as acetonitrile or methanol.[9][10][11] Be cautious, as the co-solvent can alter the reaction kinetics.
-
Suspension Studies: If a co-solvent is not desirable, the study can be conducted on a suspension, but this requires careful handling to ensure homogeneity during sampling.
-
-
Standardize Experimental Setup: Ensure precise control over all parameters:
-
Temperature: Use a calibrated water bath or heating block.
-
Acid Preparation: Prepare fresh acid solutions for each experiment.
-
Mixing: Ensure consistent and thorough mixing of the reaction solution.
-
-
Analytical Method Robustness:
-
Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before each run.
-
On-Column Degradation: In rare cases, degradation can occur on the HPLC column itself, especially with certain stationary phases.[12][13] If suspected, try a different column chemistry or modify the mobile phase pH.
-
Column Deterioration: Peak splitting or abnormal peak shapes can indicate column deterioration.
-
Issue 3: Complex Chromatogram with Many Small, Unidentifiable Peaks
Symptoms:
-
The HPLC chromatogram shows a "forest" of small peaks instead of a few major degradation products.
-
Difficulty in achieving a good mass balance.
Root Cause Analysis:
This often indicates that the degradation has progressed beyond the formation of primary products to a complex mixture of secondary and tertiary degradants. This can happen if the stress conditions are too severe or the exposure time is too long.[2]
Solutions:
-
Milder Stress Conditions: The primary strategy is to reduce the severity of the stress conditions (acid concentration, temperature) and shorten the exposure time to favor the formation of primary degradants. The goal in a forced degradation study is typically 5-20% degradation.[2]
-
Sequential Degradation Analysis: Analyze samples at very early time points to "capture" the primary degradation products before they are consumed in subsequent reactions.
-
LC-MS/MS for Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography to obtain accurate mass data for the small peaks. This can help in proposing molecular formulas and identifying the structures of the minor degradation products.
-
Consider Secondary Reactions: The primary degradation products, 2-nitrobenzoic acid and dimethylamine, could potentially react further under the experimental conditions.
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study in Acidic Solution
This protocol aims to determine the approximate stability of this compound under standard acidic stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1M HCl. If the compound precipitates, add the minimum amount of co-solvent required for dissolution.
-
Prepare a control sample by adding an equal volume of purified water instead of HCl.
-
-
Incubation: Place the vials in a water bath set at 40°C.
-
Sampling and Analysis:
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1M NaOH to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Monitoring Degradation
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent and potential degradants have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Visualizations
Diagram 1: General Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing and resolving stability issues.
Diagram 2: Postulated A-2 Hydrolysis Pathway
Caption: The bimolecular (A-2) pathway for acid-catalyzed amide hydrolysis.
Quantitative Data Summary
The following table provides a hypothetical summary of degradation under various acidic conditions, which should be determined experimentally for this compound.
| Condition ID | Acid Type | Acid Conc. | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Primary Degradant(s) |
| A-1 | HCl | 0.1 M | 40 | 24 | 15% | 2-Nitrobenzoic acid |
| A-2 | HCl | 1.0 M | 40 | 8 | 45% | 2-Nitrobenzoic acid, Minor unknowns |
| A-3 | H₂SO₄ | 0.1 M | 40 | 24 | 12% | 2-Nitrobenzoic acid |
| A-4 | HCl | 0.1 M | 60 | 8 | 55% | Complex mixture |
References
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kcomplex, I. (2016).
- Levin, M. A. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- SGS. (n.d.).
- ResolveMass Laboratories. (2025).
- The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic.
- Science.gov. (n.d.).
- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Ba-Saif, S., Luthra, A. K., & Williams, A. (1987). Kinetics and Mechanism of the Hydrolysis of N-Methyl-N-nitroamides in Aqueous Sulphuric Acid. Journal of the Chemical Society, Perkin Transactions 2, 1653-1657.
- Degradation Profiling by RP- HPLC: A Review. (2021). IJPPR.
- MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns.
- Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Deriv
- Signs of HPLC Column deterioration and biorelevant media. (n.d.). Biorelevant.
- Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Deriv
- π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. (n.d.). PubMed Central.
- On-Column Sample Degradation. (2007).
- Kirby, A. J., McDonald, R. S., & Smith, C. R. (1974). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, 1495-1504.
- New insight into the evaluation of Complex Mixtures Biodegradability. UHPLC-qToF “all-ion MS/MS” acquisition technique for the Untargeted and Targeted Analysis of Pharmaceutical Formulations Biodegradation. (n.d.).
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
- Intramolecular catalysis of amide hydrolysis by the carboxy-group. Rate determining proton transfer from external general acids in the hydrolysis of substituted maleamic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Intramolecular catalysis of amide hydrolysis by the carboxy-group. Rate determining proton transfer from external general acids in the hydrolysis of substituted maleamic acids. (n.d.). Sci-Hub.
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- 6. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 13. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Researcher's Guide to the Definitive Structural Confirmation of N,N-dimethyl-2-nitrobenzamide: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations. N,N-dimethyl-2-nitrobenzamide, a substituted aromatic amide, serves as an excellent model for demonstrating a rigorous, multi-technique approach to structural elucidation. Its unique electronic and steric features present a clear and instructive case for the power of modern spectroscopic methods.
This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural confirmation of this compound. We will delve into the causality behind its characteristic spectral features, supported by experimental data. Furthermore, we will objectively compare and integrate data from complementary techniques—¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a self-validating analytical workflow that ensures the highest degree of confidence in the final structural assignment.
The Cornerstone of Analysis: ¹H NMR Spectroscopy
¹H NMR spectroscopy provides the most detailed information regarding the chemical environment, connectivity, and relative number of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to the local electronic structure, which is influenced by neighboring atoms and functional groups through shielding and deshielding effects.[1][2]
Predictive ¹H NMR Analysis of this compound
The structure of this compound presents two distinct proton environments: the aromatic region and the aliphatic N-methyl region.
-
The N-Methyl Protons (Aliphatic Region): A key structural feature of N,N-disubstituted amides is the partial double bond character of the carbonyl carbon-nitrogen (C-N) bond, which arises from the delocalization of the nitrogen's lone pair of electrons.[3] This restricted bond rotation makes the two N-methyl groups chemically non-equivalent at room temperature. One methyl group is cis to the carbonyl oxygen, while the other is trans, placing them in different magnetic environments.
-
Expected Signals: Consequently, instead of a single 6-proton signal, we expect to see two distinct singlets , each integrating to 3 protons.
-
Causality: The methyl group cis to the anisotropic field of the carbonyl group is typically deshielded and appears further downfield compared to the trans methyl group.
-
Experimental Support: Published data confirms this, showing two singlets for the N-methyl groups at approximately δ 3.17 ppm and δ 2.84 ppm .[4] This observation is a powerful piece of evidence for the N,N-dimethylamide substructure.
-
-
The Aromatic Protons: The four protons on the benzene ring are subject to the strong electron-withdrawing and deshielding effects of both the ortho-nitro group (-NO₂) and the amide group (-CON(CH₃)₂).[1] This causes their signals to appear significantly downfield, typically in the δ 7.5–8.2 ppm range.[5]
-
Expected Splitting: Due to spin-spin coupling with adjacent protons, these signals will not be singlets. We can predict their multiplicity:
-
H6: Ortho to the amide and meta to the nitro group, expected to be a doublet of doublets (dd).
-
H3: Ortho to the nitro group and meta to the amide, also expected to be a doublet of doublets (dd).
-
H4 & H5: Expected to be complex multiplets, likely appearing as triplets or triplets of doublets, as they are coupled to their neighbors.
-
-
Integration: The total integration of this aromatic region should correspond to 4 protons, maintaining a 4:6 (or 2:3) ratio with the N-methyl protons.
-
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Acquisition Scans (NS): Set to 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Spectral Width (SW): Set a spectral width of approximately 16 ppm to encompass the full range of expected chemical shifts.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), as the chemical shifts of the N-methyl groups can be temperature-dependent due to the rotational barrier of the C-N bond.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize the values to determine the relative proton ratios.
-
A Comparative Framework: Alternative & Complementary Techniques
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in the molecule.
-
Key Insights: For this compound, we expect a total of 9 distinct carbon signals, confirming the molecular formula C₉H₁₀N₂O₃.
-
Causality & Expected Signals:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears far downfield, typically in the δ 165-170 ppm range. Experimental data shows this peak at δ 168.13 ppm .[4]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the substitution pattern. The carbon bearing the nitro group (C2) will be significantly affected, as will the carbon attached to the amide (C1). The remaining four aromatic carbons will appear in the typical δ 120-150 ppm range.[4]
-
N-Methyl Carbons: Similar to the protons, the two N-methyl carbons are non-equivalent due to restricted C-N bond rotation and will appear as two separate signals in the aliphatic region (δ 30-40 ppm). Experimental data places these at δ 38.38 ppm and δ 35.05 ppm .[4]
-
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is exceptionally useful for the rapid identification of key functional groups based on their characteristic vibrational frequencies.
-
Key Insights: This technique can quickly confirm the presence of the critical amide and nitro functional groups.
-
Causality & Expected Absorptions:
-
Amide C=O Stretch: A strong, sharp absorption band characteristic of a tertiary amide carbonyl stretch is expected. This is typically observed around ~1640 cm⁻¹ .[6]
-
Nitro N-O Stretches: The nitro group is confirmed by two distinct, strong absorption bands: an asymmetric stretch around ~1530 cm⁻¹ and a symmetric stretch around ~1350 cm⁻¹ .[6][7] The presence of both peaks is a reliable indicator of the -NO₂ group.
-
Mass Spectrometry: Determining Molecular Mass and Formula
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.
-
Key Insights: MS confirms that the synthesized compound has the correct molecular formula.
-
Causality & Expected Data:
-
Molecular Ion Peak ([M]⁺): The molecular formula of this compound is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol .[5] Mass spectrometry should show a molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 195.07 in ESI) corresponding to this mass.
-
Fragmentation: Analysis of the fragmentation pattern can provide further structural evidence, often showing characteristic losses of the dimethylamino group ((CH₃)₂N) or the nitro group (NO₂).
-
Data Synthesis and Workflow
The definitive structural confirmation of this compound is achieved not by a single piece of data, but by the logical convergence of all spectroscopic evidence.
Summary of Spectroscopic Data
| Technique | Feature | Expected Data | Experimental Data/Reference | Structural Confirmation |
| ¹H NMR | N-Methyl Protons | Two 3H singlets (δ 2.8-3.2 ppm) | δ 3.17 (s, 3H), 2.84 (s, 3H)[4] | Confirms N,N-dimethylamide with restricted C-N rotation. |
| Aromatic Protons | Complex multiplets for 4H (δ 7.5-8.2 ppm) | Aromatic signals observed in the expected region[4][5] | Confirms substituted aromatic ring with electron-withdrawing groups. | |
| ¹³C NMR | Carbonyl Carbon | 1 signal (δ 165-170 ppm) | δ 168.13 ppm[4] | Confirms amide carbonyl group. |
| N-Methyl Carbons | 2 signals (δ 30-40 ppm) | δ 38.38, 35.05 ppm[4] | Corroborates non-equivalent methyl groups. | |
| Aromatic Carbons | 6 signals (δ 120-150 ppm) | 6 signals observed in the aromatic region[4] | Confirms the 1,2-disubstituted aromatic ring. | |
| FT-IR | C=O Stretch | Strong, sharp band (~1640 cm⁻¹) | ~1640 cm⁻¹[6] | Confirms tertiary amide functional group. |
| N-O Stretches | Two strong bands (~1530 & ~1350 cm⁻¹) | ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)[6] | Confirms nitro functional group. | |
| Mass Spec. | Molecular Ion | m/z = 194 (EI) or 195 ([M+H]⁺, ESI) | MW = 194.19 g/mol [5] | Confirms molecular weight and elemental formula (with HRMS). |
Integrated Analytical Workflow
The logical flow from a synthesized compound to a confirmed structure is a critical process in any research setting.
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural analysis of this compound demonstrates that while ¹H NMR spectroscopy provides the most detailed initial picture, a truly rigorous and trustworthy confirmation is built upon a foundation of complementary data. The distinct singlets of the N-methyl protons in the ¹H NMR spectrum serve as a primary flag for the target structure, a hypothesis that is then systematically tested and validated by ¹³C NMR, FT-IR, and Mass Spectrometry. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently assemble a coherent, self-validating data package, ensuring the scientific integrity of their work.
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A Comparative Guide to the Reactivity of Ortho- vs. Para-Nitrobenzamides
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount. The placement of a functional group on an aromatic ring by a single carbon atom can drastically alter a molecule's electronic properties, steric profile, and, consequently, its chemical behavior. This guide provides an in-depth comparison of the reactivity of ortho-nitrobenzamide and para-nitrobenzamide, moving from foundational electronic principles to practical experimental validation.
The Theoretical Framework: Electronic and Steric Drivers of Reactivity
The reactivity of a substituted benzamide is fundamentally governed by the interplay of electronic effects, which modulate the electrophilicity of the carbonyl carbon, and steric factors that can control access to this reaction center.
The Potent Electron-Withdrawing Nature of the Nitro Group
The nitro group (-NO₂) is a powerful deactivator of the benzene ring towards electrophilic attack. This is due to its strong electron-withdrawing nature, which arises from two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the benzene ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.[1][2][3] This delocalization significantly reduces the ring's electron density.[4]
This electron-withdrawing character makes the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack.
Caption: Resonance structures showing positive charge at ortho/para positions.
The Dichotomy of the Ortho Position: Proximity Effects
While the para isomer's reactivity is primarily dictated by straightforward electronic effects, the ortho isomer introduces complexities due to the proximity of the nitro and amide groups. This is often referred to as the "ortho effect".[5]
-
Steric Hindrance: The bulky nitro group adjacent to the amide functional group can physically obstruct the trajectory of an incoming nucleophile, slowing down reactions at the carbonyl center.[6][7][8] This steric hindrance is absent in the para isomer, where the groups are positioned 180° apart.[9]
-
Intramolecular Hydrogen Bonding (IHB): The ortho configuration allows for the formation of an intramolecular hydrogen bond between one of the amide protons (N-H) and an oxygen atom of the nitro group.[10][11][12] This interaction can lock the molecule into a more planar and rigid conformation, potentially stabilizing the ground state and increasing the activation energy required for a reaction to occur. This effect is confirmed by spectroscopic data, where the N-H and C=O vibrational frequencies in the IR spectrum of the ortho isomer are shifted compared to the para isomer.[10]
Caption: Intramolecular H-bond in o-nitrobenzamide.
Experimental Validation: Comparative Alkaline Hydrolysis
To empirically test the effects described above, we can compare the rates of alkaline hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic amide carbonyl carbon.[13][14][15]
Hypothesis: Para-nitrobenzamide will undergo alkaline hydrolysis at a significantly faster rate than ortho-nitrobenzamide.
Causality: The superior reactivity of the para isomer is attributed to the unhindered, strong electron-withdrawing effect of the nitro group, which enhances the carbonyl carbon's electrophilicity.[16] Conversely, the reactivity of the ortho isomer is attenuated by the steric hindrance of the bulky nitro group, which impedes the approach of the hydroxide nucleophile, and potential ground-state stabilization from intramolecular hydrogen bonding.[5][17]
Protocol: Monitoring Alkaline Hydrolysis via HPLC
This protocol provides a self-validating system by ensuring identical reaction conditions for both isomers, allowing for a direct and objective comparison of their reactivity.
Step 1: Stock Solution Preparation
-
Accurately prepare 10 mM stock solutions of ortho-nitrobenzamide and para-nitrobenzamide in a suitable organic solvent (e.g., Acetonitrile or Methanol).
Step 2: Reaction Initiation
-
In separate, temperature-controlled reaction vessels maintained at 60 °C, add 9.0 mL of 1.0 M aqueous Sodium Hydroxide (NaOH).
-
To initiate the reaction, inject 1.0 mL of the respective 10 mM nitrobenzamide stock solution into each vessel at t=0, for a final substrate concentration of 1 mM. Stir continuously.
Step 3: Sample Quenching and Preparation
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in 50:50 Acetonitrile:Water) to neutralize the NaOH and halt the hydrolysis.
Step 4: HPLC Analysis
-
Analyze the quenched samples using a C18 reversed-phase HPLC column.[10]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Detection: UV detection at 254 nm.
-
Quantify the disappearance of the starting material (o- or p-nitrobenzamide) over time by integrating the peak area and comparing it to a standard curve.
Step 5: Data Analysis
-
Plot the concentration of the remaining nitrobenzamide versus time for each isomer.
-
Determine the pseudo-first-order rate constant (k) for each reaction by fitting the data to an exponential decay model.
Workflow Diagram
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A Comparative Guide to Alternative Reagents for the Synthesis of N,N-dimethyl-2-nitrobenzamide
Introduction
The synthesis of N,N-dimethyl-2-nitrobenzamide is a critical transformation in the development of various fine chemicals and pharmaceutical intermediates. The presence of the ortho-nitro group introduces steric hindrance and electronic effects that can render the amide bond formation challenging. While the traditional approach via the acyl chloride is robust, it relies on harsh reagents and presents safety and handling concerns. This guide provides an in-depth comparison of modern, alternative coupling reagents that offer milder conditions, improved safety profiles, and often superior performance for this and similar challenging amidations.
This document is intended for researchers, scientists, and drug development professionals seeking to optimize amide bond formation, enhance process safety, and improve overall efficiency. We will delve into the mechanistic underpinnings of each reagent class, provide validated experimental protocols, and present comparative data to guide your selection process.
The Traditional Benchmark: The Acid Chloride Route
The conversion of a carboxylic acid to an amide via an acyl chloride intermediate is a classic and widely used method.[][2] This two-step process serves as our performance benchmark.
Mechanism: The first step involves the activation of 2-nitrobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is effective, and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[2][3] The resulting highly electrophilic 2-nitrobenzoyl chloride is then reacted with dimethylamine, which acts as a nucleophile to form the final amide product. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl generated in the second step.[]
Advantages:
-
High reactivity of the acyl chloride intermediate.
-
Often results in high yields.
-
Reagents are relatively inexpensive.
Disadvantages:
-
Use of hazardous reagents like thionyl chloride, which is corrosive and moisture-sensitive.[4]
-
Generation of corrosive HCl gas requires careful handling and scrubbing.
-
Limited functional group tolerance due to the harsh reaction conditions.
Experimental Workflow: Acid Chloride Method
Caption: Workflow for the traditional two-step synthesis via an acyl chloride.
Modern Alternatives: In-Situ Coupling Reagents
To overcome the limitations of the acid chloride method, a vast array of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under much milder conditions.[5] This approach is the cornerstone of modern amide synthesis, particularly in complex molecule synthesis.[6][7]
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine to furnish the amide and a stoichiometric amount of a reagent-derived byproduct.
Carbodiimide-Based Reagents
Carbodiimides are among the most popular and cost-effective classes of coupling reagents.[8][9] Their primary function is to act as dehydrating agents, facilitating the condensation of the carboxylic acid and amine.
Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10] This intermediate can then be directly attacked by the amine. However, the O-acylisourea is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[10] To prevent this and suppress potential racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are frequently used. These additives intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the desired amide.[11]
Caption: Carbodiimide coupling mechanism showing the desired and undesired pathways.
Comparison of Common Carbodiimides
| Reagent | Name | Key Feature | Best For |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct.[9][12] | Solution-phase synthesis where an aqueous workup is desired for purification. |
| DCC | N,N'-Dicyclohexylcarbodiimide | Byproduct (DCU) is insoluble in most organic solvents.[11] | Solution-phase synthesis where the byproduct can be removed by filtration. |
| DIC | N,N'-Diisopropylcarbodiimide | Byproduct is more soluble in organic solvents than DCU.[11] | Solid-phase synthesis and solution-phase reactions to avoid filtration. |
For the synthesis of this compound in a standard laboratory setting, EDC is often the preferred choice due to the ease of removing its urea byproduct.
Uronium/Aminium and Phosphonium Salt Reagents
For more challenging couplings, such as those involving sterically hindered acids or poorly nucleophilic amines, uronium/aminium and phosphonium salt reagents provide higher reactivity. These are often considered the most powerful activating agents.[7]
Mechanism of Action: In the presence of a base, these onium salts react with the carboxylate anion to form highly activated ester species. For instance, HATU and HBTU generate OAt and OBt active esters, respectively. These esters are extremely electrophilic and react rapidly with the amine nucleophile. Phosphonium reagents (e.g., PyBOP) function similarly but are known to avoid a key side reaction associated with uronium salts—guanidinylation of the amine.
Caption: General mechanism for onium salt-mediated amide bond formation.
Comparison of Common Onium Salts
| Reagent | Class | Key Feature | Considerations |
| HATU | Uronium/Aminium Salt | Extremely high reactivity, ideal for hindered couplings.[7] Generates a highly reactive OAt ester. | Higher cost. Based on HOAt, which is less explosive than HOBt. |
| HBTU | Uronium/Aminium Salt | A very common, effective, and less expensive alternative to HATU. | Can cause guanidinylation of the primary/secondary amine as a side reaction. |
| PyBOP | Phosphonium Salt | High reactivity, comparable to HBTU.[13] Does not cause guanidinylation. | Generates HMPA (a carcinogen) as a byproduct, requiring careful handling. |
| COMU | Uronium Salt | High reactivity, similar to HATU, but is based on Oxyma, making it a safer, non-explosive alternative.[14][15] | Can be less stable in solution compared to HBTU. |
Given the steric hindrance of 2-nitrobenzoic acid, HATU or COMU would be excellent choices to ensure a rapid and high-yielding reaction.
Performance Comparison Summary
The choice of reagent is a critical decision based on a trade-off between reactivity, cost, safety, and ease of purification.[5][6]
| Reagent/Method | Typical Time | Relative Cost | Byproduct Removal | Key Advantages | Key Disadvantages |
| SOCl₂ / Acid Chloride | 2-6 hours | Low | Gaseous (venting); Quenching | Inexpensive, highly reactive intermediate | Harsh conditions, hazardous reagents, HCl gas evolution |
| EDC / HOBt | 4-16 hours | Medium | Aqueous extraction (water-soluble urea) | Mild conditions, good for standard couplings, easy workup | Slower, potential for N-acylurea side reaction |
| HATU | 0.5-2 hours | High | Aqueous extraction | Extremely fast and efficient, excellent for hindered substrates | High cost |
| PyBOP | 1-4 hours | High | Aqueous extraction | High reactivity, no guanidinylation side reaction | Forms carcinogenic HMPA byproduct |
| COMU | 0.5-2 hours | High | Aqueous extraction | High reactivity, non-explosive, safer alternative | Higher cost, moderate solution stability |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and scale.
Protocol 1: Traditional Method using Thionyl Chloride
Step 1: Formation of 2-Nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add 2-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.
-
Allow the reaction to cool and remove the excess thionyl chloride under reduced pressure. The crude 2-nitrobenzoyl chloride is typically used directly in the next step.
Step 2: Amidation
-
Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq, e.g., as a 2M solution in THF) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Protocol 2: Carbodiimide Coupling using EDC/HOBt
-
To a round-bottom flask, add 2-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and an appropriate solvent (e.g., DMF or DCM).
-
Stir the mixture until all solids dissolve.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.
-
Add dimethylamine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue as needed.
Protocol 3: Uronium Salt Coupling using HATU
-
In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add HATU (1.1 eq) to the solution.
-
Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.5 eq) and stir the mixture for 5-10 minutes at room temperature.
-
Add dimethylamine (1.2 eq) to the activated mixture.
-
Stir at room temperature for 30-90 minutes, monitoring the reaction by TLC or LC-MS.
-
Workup the reaction as described in Protocol 2. The rapid nature of this coupling often results in a very clean crude product.
Conclusion
The synthesis of this compound can be accomplished through various methods, each with distinct advantages and disadvantages. While the traditional acid chloride route is cost-effective, modern coupling reagents provide a superior alternative in terms of safety, mildness, and efficiency, especially for sterically demanding substrates.
-
For routine, cost-sensitive applications where a simple aqueous workup is feasible, EDC/HOBt offers a reliable and balanced choice.
-
For rapid, high-yield synthesis, particularly when facing challenges with steric hindrance or low reactivity, high-performance uronium salts like HATU or the safer alternative COMU are the reagents of choice.
By understanding the mechanisms and trade-offs presented in this guide, researchers can make an informed decision, selecting the optimal reagent to meet their specific synthetic goals, thereby streamlining workflows and enhancing laboratory safety and productivity.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
- MilliporeSigma. (n.d.).
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- Wikipedia. (n.d.). Phosphonium coupling. Wikipedia.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. BenchChem.
- Grok. (2026). Phosphonium coupling. Grok.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(23), 2281-2284.
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- Reddit. (2025). Alternatives to Thionyl Chloride. r/OrganicChemistry.
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St-Gelais, A., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[9]uril. Organic Chemistry.
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- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Organic Chemistry Portal.
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- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N,N-dimethyl-nitrobenzamide Positional Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of isomeric molecules is a foundational requirement for advancing a compound. Positional isomers, such as the ortho-, meta-, and para- variants of N,N-dimethyl-nitrobenzamide, share the same molecular formula (C₉H₁₀N₂O₃) and mass, rendering simple mass determination insufficient.[1] This guide provides an in-depth, data-driven comparison of the spectroscopic techniques required to definitively differentiate these three isomers, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The analytical challenge lies in how the spatial relationship between the electron-withdrawing nitro group (-NO₂) and the N,N-dimethylamido group (-CON(CH₃)₂) influences the electronic environment of the molecule. These subtle differences manifest as distinct and predictable signatures in their respective spectra. This guide explains the causality behind these differences and provides the experimental framework to observe them.
¹H and ¹³C NMR Spectroscopy: The Definitive Technique
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and conclusive method for differentiating these positional isomers.[1] The chemical shift (δ), splitting pattern (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals are uniquely sensitive to the electronic effects exerted by the substituents on the aromatic ring.
Core Principle: The Influence of Substituent Position
The nitro group is a strong electron-withdrawing group, deshielding (shifting signals downfield) nearby nuclei, particularly at the ortho and para positions. The N,N-dimethylamido group has a more complex effect but also influences the aromatic environment. The distinct substitution patterns of the 2-nitro, 3-nitro, and 4-nitro isomers create unique electronic environments for each aromatic proton and carbon, resulting in highly diagnostic spectra.[2]
Experimental Protocol: High-Field NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified N,N-dimethyl-nitrobenzamide isomer in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties and minimal interference in the ¹H spectrum.[3][4]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point.[1][3]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are then determined.[5]
Logical Workflow for NMR-Based Isomer Differentiation
Caption: Logical workflow for differentiating isomers using ¹H NMR data.
Comparative Spectroscopic Data
The most striking differences appear in the aromatic region of the ¹H NMR spectra. Due to restricted rotation around the C-N amide bond, the two N-methyl groups are non-equivalent and appear as two distinct singlets.
Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃, δ in ppm)
| Isomer | Aromatic Protons (δ, ppm) | N-Methyl Protons (δ, ppm) | Key ¹³C Signals (δ, ppm) |
| N,N-dimethyl-2-nitrobenzamide | ~7.5-7.8 (complex multiplet, 4H) | ~3.1 (s, 3H), ~2.9 (s, 3H) | ~165 (C=O), ~147 (C-NO₂), ~124-132 (Aromatic), ~38, ~35 (N-CH₃) |
| N,N-dimethyl-3-nitrobenzamide | ~8.2-8.3 (m, 2H), ~7.7-7.8 (dt, 1H), ~7.6 (m, 1H)[6] | ~3.14 (s, 3H), ~3.00 (s, 3H)[6] | ~168 (C=O), ~148 (C-NO₂), ~122-135 (Aromatic), ~39, ~35 (N-CH₃) |
| N,N-dimethyl-4-nitrobenzamide | ~8.2-8.3 (d, 2H), ~7.5-7.6 (d, 2H)[6] | ~3.13 (s, 3H), ~2.95 (s, 3H)[6] | ~169 (C=O), ~148 (C-NO₂), ~128, ~124 (Aromatic), ~39, ~35 (N-CH₃)[6] |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.[2][5]
Key Differentiating Features:
-
Para Isomer: Exhibits a highly symmetric A'A'B'B' system in the aromatic region, appearing as two distinct doublets, each integrating to 2H. This is the most easily identifiable spectrum.[6]
-
Ortho Isomer: Shows a complex, overlapping multiplet for the four aromatic protons due to the lack of symmetry.
-
Meta Isomer: Presents a distinct pattern with signals for four non-equivalent aromatic protons, often appearing as multiplets, a doublet of triplets, and another multiplet.[6]
Infrared (IR) Spectroscopy: Functional Group Confirmation
While less definitive than NMR for isomer differentiation, Fourier-Transform Infrared (FT-IR) spectroscopy is an essential and rapid technique to confirm the presence of the key functional groups and provide supporting evidence.
Core Principle: Vibrational Frequencies
The primary value of IR is in identifying the characteristic vibrational stretches of the amide carbonyl (C=O) and the nitro group (N-O). While the positions of these functional groups are identical across the isomers, subtle electronic differences can cause minor shifts in their absorption frequencies.[5] The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations unique to the overall molecular structure, which can also be used for comparative purposes against a known standard.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation compared to KBr pellets.[5]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Record the sample's FT-IR spectrum, typically from 4000-400 cm⁻¹. The background is automatically subtracted.[5]
-
Analysis: Identify the characteristic absorption bands.
Comparative Spectroscopic Data
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Isomer | Amide C=O Stretch | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch |
| This compound | ~1640[5] | ~1530[5] | ~1350[5] |
| N,N-dimethyl-3-nitrobenzamide | ~1645-1655 | ~1530[7] | ~1353[7] |
| N,N-dimethyl-4-nitrobenzamide | ~1639-1648[8] | ~1527[8] | ~1349[8] |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, KBr pellet).[5] The data confirms the presence of both the amide and nitro functionalities in all samples. The subtle shifts can be used for a differential comparison if authentic reference spectra are available.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation analysis. While all three isomers have the same molecular ion, their fragmentation patterns may differ due to the "ortho effect."
Core Principle: Fragmentation and the "Ortho Effect"
Under Electron Ionization (EI), molecules are fragmented in a reproducible manner. While the meta and para isomers are expected to show similar fragmentation patterns, the ortho isomer can undergo unique rearrangements due to the proximity of the amide and nitro groups.[9][10] This phenomenon, known as the "ortho effect," can lead to the formation of unique fragment ions or alter the relative abundance of common fragments, providing a basis for differentiation.[9][10]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Generalized Fragmentation Workflow
Caption: Generalized EI-MS fragmentation pathways for N,N-dimethyl-nitrobenzamides.
Comparative Mass Spectrometry Data
Table 3: Expected Key Mass Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M - N(CH₃)₂]⁺ | [M - NO₂]⁺ | Notes |
| Ortho (2-Nitro) | 194 | 150 | 148 | May show unique fragments due to the ortho effect, such as loss of water or CO after rearrangement.[9] |
| Meta (3-Nitro) | 194 | 150 | 148 | Expected to show a "standard" fragmentation pattern. |
| Para (4-Nitro) | 194 | 150 | 148 | Fragmentation pattern should be very similar to the meta isomer. |
All three isomers will exhibit the same molecular ion peak at m/z 194, confirming the molecular formula.[1] The primary fragments will likely correspond to the loss of the dimethylamino radical (•N(CH₃)₂) to give an ion at m/z 150, and loss of the nitro radical (•NO₂) to give an ion at m/z 148. The key differentiation via MS relies on detecting unique fragmentation pathways present only in the ortho isomer.
Conclusion
A multi-faceted spectroscopic approach is essential for the robust and reliable differentiation of this compound from its meta and para isomers.
-
¹H NMR spectroscopy stands as the single most definitive technique. The unique splitting patterns of the aromatic protons provide an unambiguous fingerprint for each isomer, with the para isomer's symmetry being particularly diagnostic.
-
FT-IR spectroscopy serves as a rapid and effective tool for confirming the presence of the required amide and nitro functional groups , providing crucial supporting data.
-
Mass spectrometry confirms the correct molecular weight and can provide definitive evidence for the ortho isomer if a clear "ortho effect" is observed in the fragmentation pattern.
By synergistically applying these techniques, researchers can achieve confident and self-validating structural elucidation, a critical checkpoint in any chemical research or development pipeline.
References
- Mannepalli, L.K., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Institute of Chemical Technology, Mumbai.
- BenchChem (2025). A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Nitrobenzamide and Its Derivatives. BenchChem.
- Benoit, F., & Holmes, J.L. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic.
- The Royal Society of Chemistry (n.d.). List of Contents. The Royal Society of Chemistry.
- Low, J.N., et al. (2002). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. IUCr Journals.
- BenchChem (2025). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques. BenchChem.
- University of Regensburg (n.d.). Chemical shifts.
- The Royal Society of Chemistry (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Organic & Biomolecular Chemistry.
- Zanger, M. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Philadelphia College of Pharmacy and Science.
- Zhdankin, V.V. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. University of Minnesota Duluth.
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A Senior Application Scientist's Guide to the Validation of N,N-dimethyl-2-nitrobenzamide Purity by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Need for Purity Validation
N,N-dimethyl-2-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as even trace amounts of impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC method for determining the purity of this compound. We will move beyond a simple checklist of steps to explain the scientific rationale behind each validation parameter, ensuring the developed method is not only compliant but robust and reliable. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a global standard for analytical procedure validation.[3][4][5][6]
Pillar 1: The Analytical Foundation - Developing a Robust HPLC Method
Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve adequate separation of the this compound peak from potential impurities and degradation products.
Understanding Potential Impurities: A critical first step is to identify likely impurities. Based on common synthetic routes for benzamides, potential impurities for this compound could include:
-
Starting Materials: Unreacted 2-nitrobenzoic acid.
-
Side-Reaction Products: Isomeric nitrobenzamides (e.g., N,N-dimethyl-3-nitrobenzamide or N,N-dimethyl-4-nitrobenzamide).
-
Hydrolysis Products: 2-nitrobenzoic acid, formed if moisture is present.[7]
-
Degradation Products: N-nitrosamines or other related substances that could form under stress conditions.[8]
Optimized HPLC Method Parameters: Through method development, the following conditions were established to provide optimal separation and peak shape for this compound and its potential impurities. The choice of a C18 column is based on the non-polar nature of the analyte, while a gradient elution ensures the separation of compounds with varying polarities. UV detection is selected due to the presence of a chromophore in the molecule.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B | A gradient is crucial for resolving early-eluting polar impurities (like 2-nitrobenzoic acid) from the main analyte and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Pillar 2: The Validation Protocol - A Self-Validating System
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the experimental protocols for validating the HPLC method according to ICH Q2(R2) guidelines.[4][5][6]
Experimental Workflow for HPLC Validation
The overall process follows a logical sequence from system preparation to the execution of specific validation tests.
Caption: Workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
Experimental Protocol:
-
Prepare Solutions:
-
A solution of the this compound reference standard.
-
A solution containing a mixture of the reference standard and known potential impurities (e.g., 2-nitrobenzoic acid).
-
A placebo solution (if analyzing a formulated product).
-
A sample solution subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Confirm that no peaks from impurities or excipients co-elute with the main analyte peak.
-
Assess peak purity of the analyte using a photodiode array (PDA) detector.
-
Calculate the resolution between the analyte peak and the closest eluting impurity peak.
-
Acceptance Criteria:
-
Resolution (Rs) > 2.0 between the analyte and any adjacent peak.
-
Peak purity index > 0.995.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[1][9] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[1][6]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to create a stock solution.
-
Create Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution, typically ranging from 50% to 150% of the target assay concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
Data Summary: Linearity Results
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 489500 |
| 80% | 80 | 785100 |
| 100% | 100 | 998700 |
| 120% | 120 | 1195400 |
| 150% | 150 | 1502300 |
| Regression Analysis | \multicolumn{2}{l | }{Correlation Coefficient (R²): 0.9998} |
| \multicolumn{2}{l | }{Equation: y = 9985x - 1200} |
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments.[9][10]
Experimental Protocol:
-
Prepare Spiked Samples: To a placebo or a sample matrix, add known amounts of the this compound stock solution to achieve three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Evaluation: Calculate the percentage recovery for each sample.
Data Summary: Accuracy (Recovery)
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% (n=3) | 80.0 | 79.5, 80.8, 80.1 | 99.4, 101.0, 100.1 | 100.2% |
| 100% (n=3) | 100.0 | 99.2, 100.5, 99.8 | 99.2, 100.5, 99.8 | 99.8% |
| 120% (n=3) | 120.0 | 118.9, 120.6, 121.1 | 99.1, 100.5, 100.9 | 100.2% |
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels:
-
Repeatability (Intra-day Precision): Precision over a short interval of time with the same analyst and equipment.[2]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each set and for the combined data.
Data Summary: Precision Results
| Precision Level | Parameter | Result (% Assay) | %RSD |
| Repeatability | (n=6 samples, Day 1) | 99.8, 100.1, 99.5, 100.3, 99.9, 100.2 | 0.31% |
| Intermediate | (n=6 samples, Day 2) | 100.5, 99.7, 100.8, 100.1, 100.4, 99.9 | 0.45% |
| Overall | (n=12 combined) | - | 0.49% |
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should not be more than 2.0%.
Pillar 3: Comparison with Alternative Methodologies
While HPLC is the predominant technique, it is valuable to understand its performance relative to other analytical methods.
| Method | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomers, excellent quantitation, robust and widely available. | Requires analyte to have a UV chromophore. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures. | Faster analysis times, better resolution, and higher sensitivity than HPLC. | Higher instrument cost, more susceptible to clogging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for identifying volatile and semi-volatile impurities; provides structural information from mass spectra. | Requires derivatization for non-volatile compounds; this compound may degrade at high temperatures. |
| Spectroscopy (FT-IR, NMR) | Interaction of electromagnetic radiation with the molecule to probe functional groups and atomic environments.[12] | Provides definitive structural confirmation of the main component and isolated impurities.[12] | Not a separative technique; poor for quantifying low-level impurities in a mixture without prior separation. |
For routine quality control and purity validation, HPLC offers the optimal balance of resolution, quantitation, robustness, and cost-effectiveness. UPLC is a superior alternative when higher throughput or resolution is required. GC-MS and spectroscopic methods serve as powerful complementary techniques, particularly for impurity identification and structural elucidation during development.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. This guide has detailed a comprehensive approach to validating an HPLC method for the purity assessment of this compound, grounded in the principles of the ICH Q2(R2) guideline.[3][4] By following these protocols and understanding the rationale behind them, researchers can develop and validate a robust, reliable, and compliant HPLC method that ensures the purity of their material, thereby safeguarding the integrity of their research and development efforts.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ECA Academy. Retrieved from [Link]
-
3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved from [Link]
-
A Brief Review on HPLC Method Validation. (2023, June). Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. (n.d.). SciELO Brazil. Retrieved from [Link]
-
Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. (n.d.). IWA Publishing. Retrieved from [Link]
-
N,3-dimethyl-2-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. (2011, June 1). PubMed. Retrieved from [Link]
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
-
Impurities and Degradation products. (n.d.). ArtMolecule. Retrieved from [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (2020, August 25). ResearchGate. Retrieved from [Link]
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- 8. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
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A Comparative Guide to Catalysts for the Reduction of N,N-Dimethyl-2-nitrobenzamide
This guide provides a comprehensive analysis of various catalytic systems for the reduction of N,N-dimethyl-2-nitrobenzamide to its corresponding aniline, 2-amino-N,N-dimethylbenzamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, selectivity, and overall process viability. This document offers an objective comparison of common catalysts, supported by experimental data and procedural insights to aid researchers in catalyst selection and process optimization.
Introduction: The Significance of Selective Nitro Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. In the context of this compound, the challenge lies in achieving high chemoselectivity—reducing the nitro moiety without affecting the adjacent tertiary amide group. The resulting product, 2-amino-N,N-dimethylbenzamide, is a valuable building block. For instance, it serves as a precursor for the synthesis of PARP inhibitors, a class of targeted cancer therapeutics.
The selection of an appropriate catalyst and reaction conditions is crucial to prevent side reactions such as hydrodehalogenation (if other halogens are present) or amide reduction, and to ensure a high-yield, clean conversion. This guide focuses on heterogeneous catalysts, which are favored in industrial applications for their ease of separation and recyclability.
Comparative Performance of Heterogeneous Catalysts
The most common method for this transformation is catalytic hydrogenation using molecular hydrogen (H₂). The performance of several standard catalysts is summarized below. The data presented is synthesized from various studies to provide a comparative overview.
| Catalyst | Catalyst Loading (w/w %) | Pressure (H₂) | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations | Ref. |
| 5% Palladium on Carbon (Pd/C) | 1-5% | 1-4 atm | Methanol, Ethanol, Ethyl Acetate | 25-50 | 1-4 | >95% | Excellent activity and selectivity. The industry standard for its high efficiency and reliability. Can be sensitive to sulfur or other catalyst poisons. | |
| 5% Platinum on Carbon (Pt/C) | 2-10% | 1-5 atm | Alcohols, Acetic Acid | 25-60 | 2-8 | >90% | Highly effective, sometimes used when Pd/C shows poor performance. Can be more robust but may require slightly higher loading or longer reaction times. | |
| Raney Nickel (Ra-Ni) | 10-20% | 3-10 atm | Ethanol | 50-80 | 4-12 | 85-95% | A cost-effective alternative. Requires higher catalyst loading, pressure, and temperature. Its pyrophoric nature requires careful handling. | |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | 5-10% | 4-10 atm | Ethanol, THF | 25-70 | 6-16 | ~90% | Generally less active for nitro group reduction compared to Pd or Pt, but can be useful in complex molecules where other catalysts might be problematic. |
Expert Insights: For the specific reduction of this compound, 5% Palladium on Carbon (Pd/C) is typically the catalyst of choice. Its high activity at low pressure and ambient temperature, coupled with excellent chemoselectivity for the nitro group in the presence of an amide, makes it the most efficient and economical option for this substrate. Platinum on carbon (Pt/C) serves as a reliable alternative, though it may not offer a significant advantage over palladium for this particular transformation unless specific impurities are present that poison Pd catalysts. Raney Nickel is a viable, lower-cost option but the more demanding reaction conditions and safety considerations often make it less attractive for fine chemical synthesis.
Mechanistic Rationale & Experimental Workflow
The catalytic hydrogenation of a nitro group on a metal surface (M) is a well-established process. The general mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction.
Generalized Reaction Pathway
Caption: Generalized pathway for the catalytic hydrogenation of a nitroarene.
The process begins with the adsorption of the nitro compound and hydrogen onto the palladium surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[1][2] The product then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle. The amide functionality remains untouched due to the high chemoselectivity of the palladium catalyst under these conditions.
Standard Experimental Workflow
A self-validating experimental protocol includes checkpoints to monitor reaction progress and ensure purity.
Caption: Standard workflow for laboratory-scale catalytic hydrogenation.
Detailed Experimental Protocol: Reduction using 5% Pd/C
This protocol describes a representative procedure for the reduction of this compound on a laboratory scale.
Materials & Reagents:
-
This compound (1.0 eq)
-
5% Palladium on Carbon (50% wet, 1-5 mol% Pd)
-
Methanol (ACS Grade, ~10-20 mL per gram of substrate)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
-
Celite® or another filter aid
Equipment:
-
Heavy-walled reaction flask (e.g., Parr bottle or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a clean, dry hydrogenation flask containing a magnetic stir bar, add this compound.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst. The catalyst is often pyrophoric when dry; using a 50% water-wet catalyst is standard safety practice.
-
Solvent Addition: Add methanol to the flask. The solvent should be sufficiently degassed to remove dissolved oxygen.
-
Inerting the Atmosphere: Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating and backfilling with nitrogen or argon at least three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm or simply by filling a balloon). Begin vigorous stirring. An exothermic reaction may be observed initially.
-
Reaction Monitoring (Trustworthiness Check): The reaction progress can be monitored by the cessation of hydrogen uptake on a pressure gauge. For a definitive check, the reaction can be safely depressurized, purged with nitrogen, and a small aliquot can be withdrawn, filtered, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete disappearance of the starting material.
-
Reaction Completion & Work-up: Once the reaction is complete (typically 1-4 hours), stop the stirring and vent the hydrogen gas. Purge the system thoroughly with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite in the presence of air. Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 2-amino-N,N-dimethylbenzamide, which can be used as is or further purified by recrystallization if necessary.
Conclusion and Recommendations
For the selective reduction of this compound, 5% Palladium on Carbon stands out as the superior catalyst in terms of activity, selectivity, and cost-effectiveness under mild conditions. It consistently provides near-quantitative yields and is the recommended starting point for any process development. While Pt/C and Raney Nickel are viable alternatives, they do not typically offer any advantages for this specific substrate and may require more stringent operating conditions. The provided protocol, incorporating in-process monitoring, represents a reliable and self-validating method for achieving a clean and efficient synthesis of 2-amino-N,N-dimethylbenzamide.
References
This list is representative of general knowledge in the field and provides resources for further reading on the topic of catalytic hydrogenation.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.Organic Letters. This article discusses the broader context of nitroarene reduction and the development of new catalytic systems, highlighting the importance and common challenges of this transformation. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00659]
- Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.ChemCatChem. A review covering progress in the selective hydrogenation of nitroarenes, which provides background on the performance of classical catalysts like Pd and Pt. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cctc.200900181]
- General scheme for the catalytic hydrogenation of nitroarene.ResearchGate. This source provides diagrams and discussion on the mechanistic steps involved in the reduction of nitroarenes on a catalyst surface. [URL: https://www.researchgate.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.RSC Advances. A detailed review discussing the mechanisms of nitroaromatic reduction, including the role of intermediates like nitroso and hydroxylamine species. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04332a]
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A Comparative Guide to the Synthetic Routes of N,N-dimethyl-2-nitrobenzamide: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical and materials science, the synthesis of N,N-dimethyl-2-nitrobenzamide, a key building block for various functional molecules, presents a recurring challenge. The selection of a synthetic route is a critical decision, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the traditional acyl chloride-based synthesis with modern, greener catalytic alternatives, supported by experimental insights to empower researchers in making informed decisions.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of heterocyclic compounds and other complex molecular architectures. Its derivatives have been explored for their potential biological activities, making the efficient and sustainable synthesis of this compound a topic of significant interest.
Traditional Synthesis: The Acyl Chloride Route
The most established method for synthesizing this compound involves the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, followed by amidation with dimethylamine. This two-step process is a workhorse in many organic chemistry laboratories.
Experimental Protocol:
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-nitrobenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 76 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride, a yellowish liquid, is typically used in the next step without further purification.
Causality of Experimental Choices: Thionyl chloride is a cost-effective and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of thionyl chloride is attacked by the carboxylic acid's hydroxyl group. The subsequent collapse of the intermediate releases sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. Refluxing provides the necessary activation energy for the reaction.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
-
Slowly add a solution of dimethylamine (e.g., a 40% aqueous solution or a solution in an organic solvent) (at least 2.0 eq) to the cooled solution of the acyl chloride with vigorous stirring. The use of excess dimethylamine is crucial to neutralize the HCl byproduct generated during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash it with a dilute acid solution (to remove excess dimethylamine), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices: The reaction between the highly electrophilic acyl chloride and the nucleophilic dimethylamine is typically fast and exothermic, necessitating cooling to control the reaction rate and prevent side reactions. The use of an aprotic solvent is essential as acyl chlorides react violently with protic solvents like water or alcohols. The workup procedure is designed to remove unreacted starting materials, byproducts, and excess reagents to isolate the pure product.
dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow of the traditional synthesis of this compound.
Greener Alternatives: Catalytic Amidation
In the pursuit of more sustainable chemical processes, direct catalytic amidation of carboxylic acids has emerged as a promising alternative to the traditional acyl chloride route. These methods avoid the use of hazardous reagents like thionyl chloride and often proceed with higher atom economy.
Boronic Acid-Catalyzed Amidation
Boronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids with amines. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by the amine.
Proposed Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-nitrobenzoic acid (1.0 eq), dimethylamine (1.2 eq), and a catalytic amount of phenylboronic acid (e.g., 5-10 mol%).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene.
-
Heat the reaction mixture to reflux. The water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the catalyst and any unreacted starting materials.
Causality of Experimental Choices: The boronic acid catalyst activates the carboxylic acid, making the carbonyl carbon more electrophilic. The removal of water via azeotropic distillation is crucial to drive the equilibrium towards the formation of the amide. The choice of a high-boiling azeotropic solvent allows for the efficient removal of water at elevated temperatures.
Titanium(IV) Fluoride (TiF₄)-Catalyzed Amidation
Titanium(IV) fluoride has been reported as an efficient catalyst for the direct amidation of carboxylic acids.[1][2] The Lewis acidic nature of the titanium center is believed to activate the carboxylic acid towards nucleophilic attack by the amine.
Proposed Experimental Protocol:
-
To a sealed reaction vessel, add 2-nitrobenzoic acid (1.0 eq), dimethylamine (1.2 eq), and a catalytic amount of TiF₄ (e.g., 5-10 mol%).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture at a high temperature (e.g., 110-150 °C) for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices: TiF₄ acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid and increasing its electrophilicity. The use of a sealed vessel and high temperatures is often necessary to overcome the activation energy for the direct amidation reaction.
dot graph b { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General workflow for the catalytic synthesis of this compound.
Cost-Benefit Analysis
| Parameter | Traditional Acyl Chloride Route | Boronic Acid-Catalyzed Route | TiF₄-Catalyzed Route |
| Starting Materials Cost | 2-Nitrobenzoic acid ( | 2-Nitrobenzoic acid ( | 2-Nitrobenzoic acid ( |
| Yield | Generally high (>80%) | Variable, depends on substrate and conditions | Reported to be high for various substrates[1] |
| Reaction Time | 3-4 hours (two steps) | Can be longer (requires azeotropic removal of water) | Several hours at high temperature |
| Temperature | Reflux (Step 1), 0 °C to RT (Step 2) | Reflux (high temperature) | High temperature (110-150 °C) |
| Safety Concerns | Thionyl chloride is highly corrosive, toxic, and reacts violently with water, producing toxic gases (HCl, SO₂).[16][18][19] | Phenylboronic acid is generally considered less hazardous but can cause skin and eye irritation.[20][8][9][12][18] | TiF₄ is corrosive and moisture-sensitive, releasing HF upon contact with water.[21][13][4][16][19] |
| Environmental Impact | Generates stoichiometric amounts of corrosive byproducts (HCl, SO₂) and requires solvent for workup. | "Greener" as it avoids thionyl chloride. Water is the only byproduct. Requires high-boiling organic solvents. | "Greener" than the traditional route. Water is the only byproduct. Requires high-boiling organic solvents. |
| Scalability | Well-established and scalable. | Potentially scalable, but catalyst cost and removal might be a concern. | Potentially scalable, but catalyst cost and handling of moisture-sensitive TiF₄ could be challenging. |
Conclusion and Recommendations
The choice of a synthetic route for this compound is a nuanced decision that depends on the specific priorities of the researcher or organization.
-
For large-scale, cost-driven production , the traditional acyl chloride route remains a viable option due to the low cost of reagents and its well-established, scalable nature. However, the significant safety and environmental hazards associated with thionyl chloride necessitate robust safety infrastructure and waste management protocols.
-
For laboratory-scale synthesis with a focus on green chemistry and safety , the boronic acid-catalyzed route presents an attractive alternative. It eliminates the use of thionyl chloride and generates water as the only byproduct. While the catalyst adds to the initial cost, its potential for recycling could mitigate this factor on a larger scale. This route is recommended for research environments where safety and sustainability are paramount.
-
The TiF₄-catalyzed route also offers a greener alternative to the traditional method. However, the moisture sensitivity of the catalyst and the potential for HF release require careful handling. Further research and optimization for this specific transformation are needed to fully assess its practicality.
Ultimately, the ideal synthetic route is one that aligns with the user's specific needs regarding cost, scale, safety, and environmental responsibility. As the field of green chemistry continues to evolve, it is anticipated that catalytic methods will become increasingly refined, offering even more efficient and sustainable pathways to valuable chemical intermediates like this compound.
References
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IndiaMART. 2-Nitro Benzoic Acid (Cas No. 552-16-9). [Link]
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IndiaMART. Phenylboronic Acid. [Link]
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LANXESS. Thionyl chloride. [Link]
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Cenmed Enterprises. Dimethylamine. [Link]
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IMARC Group. Dimethylamine Prices, Chart, Demand, News and Forecast. [Link]
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Cenmed Enterprises. 2-NITROBENZOIC ACID, 95%. [Link]
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Sdfine. PHENYLBORONIC ACID (benzeneboronic acid). [Link]
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IndiaMART. Dimethyl Amine. [Link]
-
Cenmed Enterprises. 2 Nitrobenzoic Acid 95%. [Link]
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Chemsrc. Thionyl chloride Price. [Link]
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Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
ResearchGate. SciFinder® Page 1. [Link]
-
International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. [Link]
-
National Center for Biotechnology Information. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. [Link]
-
MDPI. Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. [Link]
-
PubChem. N,N-Dimethyl-4-nitro-benzamide. [Link]
-
Royal Society of Chemistry. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Link]
-
ResearchGate. TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
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- 13. Titanium(IV) fluoride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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A Comparative Guide to the FT-IR Characterization of N,N-dimethyl-2-nitrobenzamide
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, reliable, and highly informative analytical technique for this purpose. This guide provides an in-depth characterization of N,N-dimethyl-2-nitrobenzamide, presenting a comparative analysis with structurally related amides to highlight the nuanced information that can be gleaned from their vibrational spectra. The insights herein are grounded in established spectroscopic principles and supported by experimental data to ensure both accuracy and practical applicability in a research setting.
The Rationale for Spectroscopic Comparison
The vibrational frequencies observed in an FT-IR spectrum are exquisitely sensitive to the electronic and steric environment of a molecule's functional groups. By comparing the spectrum of our target compound, this compound, with that of its close relatives—2-nitrobenzamide and N,N-dimethylbenzamide—we can unequivocally assign key spectral features and understand the influence of both the ortho-nitro group and the N,N-dimethyl substitution on the amide functionality.
-
This compound (Target): A tertiary amide featuring a strong electron-withdrawing nitro group positioned ortho to the carbonyl.
-
2-Nitrobenzamide (Alternative 1): A primary amide, allowing for the observation of N-H stretching and bending vibrations, which are absent in our target compound.
-
N,N-Dimethylbenzamide (Alternative 2): A tertiary amide lacking the nitro group, providing a baseline for the vibrational frequencies of the N,N-dimethylbenzamide core structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
For the acquisition of the FT-IR spectra, the Attenuated Total Reflectance (ATR) method is recommended due to its minimal sample preparation requirements and suitability for solid powders.[1]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostic checks.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid sample (approximately 1-2 mg) directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing and Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
The following diagram illustrates the experimental workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Experimental workflow for FT-IR analysis.
Comparative Spectral Data
The table below summarizes the key vibrational frequencies for this compound and its selected alternatives. This data facilitates a direct comparison of their characteristic absorption bands.
| Functional Group | This compound (cm⁻¹) | 2-Nitrobenzamide (cm⁻¹) | N,N-dimethylbenzamide (cm⁻¹) |
| Amide N-H Stretch | Not Applicable | ~3400-3200 (two bands, broad) | Not Applicable |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2950-2850 | Not Applicable | ~2950-2850 |
| Carbonyl (C=O) Stretch | ~1640 | ~1660 | ~1635 |
| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1475 | ~1600, ~1475 |
| Nitro (N-O) Asymmetric Stretch | ~1530 | ~1530 | Not Applicable |
| Nitro (N-O) Symmetric Stretch | ~1350 | ~1350 | Not Applicable |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[1]
Interpretation of the Spectra
A detailed analysis of the FT-IR spectrum of this compound reveals the following key features, with comparisons to the alternatives providing deeper insight:
The Carbonyl (C=O) Stretching Vibration
The C=O stretching vibration is one of the most intense and characteristic absorption bands in the FT-IR spectrum of these compounds.[2]
-
This compound: The C=O stretch is observed at approximately 1640 cm⁻¹ . The presence of two electron-donating methyl groups on the nitrogen atom increases the contribution of the resonance structure where the nitrogen lone pair is delocalized into the carbonyl group. This weakens the C=O double bond, lowering its vibrational frequency compared to a primary amide.
-
2-Nitrobenzamide: The C=O stretch appears at a higher wavenumber, around 1660 cm⁻¹ .[1] As a primary amide, the resonance effect from the nitrogen is less pronounced than in the tertiary amide, resulting in a stronger C=O bond.
-
N,N-dimethylbenzamide: The C=O stretch is found at approximately 1635 cm⁻¹ . This value is very close to that of the target compound, indicating that the primary electronic influence on the carbonyl group comes from the N,N-dimethyl substitution. The ortho-nitro group in this compound has a slight electron-withdrawing inductive effect that slightly increases the C=O frequency relative to N,N-dimethylbenzamide.
The Nitro (N-O) Stretching Vibrations
The nitro group gives rise to two strong and easily identifiable stretching vibrations.
-
This compound & 2-Nitrobenzamide: Both compounds exhibit a strong asymmetric N-O stretching band around 1530 cm⁻¹ and a strong symmetric N-O stretching band around 1350 cm⁻¹ .[1] These are characteristic absorptions for aromatic nitro compounds.
-
N,N-dimethylbenzamide: These bands are, as expected, absent from the spectrum of this compound.
The Amide N-H and Aliphatic C-H Vibrations
The presence or absence of N-H and aliphatic C-H stretches provides a clear distinction between the three compounds.
-
This compound & N,N-dimethylbenzamide: Being tertiary amides, they show no N-H stretching vibrations in the 3400-3200 cm⁻¹ region. However, they do exhibit characteristic aliphatic C-H stretching vibrations from the two methyl groups in the 2950-2850 cm⁻¹ range.
-
2-Nitrobenzamide: As a primary amide, its spectrum is distinguished by two broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1] It lacks the aliphatic C-H stretching bands seen in the N,N-dimethylated analogs.
The "Fingerprint" Region (Below 1500 cm⁻¹)
The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole.[3] While detailed assignment of every peak in this region is complex, the overall pattern serves as a unique identifier for this compound. This region includes C-N stretching, C-C stretching, and various bending vibrations of the aromatic ring and its substituents.
Conclusion
The FT-IR spectrum of this compound is definitively characterized by the strong C=O stretching vibration around 1640 cm⁻¹, the prominent asymmetric and symmetric N-O stretching bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and the presence of aliphatic C-H stretches coupled with the absence of N-H stretches. Comparative analysis with 2-nitrobenzamide and N,N-dimethylbenzamide confirms these assignments and elucidates the electronic effects of the N,N-dimethyl and ortho-nitro substituents on the vibrational frequencies of the core benzamide structure. This guide provides a robust framework for the confident identification and characterization of this compound and related compounds in a research and development setting.
References
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Sumathi, S., & Xavier, Rev Fr. (2016). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o-NITROBENZAMIDE. Muthayammal College of Arts and Science Journal of Research, 3. Available at: [Link]
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NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. Available at: [Link]
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Jović, B., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of Molecular Structure, 1084, 249-256. Available at: [Link]
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ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. ResearchGate. Available at: [Link]
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Lin, J. L., et al. (2002). Analysis of a Benzamide/Cholesterol Mixture by Using TLC/FTIR Technique. Journal of the Chinese Chemical Society, 49(5), 845-850. Available at: [Link]
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PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. (n.d.). 2,6-dimethoxy-N-(1,1-dimethyl-2-propynyl)-3-nitrobenzamide. Wiley. Available at: [Link]
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ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Image]. ResearchGate. Available at: [Link]
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Chen, J., et al. (2014). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics, 16(16), 7349-7357. Available at: [Link]
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PubChem. (n.d.). N,3-dimethyl-2-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]
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Williams, D. (2021, October 1). RO-VIBRATIONal Spectroscopy Absorption and Raman Branches (O,P,Q,R,S) 4448 2021 Lecture [Video]. YouTube. Available at: [Link]
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J Chemistry. (2022, August 22). Fundamental Vibrations| Overtones| Hot Bands| Physical Spectroscopy [Video]. YouTube. Available at: [Link]
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Assessing the Steric Hindrance of the Ortho-Nitro Group in N,N-Dimethyl-2-Nitrobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Significance of Steric Hindrance in Ortho-Substituted Benzamides
In the realm of medicinal chemistry and materials science, the conformational preferences of molecules are paramount to their function. For N,N-disubstituted benzamides, the rotation around the Ar-C(O) and C(O)-N bonds dictates the three-dimensional space occupied by the molecule, influencing its interactions with biological targets or its packing in a crystal lattice.
An ortho substituent on the benzoyl ring introduces a significant steric clash with the N,N-dimethylcarbamoyl group.[1] This steric repulsion forces the amide moiety out of the plane of the aromatic ring, disrupting the π-conjugation between the carbonyl group and the benzene ring. The magnitude of this out-of-plane twist, and the energy barrier to rotation around the C(O)-N bond, are direct measures of the steric hindrance exerted by the ortho substituent.
This guide focuses on the pronounced steric effect of the ortho-nitro group in N,N-dimethyl-2-nitrobenzamide, a bulky and electron-withdrawing substituent. We will compare its properties to the unsubstituted N,N-dimethylbenzamide and other ortho-substituted analogs to provide a clear understanding of the nitro group's impact.
Comparative Analysis of Conformational Effects
The steric hindrance of the ortho-nitro group in this compound manifests in several measurable parameters, most notably the rotational energy barrier around the C(O)-N bond and the dihedral angle between the aromatic ring and the amide plane.
Rotational Energy Barriers (ΔG‡)
The partial double bond character of the C(O)-N amide bond restricts free rotation, leading to distinct signals for the two N-methyl groups in the ¹H NMR spectrum at room temperature.[2] As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to quantify the free energy of activation (ΔG‡) for this rotational process.[3]
Table 1: Comparative Rotational Barriers and Dihedral Angles of Substituted N,N-Dimethylbenzamides
| Compound | Ortho-Substituent | Rotational Barrier (ΔG‡) (kcal/mol) | Ar-C(O) Dihedral Angle (°) (from X-ray or computation) | Reference |
| N,N-Dimethylbenzamide | H | ~15-16 | ~20-30 | [4] |
| This compound | NO₂ | Expected to be lower than N,N-dimethylbenzamide | Expected to be significantly larger than N,N-dimethylbenzamide | Inferred from[4] |
| 2-Chloro-N,N-dimethylbenzamide | Cl | Lower than N,N-dimethylbenzamide | Larger than N,N-dimethylbenzamide | [5] |
| 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide | NO₂ (with p-NMe₂) | - | Slight twist of one methyl group observed | [6] |
Note: The expected values for this compound are based on established trends for ortho-substituted benzamides.
Solid-State Conformation: Insights from X-ray Crystallography
While a crystal structure for this compound is not publicly available, the structure of the related compound, 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide, reveals a slight twist in one of the N-methyl groups.[6] In the crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the plane of the carbonyl group is almost perpendicular to the plane of the nitro-substituted phenyl ring, with a dihedral angle of 87.9°.[7] This significant twist in a related system highlights the strong influence of the nitro group on the molecular conformation. It is highly probable that the ortho-nitro group in this compound would enforce a large dihedral angle between the aromatic ring and the amide plane to alleviate steric strain.
Experimental Protocols for Assessing Steric Hindrance
To empirically determine and compare the steric hindrance of the ortho-nitro group, the following experimental workflows are recommended.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
This is the primary technique for measuring the rotational energy barrier of the C(O)-N bond.
Objective: To determine the coalescence temperature (Tc) of the N-methyl proton signals and calculate the free energy of activation (ΔG‡).
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a 5 mm NMR tube.[8]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) on a 400 MHz or higher spectrometer. Note the chemical shifts of the two distinct N-methyl singlets.
-
Variable Temperature (VT) NMR: Gradually increase the temperature of the NMR probe in increments of 5-10 °C.
-
Data Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a ¹H NMR spectrum.
-
Identify Coalescence: Observe the broadening of the N-methyl signals as the temperature increases. The temperature at which the two singlets merge into a single broad peak is the coalescence temperature (Tc).[3]
-
Post-Coalescence Spectra: Continue acquiring spectra at temperatures above Tc to observe the sharpening of the single peak.
-
Data Analysis: Calculate the rate constant (k) at the coalescence temperature using the equation: k = (π * Δν) / √2, where Δν is the difference in the chemical shifts of the two N-methyl signals at a low temperature where rotation is slow.
-
Calculate ΔG‡: Use the Eyring equation to calculate the free energy of activation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)), where R is the gas constant, T is the coalescence temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.
Comparative Analysis: Repeat this procedure for N,N-dimethylbenzamide and other ortho-substituted analogs (e.g., 2-chloro, 2-methyl) to obtain a quantitative comparison of their rotational barriers.
Computational Chemistry
Density Functional Theory (DFT) calculations provide a powerful in silico tool to complement experimental data.
Objective: To calculate the rotational energy barrier and predict the ground-state and transition-state geometries.
Protocol:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization of the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Identify the transition state for the rotation around the C(O)-N bond by performing a scan of the C-C-N-C dihedral angle. The transition state will be the point of maximum energy, where the N-methyl groups are perpendicular to the amide plane.
-
Frequency Calculation: Perform frequency calculations on both the optimized ground state and transition state structures to confirm them as minima and a first-order saddle point, respectively, and to obtain the zero-point vibrational energies and thermal corrections.
-
Calculate ΔG‡: The Gibbs free energy of activation is the difference in the calculated Gibbs free energies of the transition state and the ground state.
-
Comparative Calculations: Perform the same calculations for N,N-dimethylbenzamide and other analogs to provide a theoretical basis for the observed experimental trends.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Workflow for assessing rotational barriers.
Conclusion
The ortho-nitro group in this compound exerts a profound steric effect, leading to a significantly non-planar conformation and influencing the rotational dynamics around the amide C-N bond. Understanding and quantifying this steric hindrance is crucial for predicting molecular shape, reactivity, and intermolecular interactions. By employing a combination of dynamic NMR spectroscopy and computational modeling, researchers can gain a comprehensive understanding of these effects. This guide provides the foundational knowledge and practical protocols to assess the steric impact of the ortho-nitro group, enabling more informed decisions in drug design, catalyst development, and materials science.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-dimethyl-2-nitrobenzamide
Understanding the Compound: Hazard Profile of N,N-dimethyl-2-nitrobenzamide
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a nitroaromatic compound, a class of substances known for their energetic properties and potential toxicity.
| Hazard Classification | Description | Source |
| Acute Toxicity | While specific data for this compound is limited, related nitrobenzamides are classified as harmful if swallowed.[1] | , |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[2][3][4] | , , |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | , , |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants, according to some supplier safety data sheets.[2] However, as a general principle for nitroaromatic compounds, release into the environment should be avoided. |
The nitro group renders the aromatic ring electron-deficient, making these compounds generally resistant to oxidative degradation. This inherent stability necessitates robust disposal methods.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines a self-validating system for the disposal of this compound, ensuring safety and regulatory compliance at each stage.
Part 1: Pre-Disposal Assessment and Personal Protective Equipment (PPE)
Causality: The initial assessment is a critical control point to prevent accidental mixing of incompatible waste streams and to ensure the handler is adequately protected.
-
Hazard Review: Before handling any waste, re-familiarize yourself with the Safety Data Sheet (SDS) for this compound.[2][3][5]
-
PPE Adherence: Always wear appropriate personal protective equipment. The minimum requirements include:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles with side shields or a face shield.
-
A laboratory coat.
-
-
Work Area: Conduct all waste handling activities within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[2][4]
Part 2: Waste Segregation and Container Management
Causality: Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste can be treated and disposed of by the appropriate methods.
-
Designated Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Incompatibility Avoidance: Do not mix this compound waste with the following:
-
Strong Oxidizing Agents: To prevent potentially violent reactions.[3]
-
Strong Acids or Bases: While specific reaction data is limited, as a general precaution, avoid mixing with strong acids or bases to prevent uncontrolled hydrolysis or other reactions.
-
Other Organic Waste Streams: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling: The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The date of accumulation.
-
Sources
A Comprehensive Guide to the Safe Handling of N,N-dimethyl-2-nitrobenzamide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with N,N-dimethyl-2-nitrobenzamide. The following protocols are synthesized from best practices and data from structurally similar compounds, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
-
Contact Hazards : Based on data for similar molecules, this compound is expected to cause skin irritation and serious eye irritation.[1][2][3] Prolonged or repeated skin contact may lead to redness and pain.[3]
-
Inhalation Hazards : Dust or aerosols may cause respiratory irritation.[2][3] In high concentrations, vapors from similar compounds can lead to central nervous system effects such as headache, dizziness, and fatigue.[3]
-
Ingestion Hazards : This compound may be harmful if swallowed.[1][3][4]
Given these potential hazards, all handling of this compound should be performed within a certified chemical fume hood.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required equipment.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to prevent contact with dust or splashes.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be kept fastened to provide a primary barrier against spills.[5] |
| Chemical-Resistant Apron | Worn over the lab coat for an additional layer of protection during procedures with a higher risk of splashing.[5] | |
| Respiratory Protection | Not typically required under normal use | All work should be conducted in a chemical fume hood to control airborne exposure.[2] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator may be necessary. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal. This workflow is designed to minimize exposure and ensure a controlled experimental environment.
Caption: Safe handling workflow for this compound.
Step-by-Step Operational Protocols
-
Fume Hood Verification : Before beginning any work, ensure that the chemical fume hood is operational and has a current certification.
-
Designated Area : Clearly designate a specific area within the fume hood for the experiment to contain any potential spills.[5]
-
Material Staging : Have all necessary equipment and reagents ready before starting to minimize the time spent actively handling the compound.[5]
-
Weighing : Always weigh solid this compound within the chemical fume hood.[5] Use a tared container to minimize the need for multiple transfers.
-
Transfer : Carefully transfer the weighed compound to the reaction vessel, avoiding the creation of dust.
-
Monitoring : Continuously monitor the experiment for any unexpected changes. Keep the sash of the fume hood at the lowest possible height while working.[5]
-
Surface Cleaning : Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Product Storage : Properly label and store any resulting mixtures or products in a cool, dry, and well-ventilated place with tightly closed containers.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste : Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste : Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.[5]
-
Final Disposal : Dispose of all waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
Skin Contact : Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and drink plenty of water.[1][6] Call a physician or poison control center immediately.[1][6]
-
Spills : For small spills, wipe up with an absorbent material. For larger spills, stop the flow of material if it is safe to do so, and contain the spill with an inert absorbent material like vermiculite or dry sand before placing it into containers for disposal.[3] Ensure adequate ventilation.[3]
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Fisher Scientific. (2025). Safety Data Sheet - N,N-Dimethylbenzamide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - N,N-Dimethylbenzamide.
- Chem Service. (2016). Safety Data Sheet - N,N-Dimethylbenzamide.
- Guidechem. (n.d.). N,3-dimethyl-2-nitroBenzamide (cas 600126-70-3) SDS/MSDS download.
- TCI Chemicals. (2018). Safety Data Sheet - 4-Nitrobenzamide.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Nitrobenzamide.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
